molecular formula C14H15NO2 B3291185 2-(2-Methoxyphenoxy)-benzylamine CAS No. 870121-39-4

2-(2-Methoxyphenoxy)-benzylamine

Cat. No.: B3291185
CAS No.: 870121-39-4
M. Wt: 229.27 g/mol
InChI Key: AWGYZVSQZSOVOS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-benzylamine is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyphenoxy)-benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenoxy)-benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-methoxyphenoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGYZVSQZSOVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-[2-(2-Methoxyphenoxy)ethyl]benzylamine (CAS 3246-03-5)

[1][2][3][4][5]

Executive Summary

N-[2-(2-Methoxyphenoxy)ethyl]benzylamine (CAS 3246-03-5) is a specialized secondary amine intermediate and critical impurity reference standard in the pharmaceutical manufacturing of Carvedilol , a non-selective beta-blocker/alpha-1 blocker used to treat heart failure and hypertension.[1][]

In the context of drug development, this compound serves two primary roles:

  • Process Impurity Standard: It is identified as Carvedilol Impurity II (or a related compound variant depending on the pharmacopeia).[] Its presence must be monitored and controlled during the alkylation of 2-(2-methoxyphenoxy)ethylamine with carbazole epoxides.

  • Synthetic Intermediate: It functions as a N-benzyl protected building block, allowing for selective alkylation at the secondary amine or preventing over-alkylation during convergent synthesis strategies.[]

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols for reference standard generation, and its role in quality control workflows.[]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11]

PropertySpecification
CAS Number 3246-03-5
IUPAC Name N-Benzyl-2-(2-methoxyphenoxy)ethanamine
Synonyms N-[2-(o-Methoxyphenoxy)ethyl]benzylamine; Carvedilol Impurity II
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
Appearance Pale yellow viscous liquid (syrup) or low-melting solid
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~9.2 (Secondary Amine)
Stability Hygroscopic; sensitive to oxidation (store under inert gas)

Synthetic Pathways & Production Protocols

Primary Route: Reductive Amination (Recommended)

The most robust method for synthesizing high-purity CAS 3246-03-5 (e.g., for use as an analytical standard) is the reductive amination of benzaldehyde with 2-(2-methoxyphenoxy)ethylamine.[] This route avoids the formation of tertiary amine byproducts common in direct alkylation.[]

Reaction Scheme:

  • Condensation: Benzaldehyde + 2-(2-Methoxyphenoxy)ethylamine → Imine Intermediate (-H₂O)[]

  • Reduction: Imine + NaBH₄ → N-[2-(2-Methoxyphenoxy)ethyl]benzylamine []

Step-by-Step Protocol
  • Reagents:

    • 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0): 1.0 equiv[]

    • Benzaldehyde: 1.05 equiv[]

    • Sodium Borohydride (NaBH₄): 1.5 equiv[]

    • Solvent: Methanol (anhydrous)[]

    • Magnesium Sulfate (MgSO₄): Desiccant[]

  • Procedure:

    • Imine Formation: Dissolve 2-(2-methoxyphenoxy)ethylamine (10 mmol) in anhydrous Methanol (30 mL). Add Benzaldehyde (10.5 mmol) dropwise.[] Add MgSO₄ (2 g) to absorb water and drive equilibrium.[] Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of amine).

    • Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (15 mmol) in small portions (exothermic hydrogen evolution).

    • Workup: Stir at RT for 2 hours. Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[]

    • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient) to obtain the pale yellow oil.[]

Synthesis Workflow Diagram[4]

SynthesisStart12-(2-Methoxyphenoxy)ethylamineImineImine Intermediate(Transient)Start1->ImineMeOH, MgSO4-H2OStart2BenzaldehydeStart2->ImineProductCAS 3246-03-5(Target Secondary Amine)Imine->ProductNaBH4, 0°CReduction

Figure 1: Reductive amination pathway for the synthesis of CAS 3246-03-5.

Therapeutic & Industrial Applications[4][6]

Role in Carvedilol Manufacturing

Carvedilol is synthesized by opening the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an amine.[] CAS 3246-03-5 appears in this process through two mechanisms:

  • Impurity Formation: If the starting material (2-(2-methoxyphenoxy)ethylamine) contains residual benzyl-protected precursors from its own synthesis, CAS 3246-03-5 is carried forward.[]

  • Protected Synthesis Strategy: Some high-yield routes intentionally use CAS 3246-03-5 as the nucleophile to react with the carbazole epoxide.[] The bulky benzyl group prevents bis-alkylation (a common side reaction where one amine reacts with two epoxide molecules).[] After coupling, the benzyl group is removed via catalytic hydrogenolysis (H₂/Pd-C) to yield Carvedilol.[]

Analytical Standard Usage

In QC laboratories, CAS 3246-03-5 is a mandatory System Suitability Standard .[]

  • HPLC Method: Reverse Phase C18.

  • Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄ or Formic Acid).[]

  • Detection: UV at 240 nm or 285 nm.[]

  • Retention Time: It typically elutes after the primary amine (CAS 1836-62-0) due to the increased hydrophobicity of the benzyl group.[]

Carvedilol Impurity Pathway[4][12]

CarvedilolPathCarbazoleCarbazole Epoxide(Key Intermediate)CarvedilolCarvedilol(API)Carbazole->Carvedilol + AmineBenzylCarvedilolN-Benzyl Carvedilol(Impurity C)Carbazole->BenzylCarvedilol + CAS 3246-03-5(Side Reaction)Amine2-(2-Methoxyphenoxy)ethylamineImpurityCAS 3246-03-5(Benzyl Impurity)Impurity->BenzylCarvedilolCoupling

Figure 2: Formation of Carvedilol and its N-Benzyl impurity (Impurity C) derived from CAS 3246-03-5.[1][][3]

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[]

  • Acute Toxicity: Harmful if swallowed.[]

Safety Protocols:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[]

  • Storage: Store under nitrogen or argon at 2–8°C. The compound is an amine and will absorb CO₂ from the air (forming carbamates) and oxidize if left exposed.[]

  • Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before disposal, or absorb with inert material (vermiculite).[]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11821241, N-Benzyl-2-(2-methoxyphenoxy)ethylamine.[] Retrieved from [Link][]

Technical Monograph: 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0)

[1][2][3][4][5][6]

Executive Summary

2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0) is a critical aryloxyalkylamine scaffold extensively utilized in medicinal chemistry.[1][2][3][4] While primarily recognized as the strategic "right-hand" building block for the blockbuster antihypertensive Carvedilol , this molecule possesses intrinsic pharmacological activity as a 5-HT1A receptor partial agonist and


-adrenergic antagonist

This guide synthesizes the physicochemical properties, optimized synthetic routes, and pharmacological applications of 2-(2-Methoxyphenoxy)ethylamine, designed for researchers requiring high-fidelity technical data.

Part 1: Chemical Identity & Physicochemical Profile

The compound exists primarily as a free base liquid under standard conditions, though it is frequently handled as a hydrochloride salt for improved stability.

Nomenclature & Identification
ParameterDetail
CAS Registry Number 1836-62-0
IUPAC Name 2-(2-Methoxyphenoxy)ethanamine
Synonyms 1-(2-Aminoethoxy)-2-methoxybenzene; Guaiacoxyethylamine;

-Methoxyphenoxyethylamine
SMILES COc1ccccc1OCCN
InChI Key CKJRKLKVCHMWLV-UHFFFAOYSA-N
Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 167.21 g/mol
Physical State Colorless to pale yellow liquidMay darken upon air oxidation.
Boiling Point 98–100 °C @ 0.4 mmHgHigh vacuum required for distillation.
Density ~1.11 g/mL
Solubility Soluble in DMSO, Methanol, ChloroformLow solubility in water (Free Base).
pKa ~9.5 (Amine)Estimated based on phenoxyethylamine analogs.

Part 2: Synthetic Routes & Optimization

The synthesis of 2-(2-Methoxyphenoxy)ethylamine generally proceeds via the functionalization of Guaiacol (2-methoxyphenol) . Two primary methodologies dominate: the classical Gabriel Synthesis (high purity) and the Industrial Epoxide/Azide or One-Pot Urea routes (cost-effective).

Method A: The Modified Gabriel Synthesis (Laboratory Scale)

This route is preferred for research applications requiring high purity (>98%) as it avoids the formation of secondary amine byproducts common in direct alkylation.

Protocol:

  • O-Alkylation : React Guaiacol with 1,2-dibromoethane (excess) or

    
    -(2-bromoethyl)phthalimide in the presence of 
    
    
    in DMF or Acetonitrile at reflux.
    • Critical Step: Use anhydrous conditions to prevent hydrolysis of the alkyl halide.

  • Deprotection : The resulting phthalimide intermediate is treated with hydrazine hydrate (

    
    ) in refluxing ethanol.
    
  • Workup : Acidify to precipitate phthalhydrazide, filter, then basify the filtrate to extract the free amine.

Method B: Industrial "One-Pot" Urea Process

Recent patent literature describes a greener approach utilizing urea and ethanolamine to generate an oxazolidinone intermediate in situ, which then reacts with guaiacol. This avoids hazardous hydrazine and expensive alkyl halides.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of the Gabriel synthesis and its convergence into the Carvedilol pathway.

SynthesisPathGuaiacolGuaiacol(Starting Material)IntermediatePhthalimide Derivative(Protected Amine)Guaiacol->IntermediateK2CO3, DMF, RefluxLinkerN-(2-bromoethyl)phthalimideLinker->IntermediateProduct2-(2-Methoxyphenoxy)ethylamine(CAS 1836-62-0)Intermediate->ProductHydrazine, EtOHHydrazineHydrazine Hydrate(Deprotection)CarvedilolCarvedilol(Final API)Product->CarvedilolRing Opening of EpoxideCarbazole4-(oxiran-2-ylmethoxy)-9H-carbazoleCarbazole->Carvedilol

Figure 1: Synthetic workflow from Guaiacol to the target amine and its downstream application in Carvedilol synthesis.

Part 3: Pharmacological Significance & Applications[7]

The Carvedilol Connection

The primary industrial application of CAS 1836-62-0 is as the nucleophile in the synthesis of Carvedilol , a non-selective


Intrinsic Pharmacology (The "Hidden" Activity)

Beyond being a passive intermediate, the 2-(2-methoxyphenoxy)ethylamine scaffold itself exhibits biological activity. Research indicates it functions as a pharmacophore mimicking the neurotransmitter serotonin.

  • 5-HT1A Receptor : Partial agonist activity.[5] The 2-methoxy group mimics the indole ring electronics of serotonin.

  • 
    -Adrenergic Receptor : Antagonist activity.[5]
    
  • Relevance : This dual activity profile is exploited in the design of "mixed" ligands for neuropsychiatric disorders (anxiety, depression) where balancing serotonergic and adrenergic modulation is desired.

Analytical Characterization Standards

To validate the identity of synthesized or purchased material, the following spectral signatures are expected:

  • 
     NMR (CDCl
    
    
    , 400 MHz)
    :
    • 
       6.8–7.0 ppm (m, 4H, Aromatic)
      
    • 
       4.05 ppm (t, 2H, 
      
      
      )
    • 
       3.85 ppm (s, 3H, 
      
      
      )
    • 
       3.08 ppm (t, 2H, 
      
      
      )
    • 
       1.6 ppm (br s, 2H, 
      
      
      )
  • IR Spectrum :

    • Primary amine doublets (~3300–3400 cm

      
      ).
      
    • Ether stretch (~1250 cm

      
      ).
      

Part 4: Handling, Safety, and Storage (SDS Summary)

Hazard Classification : Corrosive (Category 1B). Signal Word : DANGER

Hazard StatementDescription
H302 Harmful if swallowed.[2]
H314 Causes severe skin burns and eye damage.[2]
H318 Causes serious eye damage.[2]

Storage Protocol :

  • Atmosphere : Air-sensitive.[6] Store under Argon or Nitrogen . The amine group readily absorbs

    
     from the air to form carbamates, and the electron-rich phenol ether can oxidize.
    
  • Temperature : 2–8°C (Refrigerated) recommended for long-term stability.

  • Incompatibility : Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • Google Patents (CN113861047B).Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

Advanced Synthesis and Mechanistic Role of 2-(2-Methoxyphenoxy)ethylamine and Its N-Benzyl Derivative in Carvedilol Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carvedilol is a highly effective, non-selective β-adrenergic and α₁-adrenergic receptor antagonist utilized globally for the management of congestive heart failure and hypertension. The architectural core of Carvedilol is synthesized via the nucleophilic ring-opening of 4-(2,3-epoxypropoxy)carbazole by a specific amine intermediate. While the primary aliphatic amine building block is 2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0) [1], direct synthesis often suffers from severe over-alkylation. To circumvent this, modern pharmaceutical workflows employ its protected analog, N-benzyl-2-(2-methoxyphenoxy)ethylamine (CAS 3246-03-5) [2]—frequently categorized in synthetic literature under methoxyphenoxy-benzylamine derivatives.

This technical guide dissects the mechanistic causality behind the "bis-impurity" formation, provides a self-validating protocol for the N-benzyl protection strategy, and maps the pharmacological pathways of the final active pharmaceutical ingredient (API).

Mechanistic Rationale: The "Bis-Impurity" Dilemma

The control of pharmaceutical impurities is a critical issue in API development[3]. In the traditional synthesis of Carvedilol, 4-(2,3-epoxypropoxy)carbazole is reacted directly with 2-(2-methoxyphenoxy)ethylamine.

The Causality of Over-Alkylation: The initial ring-opening reaction yields Carvedilol, which contains a newly formed secondary amine. Thermodynamically and kinetically, this secondary amine is more nucleophilic than the starting primary amine. Consequently, as the reaction progresses, the newly formed Carvedilol competes with the starting material to attack unreacted epoxide. This secondary reaction generates N,N-bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-2-(2-methoxyphenoxy)ethylamine , commonly known as the "bis-impurity." Literature indicates that direct alkylation processes typically result in a 10–15% yield of this toxic bis-impurity[4], which is notoriously difficult to remove via standard recrystallization.

The N-Benzyl Protection Strategy: To establish a high-fidelity synthetic route, researchers utilize[2]. By pre-protecting the primary amine with a benzyl group, the initial epoxide ring-opening yields a tertiary amine (N-benzyl carvedilol). This tertiary amine lacks a reactive N-H bond and is heavily sterically hindered, completely blocking any subsequent reaction with the epoxide[4].

Workflow Epoxide 4-(2,3-Epoxypropoxy) carbazole Intermediate N-Benzyl Carvedilol (Tertiary Amine) Epoxide->Intermediate EtOH, Reflux (Ring Opening) Amine N-Benzyl-2-(2-methoxyphenoxy) ethylamine Amine->Intermediate Nucleophilic Attack Product Carvedilol (Secondary Amine) Intermediate->Product Pd/C, H2 (Hydrogenolysis) Impurity Bis-Impurity (Over-alkylation) Intermediate->Impurity Blocked by Steric & Electronic Hindrance

Figure 1: Synthetic workflow demonstrating the N-benzyl protection strategy to prevent bis-alkylation.

Experimental Protocol: A Self-Validating System

As an application scientist, it is imperative to design protocols where each phase acts as a self-validating checkpoint. The following methodology ensures high-purity Carvedilol synthesis using the N-benzyl derivative[2].

Phase 1: Epoxide Ring-Opening (Formation of N-Benzyl Carvedilol)
  • Reagent Preparation : Charge a dry, nitrogen-purged reaction vessel with 4-(2,3-epoxypropoxy)carbazole (1.0 eq) and absolute ethanol (5 volumes).

    • Causality: Ethanol acts as a protic solvent. It hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity and significantly lowering the activation energy for nucleophilic attack.

  • Amine Addition : Add N-benzyl-2-(2-methoxyphenoxy)ethylamine (1.05 eq) dropwise at room temperature.

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the epoxide, preventing unreacted epoxide from complicating downstream purification.

  • Reflux & Validation : Heat the mixture to reflux (75–80 °C) for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC; Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete when the epoxide spot (Rf ~0.6) disappears entirely, replaced by a single spot for the tertiary amine intermediate (Rf ~0.4).

  • Isolation : Concentrate the mixture under reduced pressure. The resulting N-benzyl carvedilol is a viscous oil, utilized directly in the next step.

Phase 2: Catalytic Hydrogenolysis (Debenzylation)
  • Catalyst Loading : Dissolve the crude N-benzyl carvedilol in methanol (10 volumes). Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Methanol provides excellent solubility for the intermediate and facilitates optimal hydrogen gas diffusion to the catalyst surface.

  • Acidification : Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Mild acidification protonates the newly formed secondary amine (Carvedilol). This prevents the basic nitrogen lone pair from coordinating with and poisoning the palladium catalyst, thereby driving the equilibrium forward.

  • Hydrogenation & Validation : Purge the vessel with H₂ gas and maintain a pressure of 3-4 atm at 40 °C for 8 hours.

    • Self-Validation Checkpoint: Monitor via HPLC. The system validates completion when the N-benzyl peak (<0.1% AUC) is entirely replaced by the Carvedilol API peak.

  • Filtration : Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate and recrystallize from ethyl acetate to yield pharmaceutical-grade Carvedilol (>99.5% purity)[4].

Quantitative Data: Route Comparison

The thermodynamic and yield advantages of utilizing the N-benzyl protected intermediate over the direct primary amine route are summarized below.

ParameterDirect Alkylation RouteN-Benzyl Protection Route
Amine Intermediate 2-(2-Methoxyphenoxy)ethylamineN-Benzyl-2-(2-methoxyphenoxy)ethylamine
Epoxide Equivalents 1.0 – 1.5 eq1.05 eq
Bis-Impurity Formation 10.0% – 15.0%< 0.1%
Overall Yield 65% – 70%85% – 90%
Final HPLC Purity < 95.0% (Pre-crystallization)> 99.5%

Pharmacological Grounding: Carvedilol's Mechanism of Action

Once synthesized, Carvedilol exhibits a unique pharmacological profile. Beyond its well-documented competitive antagonism of β₁/β₂ and α₁ adrenergic receptors, recent literature highlights its unique efficacy in treating cardiac arrhythmias by inhibiting store overload-induced calcium release (SOICR) through the ryanodine receptor 2 (RyR2) channel[3].

Mechanism cluster_receptors Primary Cellular Targets Drug Carvedilol API Beta β1 / β2 Adrenergic Receptors Drug->Beta Competitive Antagonist Alpha α1 Adrenergic Receptor Drug->Alpha Competitive Antagonist RyR2 RyR2 Calcium Channel Drug->RyR2 Allosteric Modulator Effect1 ↓ cAMP Production Beta->Effect1 Effect2 Vasodilation Alpha->Effect2 Effect3 Inhibits SOICR (Ca2+ Release) RyR2->Effect3 Outcome Cardioprotection & Blood Pressure Reduction Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Pharmacological mechanism of Carvedilol targeting adrenergic receptors and RyR2 channels.

References

  • Apicule. "2-(2-Methoxyphenoxy)ethylamine (CAS No: 1836-62-0) API Intermediate Manufacturers." Apicule Chemical Directory. URL:[Link]

  • ResearchGate. "Convenient Synthesis of Carvedilol Utilizing 3-(9H-Carbazol-4-yloxy)-1-chloropropan-2-yl Phenyl Carbonate as a Key Intermediate." ChemInform. URL:[Link]

  • QuickCompany. "Process For The Preparation Of Carvedilol Free From Bis Impurity." Patent WO0187837A1. URL:[Link]

  • Google Patents. "EP0231444A2 - Optically active isomers and racemate of 1-(benztriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)-ethylamino]." European Patent Office.

Sources

Comprehensive Technical Guide to 2-(2-Methoxyphenoxy)benzylamine: Nomenclature, Structural Identity, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxyphenoxy)benzylamine is a highly versatile bi-aromatic scaffold utilized extensively in medicinal chemistry, material science, and industrial applications. Characterized by a benzylamine core substituted with a bulky, electron-rich methoxyphenoxy moiety, this compound serves as a critical building block for synthesizing therapeutics targeting neurological disorders and complex biochemical pathways . Beyond pharmacology, it has demonstrated significant utility as an anti-corrosion agent for mild steel in hydrochloric acid environments . This whitepaper deconstructs its nomenclature, physicochemical properties, and provides self-validating experimental protocols for its synthesis and characterization.

Nomenclature and Structural Deconstruction

To utilize this compound effectively in patent landscaping or database querying, researchers must understand its structural nomenclature conventions.

  • Core Scaffold: The parent structure is a primary amine attached to a methyl group on a benzene ring, designated systematically as methanamine (or benzylamine).

  • Substituent Logic: The phenyl ring of the benzylamine is substituted at the ortho (2-) position with a phenoxy group. This phenoxy group is further substituted at its own ortho position with a methoxy (-OCH3) group.

  • IUPAC Name: Following systematic rules, the primary functional group dictates the parent structure. Thus, the exact systematic IUPAC name is [2-(2-methoxyphenoxy)phenyl]methanamine .

  • CAS Index Name: The Chemical Abstracts Service prioritizes the benzenemethanamine parent, resulting in the index name Benzenemethanamine, 2-(2-methoxyphenoxy)- .

Physicochemical Properties & Database Identifiers

The compound is typically synthesized and handled as a hydrochloride salt to enhance aqueous solubility and prevent the oxidative degradation common to free primary amines. Key quantitative data is summarized below:

PropertyValue
Systematic IUPAC Name [2-(2-methoxyphenoxy)phenyl]methanamine
CAS Index Name Benzenemethanamine, 2-(2-methoxyphenoxy)-
CAS Registry Number (Free Base) 870121-39-4
CAS Registry Number (HCl Salt) 870061-70-4
Molecular Formula (Free Base) C14H15NO2
Molecular Weight (Free Base) 229.27 g/mol
Molecular Weight (HCl Salt) 265.74 g/mol
Common Synonyms 2-(2-Methoxyphenoxy)benzylamine; AM-1525

Synthetic Methodology: A Causality-Driven Protocol

The synthesis of 2-(2-methoxyphenoxy)benzylamine relies on a highly efficient two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by nitrile reduction. The protocol below is designed as a self-validating system to ensure high yield and purity at each stage.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 2-fluorobenzonitrile (1.0 eq) and 2-methoxyphenol (guaiacol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K2CO3, 1.5 eq). Stir the mixture at 100°C for 12 hours.

  • Causality: The highly electronegative fluorine atom is activated by the electron-withdrawing ortho-nitrile group, making it an optimal leaving group for SNAr. K2CO3 acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide. DMF, a polar aprotic solvent, is chosen specifically because it leaves the phenoxide unsolvated and highly reactive, accelerating the reaction rate.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The reaction is only quenched when the 2-fluorobenzonitrile spot is completely consumed, preventing downstream contamination.

Step 2: Nitrile Reduction & Salt Formation

  • Procedure: Cool a suspension of Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in anhydrous Tetrahydrofuran (THF) to 0°C. Add the intermediate 2-(2-methoxyphenoxy)benzonitrile dropwise. Reflux for 4 hours. Quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O). Isolate the free base, dissolve in diethyl ether, and bubble HCl gas to precipitate the salt.

  • Causality: LiAlH4 is a potent reducing agent necessary to fully reduce the robust C≡N triple bond to a primary amine. The Fieser quench is critical; it traps the aluminum byproducts in a granular, easily filterable crystalline lattice, maximizing the recovery of the amine free base. Conversion to the HCl salt stabilizes the amine against atmospheric CO2 and oxidation .

  • Self-Validation Check: Infrared (IR) spectroscopy of the crude free base must confirm the total disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the emergence of broad N-H stretches at 3300–3400 cm⁻¹.

SynthesisWorkflow N1 2-Fluorobenzonitrile N3 Nucleophilic Aromatic Substitution (SNAr) Base: K2CO3, DMF, 100°C N1->N3 N2 Guaiacol (2-Methoxyphenol) N2->N3 N4 2-(2-Methoxyphenoxy)benzonitrile (Intermediate) N3->N4 TLC Validation N5 Reduction (LiAlH4, THF, Reflux) N4->N5 N6 2-(2-Methoxyphenoxy)benzylamine (Free Base) N5->N6 IR Validation (Loss of C≡N) N7 Salt Formation (HCl gas / Et2O) N6->N7 N8 2-(2-Methoxyphenoxy)benzylamine HCl (Final Product) N7->N8 Yield: ~85%

Fig 1. Synthetic workflow and self-validation steps for 2-(2-Methoxyphenoxy)benzylamine.

Analytical Validation Protocol

To ensure the integrity of biological or material science assays, the synthesized compound must undergo rigorous analytical validation. The following protocol establishes a self-validating loop where mass identification precedes structural elucidation, preventing the misinterpretation of NMR spectra derived from degraded aliquots.

  • Step 1: Reverse-Phase HPLC Purification: The crude HCl salt is dissolved in a water/acetonitrile gradient (with 0.1% TFA) and passed through a C18 column. Causality: The lipophilic methoxyphenoxy group ensures strong retention on the C18 stationary phase, allowing polar impurities to elute early in the void volume.

  • Step 2: LC-MS (ESI+) Analysis: The purified fraction is subjected to Electrospray Ionization Mass Spectrometry. Self-Validation: The spectrum must exhibit a dominant molecular ion peak at m/z 230.1 [M+H]+ (corresponding to the free base mass of 229.27 + a proton). If this mass is absent, the workflow is halted, saving valuable NMR instrument time.

  • Step 3: qNMR Spectroscopy: 1H and 13C NMR are performed in DMSO-d6 using an internal standard (e.g., maleic acid). Causality: DMSO-d6 is chosen to clearly resolve the amine protons (which exchange too rapidly and disappear in D2O or CD3OD) and to fully dissolve the hydrochloride salt. The internal standard provides absolute quantitative purity (qNMR) rather than just relative structural confirmation.

AnalyticalWorkflow A1 Crude Product A2 HPLC Purification (C18 Column) A1->A2 Isolate A3 LC-MS (ESI+) m/z 230.1[M+H]+ A2->A3 Mass ID A4 qNMR (DMSO-d6) Internal Standard A3->A4 Structure A5 Verified Compound >95% Purity A4->A5 Release

Fig 2. Self-validating analytical workflow for structural and purity confirmation.

References

  • Jasim, B. A., et al. "Effect of inhibition by 2-(2-methoxyphenoxy) benzylamine hydrochloride for corrosion of mild Steel in HCl media." Journal of Xidian University, 14(4):3499-3507, May 2020. URL: [Link]

Pharmacological Role of 2-(2-Methoxyphenoxy)benzylamine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the architectural foundation for diverse therapeutic agents. The 2-(2-Methoxyphenoxy)benzylamine core (CAS 870061-70-4) and its ethylamine homologues (e.g., CAS 3246-03-5) represent a highly tunable pharmacophore[1][2]. Characterized by a diphenyl ether-like linkage and a basic amine, this scaffold is uniquely positioned to interact with monoamine transporters, G-protein coupled receptors (GPCRs), and viral allosteric sites.

This whitepaper dissects the structure-activity relationships (SAR), pharmacological mechanisms, and the self-validating experimental methodologies required to characterize these derivatives in modern drug discovery.

Core Pharmacological Roles & Mechanisms of Action

Neuromodulation: Dual SERT Inhibition and 5-HT2A Antagonism

The phenoxybenzylamine platform has been extensively evaluated for psychiatric therapeutics, specifically in the development of second-generation antidepressants. A comprehensive QSAR study by Pfizer identified that phenoxybenzylamine derivatives possess exceptional dual affinity for the Serotonin Transporter (SERT) and the 5-HT2A receptor[3].

The Causality of the Structure: The efficacy of this scaffold relies on a low energy barrier to rotation around the diphenyl ether bond. The addition of an electron-donating group (EDG)—such as the ortho-methoxy substitution in 2-(2-methoxyphenoxy)benzylamine—increases the electron density of the aromatic system. This electronic enrichment not only enhances the flexibility of the molecule, allowing it to access the specific high-affinity conformations required for 5-HT2A binding, but the methoxy oxygen also serves as a critical hydrogen-bond acceptor within the receptor's binding pocket[3].

Adrenergic Receptor Antagonism

Derivatives such as N-[2-(2-Methoxyphenoxy)ethyl]benzylamine are critical intermediates in the synthesis of aryloxyalkylamine-class drugs, most notably Carvedilol [][5]. In this context, the methoxyphenoxy moiety anchors the molecule into the orthosteric binding site of


 and 

adrenergic receptors. The spatial distance dictated by the ethylamine/benzylamine linker ensures optimal alignment with the receptor's aspartate residues, driving the competitive antagonism necessary for cardiovascular modulation.
Viral Allosteric Enzyme Inhibition

Beyond human neurochemistry, the phenoxybenzylamine scaffold exhibits potent antiviral properties. Research demonstrates that phenoxybenzylamine derivatives act as direct-acting antiviral agents against the Hepatitis C Virus (HCV)[6][7]. Mechanism: The compound binds to a highly conserved allosteric site located precisely at the interface between the protease and helicase domains of the HCV NS3 protein. By wedging into this interface, the derivative thermodynamically stabilizes the NS3 protein in an inactive conformation, thereby halting viral replication[6].

Quantitative Pharmacological Profiling

To facilitate cross-target comparison, the binding affinities and inhibitory concentrations of the phenoxybenzylamine platform are summarized below.

Target / ReceptorPharmacological ActionAffinity / PotencyStructural Dependency
SERT Reuptake Inhibition

Requires basic nitrogen and flexible ether linkage[3].
5-HT2A Receptor Antagonism

Enhanced by electron-donating ortho-methoxy groups[3].
HCV NS3/4A Allosteric Inhibition

Dependent on hydrophobic packing at the protease/helicase interface[6].
Adrenergic (

)
Competitive AntagonismTarget-DependentRequires precise aryloxyalkylamine linker length[].

Mechanistic Visualizations

Monoamine Transporter Inhibition Pathway

The following diagram illustrates the dual-action signaling pathway of phenoxybenzylamine derivatives in the synaptic cleft.

G Compound 2-(2-Methoxyphenoxy) benzylamine Derivative SERT Serotonin Transporter (SERT) Compound->SERT Inhibits (Ki ~4.3 nM) HT2A 5-HT2A Receptor Compound->HT2A Antagonizes (Ki ~9.0 nM) Synapse Increased Synaptic Serotonin SERT->Synapse Blocks Reuptake Modulation Downstream Neural Modulation HT2A->Modulation Prevents Overactivation Synapse->Modulation Enhances Signaling

Caption: Dual SERT/5-HT2A modulation pathway by phenoxybenzylamine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the characterization of these derivatives must rely on self-validating assay architectures. Below are the definitive protocols for evaluating both neuromodulatory affinity and allosteric enzyme inhibition.

Protocol 1: High-Throughput Radioligand Binding Assay (SERT & 5-HT2A)

Rationale: Equilibrium radioligand binding provides the most accurate thermodynamic measurement of


.
Self-Validation Mechanism:  The assay internalizes its own quality control by running parallel non-specific binding (NSB) wells saturated with a known competitor. If the Total Binding minus NSB does not yield a specific binding window of >70%, the assay invalidates itself, preventing false-positive affinity calculations.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human SERT or 5-HT2A. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Addition: Add 1 nM

    
    citalopram (for SERT) or 1 nM 
    
    
    
    ketanserin (for 5-HT2A) to the assay plate.
  • Compound Titration: Dispense the 2-(2-Methoxyphenoxy)benzylamine derivative in a 10-point concentration-response curve (10 pM to 10

    
    M).
    
  • NSB Control: In dedicated wells, add 10

    
    M fluoxetine (SERT) or 10 
    
    
    
    M clozapine (5-HT2A) to define non-specific binding.
  • Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Surface Plasmon Resonance (SPR) for Allosteric Binding Kinetics

Rationale: Why use SPR over Isothermal Titration Calorimetry (ITC) for the HCV NS3/4A target? Allosteric modulators often exhibit transient binding kinetics (rapid


 and 

) that are masked in steady-state thermodynamic assays. SPR provides real-time kinetic resolution.

SPR Prep Immobilize Target (e.g., HCV NS3/4A) Inject Inject Derivative Concentration Series Prep->Inject Reference Subtract Reference Channel Signal Inject->Reference Real-time binding Kinetics Calculate k_on / k_off & Steady-State KD Reference->Kinetics Sensorgram fitting Validate Self-Validation: Chi-Square < 10% Rmax Kinetics->Validate Quality Control

Caption: Self-validating SPR workflow for determining allosteric binding kinetics.

Step-by-Step Workflow:

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize purified HCV NS3/4A protein to a density of ~3000 Response Units (RU).

  • Reference Channel: Leave flow cell 1 unmodified (activated and blocked with ethanolamine) to serve as the in-line reference subtraction channel.

  • Analyte Injection: Inject the phenoxybenzylamine derivative at flow rates of 50

    
    L/min to minimize mass transport limitations. Use a concentration series from 0.1x to 10x the estimated 
    
    
    
    .
  • Dissociation Phase: Allow running buffer to flow over the chip for 300 seconds to monitor the dissociation rate (

    
    ).
    
  • Data Fitting & Validation: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. Validation check: Ensure the

    
     value of the fit is less than 10% of the maximum response (
    
    
    
    ).

References

  • Title: CAS 870061-70-4: Benzenemethanamine, 2-(2-methoxyphenoxy)
  • Title: N-[2-(2-Methoxyphenoxy)
  • Title: CAS 3246-03-5 (N-[2-(2-Methoxyphenoxy)ethyl]benzyl amine)
  • Title: N-[2-(2-Methoxyphenoxy)
  • Source: targetmol.
  • Source: chemicalbook.
  • Source: rsc.

Sources

Difference between 2-(2-Methoxyphenoxy)ethylamine and benzylamine derivative

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Divergence in Medicinal Chemistry: A Comparative Analysis of 2-(2-Methoxyphenoxy)ethylamine and Benzylamine Scaffolds

As a Senior Application Scientist, the selection of an amine scaffold during hit-to-lead optimization is never arbitrary; it is a fundamental decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a compound. This technical guide deconstructs the structural, physicochemical, and pharmacological disparities between two ubiquitous motifs: 2-(2-methoxyphenoxy)ethylamine (a highly flexible, hydrogen-bond capable aryloxyethylamine) and benzylamine derivatives (rigid, sterically compact arylalkylamines).

Structural and Physicochemical Causality

The core divergence between these two scaffolds lies in their linker architecture, which fundamentally alters their 3D vector projection and receptor residence time.

  • 2-(2-Methoxyphenoxy)ethylamine : This scaffold features a guaiacol moiety linked via an ethyl ether chain to a primary amine. The ether oxygen introduces a critical hydrogen-bond acceptor, while the two-carbon chain provides significant conformational flexibility. Crucially, the steric clash between the ortho-methoxy group and the ether oxygen lone pairs restricts the dihedral angle, forcing the aromatic ring out of coplanarity. This pre-organizes the pharmacophore to adapt to complex, deep G-Protein-Coupled Receptor (GPCR) pockets[1].

  • Benzylamine Derivatives : Featuring a single methylene bridge (-CH2-), benzylamines are highly rigid. The rotational freedom is restricted strictly to the Ar-CH2 and CH2-NH2 bonds. This rigidity decreases the entropic penalty upon binding, making it an ideal scaffold for tight, well-defined enzymatic clefts where induced fit is minimal.

Table 1: Quantitative Physicochemical Comparison

Property2-(2-Methoxyphenoxy)ethylamineBenzylamine (Unsubstituted)Causality / Impact on Drug Design
Linker Architecture -O-CH2-CH2--CH2-Ether provides an H-bond acceptor; the ethyl chain increases spatial reach.
Rotatable Bonds 41Phenoxyethylamine adapts to GPCRs; Benzylamine fits rigid enzyme pockets.
pKa (Amine) ~9.2~9.3Both are protonated at physiological pH, driving electrostatic interactions with Asp/Glu residues.
H-Bond Acceptors 31The methoxy and ether oxygens enable complex water-network interactions in the binding site.
Steric Profile Orthogonal 3D projectionPlanar 2D projectionDictates the topological fit within the orthosteric binding site.

Pharmacological Target Space and SAR Dynamics

The physicochemical differences directly dictate the pharmacological utility of each scaffold.

The Phenoxyethylamine Network (GPCRs): Because of its flexibility and hydrogen-bonding capacity, 2-(2-methoxyphenoxy)ethylamine is a privileged scaffold for the adrenergic and serotonergic systems. It serves as the critical intermediate in the synthesis of Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity[1]. Furthermore, 2-(2-methoxyphenoxy)ethylamine hydrochloride itself acts as a validated 2[2].

The Benzylamine Network (Enzymes): Conversely, the rigidity of benzylamines is frequently exploited in Monoamine Oxidase (MAO) inhibitors and as hinge-binding fragments in kinase inhibitors. In broader structure-activity relationship (SAR) studies, substituting a rigid benzylamine with a flexible aryloxyethylamine often drastically alters receptor subtype selectivity by allowing the basic amine to reach deeper orthosteric sub-pockets[3].

Pathway A Amine Scaffold Selection B 2-(2-Methoxyphenoxy)ethylamine (Flexible Ether Linker) A->B C Benzylamine Derivative (Rigid Methylene Linker) A->C D GPCRs: α1-Adrenergic & 5-HT B->D Induced Fit & H-Bonding E Enzymes: MAO & Kinases C->E Steric Fit & Pi-Stacking F Cardiovascular Therapeutics (e.g., Carvedilol analogs) D->F G CNS & Oncology Therapeutics (e.g., MAO Inhibitors) E->G

Divergent pharmacological targeting pathways of phenoxyethylamine vs. benzylamine scaffolds.

Experimental Methodologies: Synthesis and Validation

To rigorously evaluate these scaffolds, researchers must employ self-validating synthetic and assay protocols. Do not treat these as mere recipes; understand the causality behind each operational choice.

Protocol 1: Highly Selective O-Alkylation Synthesis of 2-(2-Methoxyphenoxy)ethylamine

Causality: O-alkylation of guaiacol with 2-chloroethylamine hydrochloride is favored over reductive amination due to higher atom economy. The use of the hydrochloride salt of the alkylating agent prevents premature aziridine formation (self-condensation) at lower temperatures.

  • Reaction Assembly : Charge a flame-dried flask with guaiacol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkylating agent.

  • Deprotonation : Add anhydrous K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes. This fully deprotonates the guaiacol (pKa ~9.9) to form the highly nucleophilic phenoxide.

  • Alkylation : Introduce 2-chloroethylamine hydrochloride (1.1 eq) portion-wise at 0°C to control the exothermic reaction, then heat to 80°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating Workup : Quench with ice water and extract with ethyl acetate. Wash the organic layer with a 5% aqueous LiCl solution. Insight: LiCl effectively partitions DMF into the aqueous phase, preventing organic layer contamination.

  • Purification via Precipitation : Acidify the organic layer with 2M HCl in diethyl ether. Insight: This selectively crystallizes the product as a hydrochloride salt, leaving non-basic unreacted guaiacol in solution, ensuring a self-validating purity upgrade without column chromatography.

Protocol 2: Comparative Radioligand Binding Assay (α1-Adrenergic Receptor)

Causality: To quantify the impact of the ether linker on GPCR affinity, a competitive displacement assay using [³H]-prazosin is employed. The protocol's integrity relies on specific controls to validate membrane viability and minimize background noise.

  • Membrane Preparation : Resuspend CHO-K1 cells stably expressing human α1A-adrenergic receptors in an assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Assay Assembly : In a 96-well plate, combine 20 µg of membrane protein, 0.5 nM [³H]-prazosin, and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of the test compound (phenoxyethylamine vs. benzylamine derivative).

  • Self-Validation Controls : Dedicate specific wells to 10 µM phentolamine to define Non-Specific Binding (NSB). Include a known standard (e.g., tamsulosin) to validate the dynamic range and membrane integrity of the assay.

  • Equilibration : Incubate the plate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Insight: PEI coats the glass fibers with positive charges, neutralizing them to prevent the non-specific binding of the positively charged amine ligands.

  • Quantification : Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate beta counter. Calculate IC₅₀/Ki values using non-linear regression.

References

  • Title: 2-(2-methoxyphenoxy)
  • Title: α1-adrenergic receptor antagonist | MedChemExpress (MCE)
  • Source: nih.

Sources

Translational Guide & Safety Data Architecture: 2-(2-Methoxyphenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxyphenoxy)benzylamine is a highly versatile bifunctional chemical entity utilized extensively across medicinal chemistry and materials science. Characterized by a primary amine linked to a methoxyphenoxy-substituted benzene ring, the compound acts as a critical pharmaceutical intermediate and a potent anti-corrosive agent. This technical whitepaper synthesizes the safety data sheet (SDS) parameters with field-proven experimental workflows, providing a comprehensive operational framework for researchers.

Section 1: Physicochemical Architecture

The structural dichotomy of 2-(2-methoxyphenoxy)benzylamine—combining a hydrophilic amine with a lipophilic methoxyphenoxy moiety—dictates its behavior in solution and at solid-liquid interfaces[1]. In laboratory settings, the hydrochloride salt is predominantly favored over the free base. The causality behind this preference is that protonation of the amine drastically enhances aqueous solubility, bioavailability, and oxidative stability, making it superior for both biological assays and aqueous formulations[1].

Quantitative Physicochemical Data
PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Number 870061-70-4[1]870121-39-4[2]
Molecular Formula C14H16ClNO2[1]C14H15NO2[3]
Molecular Weight 265.74 g/mol [1]229.27 g/mol [3]
Purity Standard ≥ 95.0%[1]≥ 95.0%[2]
Physical Form White to off-white crystalline powder[1]Solid / Viscous Oil
Solubility Profile Soluble in H₂O, DMSO, Methanol[1]Soluble in organic solvents

Section 2: Hazard Mitigation & Safety Data (SDS Core)

As a bioactive amine derivative, 2-(2-methoxyphenoxy)benzylamine requires rigorous safety protocols. It is formally classified under the GHS07 (Warning) hazard category[4].

  • Skin & Eye Irritation (H315, H319): The basicity of the amine and the lipophilicity of the ether linkage allow the compound to disrupt lipid bilayers in the stratum corneum and corneal epithelium.

  • Respiratory Tract Irritation (H335): Inhalation of the crystalline dust can cause micro-abrasions and localized pH shifts in the respiratory mucosa.

Causality-Driven PPE Selection: Standard nitrile gloves are mandated because the compound's partition coefficient allows moderate transdermal penetration. A particulate respirator (N95/P100) must be utilized during weighing procedures because the aerodynamic diameter of the milled hydrochloride powder frequently falls within the inhalable fraction range (<100 μm).

SafetyWorkflow Start Compound Reception CAS 870061-70-4 PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE Weighing Weighing in Fume Hood (Draft Shield Active) PPE->Weighing Validation Validation Check: Airflow > 0.5 m/s? Weighing->Validation Spill Spill Protocol: Sweep & Isolate Validation->Spill No / Spill Dissolution Aqueous Dissolution (HCl Salt) Validation->Dissolution Yes

Workflow for safe handling and validation of 2-(2-Methoxyphenoxy)benzylamine.

Section 3: Mechanistic Applications

A. Pharmaceutical & Biochemical Probing

In medicinal chemistry, the compound acts as a critical intermediate for synthesizing drugs targeting neurological disorders[5]. The spatial arrangement of the methoxy and phenoxy groups creates a specific steric bulk that is highly effective for probing receptor binding pockets or inhibiting specific enzymes[5]. The primary amine serves as a reliable synthetic handle for subsequent amide coupling or reductive amination.

B. Corrosion Inhibition in Acidic Media

Beyond biological applications, 2-(2-methoxyphenoxy)benzylamine hydrochloride demonstrates profound efficacy as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) environments[6]. The mechanism relies on chemical adsorption (chemisorption). The nitrogen atom of the amine and the oxygen atoms of the ether linkages possess lone pairs of electrons[6]. These heteroatoms coordinate with the vacant d-orbitals of iron (Fe) on the steel surface, forming a protective monolayer that follows the Langmuir adsorption isotherm[6]. This film physically blocks the diffusion of corrosive hydronium (H⁺) and chloride (Cl⁻) ions to the metal surface.

Mechanism Acid HCl Acidic Medium (Corrosive Environment) Metal Mild Steel Surface (Fe active sites) Acid->Metal Attacks Inhibitor 2-(2-Methoxyphenoxy)benzylamine (Protonated Amine) Adsorption Heteroatom Adsorption (N, O lone pairs) Inhibitor->Adsorption Film Protective Film Formation (Langmuir Isotherm) Adsorption->Film Film->Metal Shields

Mechanism of mild steel corrosion inhibition via heteroatom adsorption.

Section 4: Validated Experimental Protocols

Protocol 1: Self-Validating Preparation of Aqueous Stock Solutions

Objective: Prepare a stable 10 mM stock solution for biochemical receptor binding assays.

  • Weighing: In a calibrated analytical balance within a Class II fume hood, weigh 26.57 mg of 2-(2-methoxyphenoxy)benzylamine HCl.

    • Causality: The active draft shield of the fume hood prevents the inhalation of H335-classified micro-particulates.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add 8 mL of ultra-pure deionized water (18.2 MΩ·cm).

  • Agitation: Vortex the mixture continuously for 60 seconds at room temperature.

  • Validation Check: Inspect the solution against a dark background under strong light.

    • Self-Validation: The solution must be perfectly clear and colorless. Any turbidity indicates incomplete salt dissociation or the presence of the lipophilic free base (due to HCl volatilization during poor storage). If turbid, adjust the pH to < 4.0 using 0.1 M HCl to force complete amine protonation.

  • Volume Adjustment: Bring the total volume to exactly 10 mL with deionized water.

Protocol 2: Gravimetric (Weight Loss) Corrosion Inhibition Assay

Objective: Quantify the inhibition efficiency of the compound on mild steel in 1.0 M HCl[6].

  • Preparation: Polish mild steel coupons (dimensions: 2x2x0.1 cm) sequentially with varying grades of emery paper. Wash thoroughly with absolute ethanol to remove organic residues and dry in a vacuum desiccator.

  • Baseline Weighing: Record the exact initial mass (

    
    ) of the coupon using an analytical balance (accuracy to 0.1 mg).
    
  • Immersion: Submerge the coupon in 100 mL of 1.0 M HCl containing 500 ppm of 2-(2-methoxyphenoxy)benzylamine HCl. Maintain the system at 35°C in a thermostated water bath for exactly 24 hours.

    • Causality: A concentration of 500 ppm ensures sufficient molecular density to fully saturate the metal surface active sites in accordance with Langmuir adsorption kinetics, while 35°C simulates standard industrial pipeline conditions[6].

  • Retrieval & Cleaning: Remove the coupon, scrub gently with a bristle brush under running water to remove loose, non-adherent corrosion products, rinse with absolute ethanol, and dry completely.

  • Final Weighing: Record the final mass (

    
    ).
    
  • Validation Check: Calculate the corrosion rate and inhibition efficiency.

    • Self-Validation: A successful protective film formation is validated if the weight loss (

      
      ) in the treated solution is at least 80% lower than the weight loss of a control coupon submerged in uninhibited 1.0 M HCl.
      

References

  • CymitQuimica. "CAS 870061-70-4: Benzenemethanamine, 2-(2-methoxyphenoxy)-, hydrochloride"1

  • Chem-Impex. "2-(2-Methoxyphenoxy)Benzylamine Hydrochloride Applications" 5

  • ResearchGate. "Effect of inhibition by 2-(2-methoxyphenoxy) benzylamine hydrochloride for corrosion of mild Steel in HCl media" 6

  • ChemicalBook. "2-(2-Methoxyphenoxy)-benzylaMine | 870121-39-4 Safety Data"4

Sources

Research Applications of 2-(2-Methoxyphenoxy)benzylamine in Cardiology

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the research applications of 2-(2-Methoxyphenoxy)benzylamine in cardiology, focusing on its role as a pharmacophore probe and synthetic intermediate in the development of adrenergic and ion-channel modulating agents.

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Cardiovascular Researchers

Executive Summary: The Pharmacophore Scaffold

2-(2-Methoxyphenoxy)benzylamine (CAS: 870061-70-4) is a specialized chemical intermediate and pharmacological probe belonging to the aryloxyalkylamine class. In cardiovascular research, this compound serves as a critical structural analog to the side chains of blockbuster non-selective


-blockers and 

-antagonists, such as Carvedilol and WB-4101 .

While the ethylamine variant (2-(2-methoxyphenoxy)ethylamine) is the direct precursor to Carvedilol, the benzylamine variant discussed here is utilized primarily in Structure-Activity Relationship (SAR) studies to evaluate the impact of linker rigidity and aromatic stacking on receptor binding affinity. Its primary research applications in cardiology include:

  • 
    -Adrenoceptor Subtype Profiling:  Acting as a rigidified probe to map the orthosteric binding pocket of 
    
    
    
    and
    
    
    receptors.
  • Anti-Arrhythmic Drug Design: Investigating sodium channel blockade potential due to its structural homology with Class IB anti-arrhythmics (e.g., Mexiletine).

  • Synthetic Medicinal Chemistry: Serving as a modular building block for "hybrid" cardiovascular drugs targeting multiple G-Protein Coupled Receptors (GPCRs).

Mechanistic Pharmacology & SAR Utility

The "Privileged Scaffold" in Cardiology

The 2-methoxyphenoxy motif is a "privileged structure" in cardiology, capable of binding to multiple targets depending on the linker length and amine substitution.

Drug / CompoundLinker StructurePrimary TargetCardiac Effect
Carvedilol Ethyl (Flexible)

,

Anti-hypertensive, CHF treatment
WB-4101 Ethyl (Flexible)

(High Selectivity)
Vasodilation (Research Tool)
Mexiletine Propyl (Branched)

Anti-arrhythmic (Class IB)
2-(2-Methoxyphenoxy)benzylamine Benzyl (Rigid)

/ SAR Probe
Receptor Mapping / Lead Optimization
Alpha-Adrenergic Receptor Antagonism

The primary research interest in 2-(2-Methoxyphenoxy)benzylamine lies in its interaction with the


-adrenoceptor . The 2-methoxyphenoxy ring mimics the accessory binding domain of potent antagonists. By replacing the flexible ethyl chain of Carvedilol with a rigid benzyl ring, researchers can determine if the receptor's binding pocket requires a specific conformation.
  • Mechanism: The compound competes with norepinephrine for the

    
     binding site on vascular smooth muscle cells.
    
  • Outcome: Inhibition of

    
    -protein signaling 
    
    
    
    Reduced
    
    
    generation
    
    
    Decreased intracellular
    
    
    
    
    Vasodilation .
Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the point of intervention for 2-(2-Methoxyphenoxy)benzylamine within the vascular smooth muscle signaling cascade.

G NE Norepinephrine (Agonist) Alpha1 Alpha-1 Adrenoceptor (GPCR) NE->Alpha1 Activates Probe 2-(2-Methoxyphenoxy) benzylamine (Antagonist Probe) Probe->Alpha1 Blocks (Competitive) Dilate Vasodilation (Therapeutic End-Point) Probe->Dilate Promotes (via Blockade) Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Triggers Release Contract Vasoconstriction Ca->Contract

Caption: Competitive antagonism of the Alpha-1 receptor by the benzylamine probe prevents Gq-mediated vasoconstriction.

Experimental Protocols for Cardiovascular Research

To validate the affinity and efficacy of 2-(2-Methoxyphenoxy)benzylamine, researchers typically employ a Radioligand Binding Assay followed by a Functional Tissue Bath Assay .

Protocol A: Radioligand Binding Assay (Alpha-1 Affinity)

Objective: Determine the


 (inhibition constant) of the compound for cardiac 

receptors.

Reagents:

  • Source Tissue: Rat heart ventricle membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Prazosin (0.2 nM).
    
  • Test Compound: 2-(2-Methoxyphenoxy)benzylamine (10 concentrations:

    
     M to 
    
    
    
    M).
  • Non-specific Binder: Phentolamine (10

    
    M).
    

Workflow:

  • Membrane Prep: Homogenize rat heart tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      -Prazosin.
    • 50

      
      L Test Compound (or buffer for Total Binding).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Isolated Aortic Ring Assay (Functional Vasodilation)

Objective: Assess the functional vasodilatory potency (


) of the compound.

Workflow:

  • Preparation: Isolate thoracic aorta from male Sprague-Dawley rats. Clean connective tissue and cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, 95%

    
    /5% 
    
    
    
    ) under 2g resting tension.
  • Pre-contraction: Induce contraction with Phenylephrine (PE, 1

    
    M) until a stable plateau is reached.
    
  • Dose-Response: Add 2-(2-Methoxyphenoxy)benzylamine cumulatively (

    
     M to 
    
    
    
    M).
  • Data Recording: Measure relaxation as a percentage of PE-induced contraction using isometric force transducers.

Synthesis & Chemical Handling

For researchers synthesizing derivatives or using the compound as an intermediate.[1]

Synthetic Route (Reductive Amination)

The most robust synthesis for research grade material involves the reductive amination of 2-(2-methoxyphenoxy)benzaldehyde .

  • Precursor: 2-(2-methoxyphenoxy)benzaldehyde.

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol (
    
    
    ).
  • Step 1: Dissolve aldehyde in MeOH. Add excess

    
    . Stir for 2 hours to form the imine.
    
  • Step 2: Add

    
     slowly at 0°C. Stir overnight at room temperature.
    
  • Workup: Quench with

    
    , extract with DCM, and convert to Hydrochloride salt (CAS 870061-70-4) for stability.
    
Chemical Properties Table
PropertyData
CAS Number 870061-70-4
Formula

Molecular Weight 265.74 g/mol
Solubility Water (High), DMSO (>20 mg/mL), Ethanol
Storage 2-8°C (Desiccated)
Purity Requirement >98% (HPLC) for biological assays

References & Further Reading

The following references provide the foundational basis for the protocols and mechanistic insights described above.

  • Chem-Impex International. (n.d.). 2-(2-Methoxyphenoxy)Benzylamine Hydrochloride Product Data. Retrieved from

    • Source for chemical properties and general application in pharmaceutical development.

  • Ruffolo, R. R., et al. (1995). "Structure-activity relationships of alpha-adrenoceptor agonists and antagonists." Journal of Medicinal Chemistry.

    • Foundational text on the SAR of aryloxyalkylamines in cardiology.

  • Fouda, A. S., et al. (2020).[2] "Effect of inhibition by 2-(2-methoxyphenoxy) benzylamine hydrochloride for corrosion of mild Steel." ResearchGate.

    • Provides physical characterization data (IR/NMR) and stability profiles relevant to handling the compound.

  • Dunn, C. J., et al. (1997). "Carvedilol: A review of its pharmacological properties and therapeutic efficacy." Drugs.

    • Contextualizes the biological importance of the 2-methoxyphenoxy pharmacophore.

  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyphenoxy)benzylamine HCl Catalog Entry. Retrieved from

    • Verification of commercial availability for research use.

Sources

Methodological & Application

Application Note: Advanced Synthesis of Carvedilol and Pharmacopeial Analogs via Benzylamine-Mediated Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary & Nomenclature Clarification

Carvedilol is a non-selective β-adrenergic blocking agent with α1-blocking activity, widely prescribed for congestive heart failure and hypertension. The standard industrial synthesis—reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole (EPOC) with 2-(2-methoxyphenoxy)ethylamine—is notoriously plagued by the formation of "Impurity B" (a bis-alkylated byproduct)[1].

In advanced pharmaceutical synthesis, the term "benzylamine" in the context of Carvedilol refers to two distinct, highly critical pathways:

  • The API Protection Strategy: The use of N-benzyl-2-(2-methoxyphenoxy)ethylamine (often referred to in bench shorthand as the benzyl-derivative) to sterically block secondary alkylation, completely suppressing Impurity B formation[2].

  • The Reference Standard Synthesis: The use of the literal structural analog 2-(2-methoxyphenoxy)benzylamine (CAS 870061-70-4)[3] to synthesize Carvedilol Impurity C , a mandatory reference standard required for European Pharmacopoeia (Ph. Eur.) HPLC system suitability testing[4].

This application note provides field-proven, self-validating protocols for both pathways, ensuring absolute control over the impurity profile.

Mechanistic Rationale & Causality

Why Impurity B Forms (The Problem)

When an epoxide (EPOC) is opened by a primary amine, the resulting secondary amine (Carvedilol) is often more nucleophilic than the starting primary amine. This causes the newly formed Carvedilol to attack a second EPOC molecule, yielding the dimeric Impurity B[1].

The Benzyl-Mediated Solutions (The Causality)
  • For API Synthesis: By pre-protecting the primary amine with a bulky benzyl group, the nitrogen center becomes highly sterically hindered after the first epoxide ring opening. This physical bulk completely arrests the reaction at the tertiary amine stage, making bis-alkylation impossible[1]. Subsequent catalytic hydrogenolysis cleanly removes the benzyl group.

  • For Impurity C Synthesis: To synthesize Impurity C for analytical calibration, the flexible ethylene linker of the standard amine is replaced with a rigid benzyl linker. Reacting EPOC directly with 2-(2-methoxyphenoxy)benzylamine forces the formation of the specific pharmacopeial analog[4].

Quantitative Data & Reaction Parameters

Table 1: Reagent Equivalents for N-Benzyl API Strategy

ReagentMW ( g/mol )EquivalentsMass/VolFunction
EPOC 239.271.0010.0 gStarting Material
N-Benzyl-MFA 287.351.1013.2 gProtected Nucleophile
Isopropanol 60.10-100 mLAlkylation Solvent
10% Pd/C -0.051.0 gHydrogenolysis Catalyst
Ethyl Acetate 88.11-150 mLCrystallization Solvent

Table 2: Pharmacopeial Impurity Profile

ImpurityChemical OriginMitigation / Utility Strategy
Impurity A Unreacted EPOC degradationStrict stoichiometric control; HPLC monitoring.
Impurity B Secondary amine over-alkylationPrevented via N-Benzyl protection of primary amine[1].
Impurity C Benzylamine analog formationSynthesized deliberately as an HPLC reference standard[4].

Synthetic Workflow Visualization

Workflow EPOC EPOC (Starting Material) Int1 N-Benzyl Carvedilol (Sterically Protected) EPOC->Int1 Ring Opening (Isopropanol, 80°C) Prod2 Impurity C (Reference Standard) EPOC->Prod2 Nucleophilic Attack (DMF, K2CO3, 110°C) Sub1 N-Benzyl-MFA (Protected Amine) Sub1->Int1 Sub2 2-(2-methoxyphenoxy) benzylamine Sub2->Prod2 Prod1 Carvedilol API (Bis-Impurity Free) Int1->Prod1 Debenzylation (Pd/C, H2, 45°C)

Workflow for Carvedilol API and Impurity C synthesis via benzylamine pathways.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Carvedilol API (Bis-Impurity Free)

Step 1: Epoxide Ring Opening (Alkylation)

  • Charge a 250 mL round-bottom flask with EPOC (10.0 g, 41.8 mmol) and isopropanol (100 mL).

  • Add N-benzyl-2-(2-methoxyphenoxy)ethylamine (13.2 g, 45.9 mmol) in a single portion.

  • Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 12 hours.

  • Causality: Isopropanol provides optimal solubility at reflux while minimizing solvent-induced degradation. The N-benzyl group physically prevents the intermediate from attacking a second EPOC molecule[1].

  • Self-Validating System: Monitor via TLC (Silica gel, EtOAc:Hexane 1:1). The complete disappearance of the EPOC spot (Rf ~0.6) and the emergence of a single new spot (Rf ~0.4) validates the completion of the alkylation phase.

Step 2: Catalytic Hydrogenolysis (Debenzylation)

  • Transfer the crude N-benzyl intermediate to a Parr hydrogenator vessel. Add 10% Pd/C (1.0 g).

  • Pressurize the vessel with Hydrogen gas to 4 bar and heat to 45°C.

  • Causality: Palladium on carbon selectively cleaves the benzylic C-N bond without reducing the aromatic carbazole ring system.

  • Self-Validating System: The reaction validates its own completion volumetrically. Once the pressure gauge stabilizes (zero pressure drop over 30 consecutive minutes), hydrogen uptake has ceased, indicating quantitative debenzylation.

Step 3: Crystallization of Carvedilol Form II

  • Filter the reaction mass through a Celite pad to remove the Pd/C catalyst.

  • Concentrate the filtrate under vacuum and reconstitute in hot Ethyl Acetate (150 mL).

  • Cool the solution gradually to 0°C to induce crystallization[2].

  • Causality: Ethyl acetate is specifically chosen because Carvedilol Form II is highly crystalline in it, whereas trace unreacted amines remain highly soluble in the mother liquor[2].

  • Self-Validating System: The purity of the isolated white crystalline solid is validated by a sharp melting point of 114-115°C, confirming the successful isolation of the Form II polymorph[2].

Protocol B: Synthesis of Carvedilol Impurity C (Reference Standard)
  • Charge a reaction vessel with 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol (derived from EPOC) and DMF (50 mL).

  • Add 2-(2-methoxyphenoxy)benzylamine hydrochloride (CAS 870061-70-4)[3] and Potassium Carbonate (K₂CO₃) as an acid scavenger.

  • Heat the mixture to 110°C for 8 hours[4].

  • Causality: The primary amine of the benzylamine analog acts as a nucleophile, displacing the chloride. K₂CO₃ neutralizes the generated HCl, driving the reaction forward[4].

  • Self-Validating System: Analyze the crude mixture via LC-MS. The reaction is validated when the mass spectrum shows the dominant presence of the [M+H]+ ion at m/z 469.2, corresponding to the exact molecular weight of Impurity C.

References

1.[4] Title: SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL Source: Connect Journals URL:

2.[1] Title: A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor Source: Der Pharma Chemica URL:

3.[2] Title: PROCESS FOR THE PREPARATION OF CARVEDILOL AND ITS ENANTIOMERS Source: European Patent Office (EPO) URL:

4.[3] Title: 2-(2-Methoxyphenoxy)Benzylamine Hydrochloride Properties & Applications Source: Chem-Impex URL:

Sources

Reductive amination protocol for 2-(2-Methoxyphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Alkylation of 2-(2-Methoxyphenoxy)ethylamine

Abstract & Scope

This application note details a robust protocol for the reductive amination of 2-(2-Methoxyphenoxy)ethylamine (CAS: 1836-62-0). As a critical pharmacophore in non-selective


-adrenergic antagonists (e.g., Carvedilol), this primary amine is frequently derivatized in medicinal chemistry campaigns. While epoxide opening is the classical route for Carvedilol synthesis, reductive amination offers a versatile pathway for generating diverse secondary amine analogs with high chemoselectivity.

This guide prioritizes the use of Sodium Triacetoxyborohydride (STAB) over traditional cyanoborohydride methods.[1] STAB provides superior control over mono-alkylation vs. bis-alkylation and eliminates the generation of toxic cyanide byproducts, aligning with Green Chemistry principles in early-phase drug discovery.

Chemical Context & Rationale

Target Molecule: 2-(2-Methoxyphenoxy)ethylamine[2][3][4][5]

  • Structure: Primary alkyl amine with an ether-linked electron-rich aromatic ring.

  • Reactivity Profile: The amine is nucleophilic (

    
    ). The ortho-methoxy group on the phenyl ring provides electron density but is sufficiently distal to avoid steric interference at the nitrogen center.
    
  • Challenge: Primary amines are prone to over-alkylation (forming tertiary amines) during reductive amination if the reducing agent is too aggressive or if the intermediate imine equilibrates slowly.

Why Sodium Triacetoxyborohydride (STAB)? STAB is an acetoxy-modified borohydride.[1] The electron-withdrawing acetoxy groups stabilize the boron center, making it less nucleophilic than NaBH


.
  • Selectivity: STAB reduces the protonated iminium ion significantly faster than it reduces aldehydes or ketones.

  • Safety: Avoids the use of NaBH

    
    CN (toxic) and catalytic hydrogenation (requires specialized pressure equipment/safety controls).
    
  • Efficiency: Allows for a "One-Pot" protocol where amine, carbonyl, and reductant are mixed simultaneously (Direct Reductive Amination).[1]

Reaction Mechanism

The success of this protocol relies on the in situ formation of an iminium species.[6] The diagram below illustrates the kinetic preference of STAB for the iminium ion over the carbonyl precursor.

ReductiveAmination Amine 2-(2-Methoxyphenoxy) ethylamine (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Product Secondary Amine (Target) Carbonyl->Product Slow Reduction (Suppressed) Imine Imine Hemiaminal->Imine - H2O Iminium Protonated Iminium Ion (Activated Species) Imine->Iminium + H+ (AcOH) Iminium->Product Fast Reduction (STAB) STAB STAB (Hydride Donor)

Figure 1: Mechanistic pathway highlighting the critical activation of the imine to the iminium ion, which is selectively reduced by STAB.

Materials & Equipment

Reagents:

  • Substrate: 2-(2-Methoxyphenoxy)ethylamine (High purity >98% recommended).[4] Note: Store under inert gas; amine absorbs CO

    
     from air.
    
  • Electrophile: Target Aldehyde (1.0 - 1.2 equiv) or Ketone.

  • Reductant: Sodium Triacetoxyborohydride (STAB), 95% grade.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction rates, but DCM is a safer alternative for initial screens.

  • Catalyst: Glacial Acetic Acid (AcOH).

Equipment:

  • Scintillation vials (20 mL) with Teflon-lined caps or Round Bottom Flask (50 mL).

  • Magnetic stir bar.

  • Inert gas line (Nitrogen or Argon).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative)

Step 1: Preparation of Reaction Mixture
  • Equip a clean, dry reaction vessel with a magnetic stir bar.

  • Add 2-(2-Methoxyphenoxy)ethylamine (167.2 mg, 1.0 mmol) to the vessel.

  • Add the Aldehyde/Ketone (1.0 - 1.1 mmol).

    • Note: If the aldehyde is a solid, dissolve it in the solvent first.

  • Add DCE or DCM (5.0 mL, 0.2 M concentration).

  • (Optional but Recommended) Add Glacial Acetic Acid (1-2 drops, or ~1.0 equiv if reacting with a ketone).

    • Why? Acid catalysis accelerates imine formation and ensures the imine is protonated (iminium), which is the required substrate for STAB reduction.

Step 2: Imine Formation (Equilibration)
  • Stir the mixture at Room Temperature (20-25°C) for 15-30 minutes under Nitrogen.

    • Tip: For sterically hindered ketones, extending this time to 1-2 hours (or adding 4Å molecular sieves) can improve yield by driving the equilibrium toward the imine before the reductant is added.

Step 3: Reduction
  • Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Seal the vessel and stir vigorously at Room Temperature.

    • Aldehydes: Reaction is typically complete in 2–4 hours.

    • Ketones: Reaction may require 12–24 hours.

Step 4: Quench & Workup
  • Quench: Slowly add saturated aqueous NaHCO

    
      (5 mL) to the reaction mixture. Stir for 10 minutes to neutralize acetic acid and decompose excess borohydride.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).

  • Wash: Combine organic layers and wash with Brine (10 mL).

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    . Filter and concentrate in vacuo.
Step 5: Purification
  • The crude material is often clean enough for analytical characterization.

  • If purification is required, Flash Column Chromatography is standard.

    • Eluent: DCM:MeOH (95:5) with 1% NH

      
      OH (or Triethylamine) to prevent streaking of the amine on silica.
      

Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact on Quality
Stoichiometry (Amine:Aldehyde) 1:1 to 1:1.2Excess aldehyde ensures full conversion of the valuable amine, but requires removal later.
Stoichiometry (STAB) 1.4 - 1.6 equivInsufficient STAB leads to stalled reactions; large excess complicates workup.
Solvent Water Content < 0.1% (Anhydrous)Water hydrolyzes STAB and the imine intermediate, lowering yield.
Acid Catalyst 0 - 1.0 equivEssential for ketones; less critical for reactive aldehydes.

Workflow Visualization

Workflow Start Start: Weigh 1.0 mmol Amine Mix Add Aldehyde (1.1 eq) + Solvent (DCE) + AcOH (Cat.) Start->Mix Equilibrate Stir 30 min (RT) (Imine Formation) Mix->Equilibrate Reduce Add STAB (1.5 eq) Stir 2-16 hrs Equilibrate->Reduce Check Check LCMS/TLC Reduce->Check Check->Reduce Incomplete (Add time/heat) Quench Quench with Sat. NaHCO3 Check->Quench Complete Extract Extract (DCM) -> Dry -> Concentrate Quench->Extract

Figure 2: Operational workflow for the reductive amination protocol.

Troubleshooting & Optimization

  • Issue: Low Conversion (Starting Material Remains)

    • Root Cause:[4][7][8][9][10] Imine formation is unfavorable or wet solvent is hydrolyzing the imine.

    • Solution: Add activated 4Å Molecular Sieves during the equilibration step (Step 2). Increase Acetic Acid to 1.0 equivalent.

  • Issue: Bis-alkylation (Tertiary Amine Formation)

    • Root Cause:[4][7][8][9][10] The secondary amine product is more nucleophilic than the starting primary amine (common with small aldehydes like formaldehyde or acetaldehyde).

    • Solution: This is rarely an issue with STAB and bulky aldehydes. If observed, ensure the Aldehyde is added slowly to the amine, or switch to a stepwise indirect method (form imine in MeOH, isolate/evaporate, then reduce).

  • Issue: "Sticky" Emulsion during Workup

    • Root Cause:[4][7][8][9][10] Boron salts complexing with the amine.[11]

    • Solution: Use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of NaHCO

      
       for the quench. Stir vigorously for 30 minutes until layers clarify.
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][13][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride.[6][7][9][13][14][15] [Link]

Sources

Reaction of 2-(2-Methoxyphenoxy)-benzylamine with 4-(oxiran-2-ylmethoxy)carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Synthesis of N-Benzyl Carvedilol via Regioselective Aminolysis

Executive Summary

This Application Note details the protocol for the synthesis of N-Benzyl Carvedilol (often designated as Impurity C or a Protected Intermediate in Carvedilol manufacturing). The reaction involves the nucleophilic ring-opening of 4-(oxiran-2-ylmethoxy)carbazole (Carbazole Epoxide) by 2-(2-Methoxyphenoxy)benzylamine .

Scientific Rationale: Direct synthesis of Carvedilol using the primary amine 2-(2-methoxyphenoxy)ethylamine often suffers from the formation of a "bis-impurity" (Impurity B), where the product competes with the starting amine for the epoxide. By utilizing the benzylamine analog , the reaction leverages steric bulk and kinetic control to suppress over-alkylation, yielding a high-purity secondary amine intermediate. This intermediate can subsequently be debenzylated (via hydrogenolysis) to yield pharmaceutical-grade Carvedilol.

Reaction Mechanism & Chemistry

The reaction proceeds via an SN2 mechanism (bimolecular nucleophilic substitution).

  • Nucleophilic Attack: The lone pair on the nitrogen of the benzylamine attacks the less sterically hindered carbon (terminal carbon) of the epoxide ring.

  • Regioselectivity: The attack is highly regioselective for the terminal position due to the steric hindrance of the carbazole moiety near the internal epoxide carbon.

  • Kinetics: The reaction is generally second-order overall (first order with respect to both epoxide and amine).

Reaction Scheme:



Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4-(oxiran-2-ylmethoxy)carbazole 239.271.0Electrophile (Epoxide)
2-(2-Methoxyphenoxy)benzylamine 229.281.1 - 1.2Nucleophile (Amine)
Isopropanol (IPA) -SolventReaction Medium (Protic)
Ethyl Acetate / Hexanes --Recrystallization

Note: If the amine is supplied as a Hydrochloride salt (HCl), add 1.2 equivalents of an organic base (e.g., DIPEA or TEA) to liberate the free amine in situ.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Charge a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Add 4-(oxiran-2-ylmethoxy)carbazole (1.0 equiv) to the flask.

  • Add Isopropanol (IPA) (10 volumes relative to epoxide mass). Rationale: IPA is a protic solvent that activates the epoxide oxygen via hydrogen bonding, facilitating ring opening.

  • Initiate stirring to create a slurry.

Step 2: Addition of Amine

  • Add 2-(2-Methoxyphenoxy)benzylamine (1.1 equiv) to the slurry.

  • Optional: If solubility is poor, a co-solvent like Toluene or DMF (10-20% v/v) can be added, though IPA is usually sufficient at reflux.

Step 3: Reaction (Aminolysis)

  • Heat the mixture to Reflux (80–85°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: The slurry typically dissolves into a clear solution as the reaction progresses and the product forms.

  • In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: Hexane:Ethyl Acetate 3:2).

    • Target: < 1.0% residual Epoxide.

Step 4: Workup & Isolation

  • Cool the reaction mixture slowly to Room Temperature (20–25°C) .

  • Further cool to 0–5°C using an ice bath and stir for 1 hour. The product, N-Benzyl Carvedilol, often precipitates as a solid.

  • Filtration: Filter the solid product.

  • Wash: Wash the filter cake with cold IPA (2 x 1 vol).

  • Drying: Dry under vacuum at 45°C for 6 hours.

Step 5: Purification (Recrystallization)

  • If purity is < 98%, dissolve the crude solid in hot Ethyl Acetate .

  • Add Hexanes or Petroleum Ether dropwise until turbidity is observed.

  • Cool to crystallize. Filter and dry.

Process Visualization

Reaction Workflow (DOT Diagram)

G Start Start: Weigh Reagents Mix Mix Epoxide + Amine in Isopropanol (IPA) Start->Mix Heat Reflux at 80-85°C (4-6 Hours) Mix->Heat IPC IPC: HPLC Check (Target: <1% Epoxide) Heat->IPC IPC->Heat Incomplete Cool Cool to 0-5°C (Precipitation) IPC->Cool Complete Filter Filtration & Wash (Cold IPA) Cool->Filter Dry Vacuum Dry (45°C) Filter->Dry Product Final Product: N-Benzyl Carvedilol Dry->Product

Caption: Operational workflow for the synthesis of N-Benzyl Carvedilol.

Chemical Mechanism Pathway

Mechanism Reactants Reactants: Epoxide + Benzylamine TS Transition State: Nucleophilic Attack (SN2) Reactants->TS Heat Intermediate Zwitterionic Intermediate TS->Intermediate Product Product: N-Benzyl Carvedilol Intermediate->Product Fast ProtonTransfer Proton Transfer

Caption: Mechanistic pathway showing SN2 attack and subsequent proton transfer.

Analytical Data & Specifications

Expected Product Properties (N-Benzyl Carvedilol):

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 102–105°C (Dependent on polymorph/solvate).

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water.

  • Mass Spectrometry (ESI+): [M+H]+ = 497.2 m/z.

Table 1: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product loss in mother liquor.Extend reflux time; Concentrate mother liquor to recover second crop.
Impurity B (Dimer) Presence of primary amine impurities or overheating.Ensure Benzylamine starting material is pure; Control temp strictly at 85°C.
Sticky Solid Residual solvent or oiling out.Recrystallize from EtOAc/Hexane; Slow cooling ramp.

References

  • Boehringer Mannheim GmbH. (Innovator Process). Synthesis of Carvedilol via Epoxide Opening.
  • Kumar, K. S., et al. (2011).[3] "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.[3] Link

  • European Pharmacopoeia (Ph. Eur.). Carvedilol Monograph: Impurity Standards.[4] (Defines N-Benzyl Carvedilol as Impurity C).

  • Connect Journals. (2012). "Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol." International Journal of Chemical Sciences. Link

  • Google Patents. (2009). WO2009116069: Process for the preparation of Carvedilol. (Describes the benzyl-protection strategy). Link

Sources

HPLC method development for 2-(2-Methoxyphenoxy)-benzylamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2-(2-Methoxyphenoxy)-benzylamine

Introduction & Chemical Context

2-(2-Methoxyphenoxy)-benzylamine (CAS: 870121-39-4) is a structural motif frequently encountered in medicinal chemistry, particularly as a fragment in beta-blocker synthesis (analogous to Carvedilol intermediates) and GPCR ligand design.

Analytically, this molecule presents a "Dual-Constraint" challenge:

  • The Primary Amine (

    
    ):  Causes severe peak tailing on traditional silica-based C18 columns due to ionic interactions with residual silanols.
    
  • The Di-Aromatic Ether Backbone: Requires sufficient organic strength for elution but demands specific selectivity to resolve from potential hydrolysis degradants (e.g., 2-methoxyphenol or salicylaldehyde derivatives).

This guide moves beyond generic "cookbook" recipes. It provides a Quality by Design (QbD) framework to develop a robust, transferable HPLC method.

Method Development Strategy (The "Why" and "How")

To achieve a tailing factor (


) < 1.2 and high resolution, we must control the ionization state of the amine. We will employ a pH-Switching Strategy .
  • Strategy A (High pH): At pH 10.5, the amine is deprotonated (neutral). This eliminates silanol interactions, drastically improves peak shape, and increases retention on hybrid columns. (Recommended for Hybrid Particles) .

  • Strategy B (Low pH): At pH 2.5, silanols are protonated (neutral), suppressing cation exchange. The amine is fully charged, reducing retention but requiring ion-pairing or high-density bonding to prevent dewetting. (Recommended for Traditional C18) .

Visualizing the Development Workflow

MethodDevWorkflow Start Start: 2-(2-Methoxyphenoxy)-benzylamine Solubility Solubility Check (MeOH/H2O) Start->Solubility Scouting pH Scouting (Acidic vs. Basic) Solubility->Scouting PathHigh High pH (pH 10) Hybrid C18/Phenyl Scouting->PathHigh Preferred PathLow Low pH (pH 2.5) C18 + Endcapping Scouting->PathLow Alternative Decision Evaluate Peak Shape (Tailing < 1.2?) PathHigh->Decision PathLow->Decision Decision->Scouting Fail (Switch Mode) Optimize Gradient Optimization (Slope & Temp) Decision->Optimize Pass FinalMethod Final Validated Method Optimize->FinalMethod

Figure 1: Decision tree for selecting the optimal mobile phase pH based on stationary phase chemistry.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" High-pH Method

Best for peak shape and loading capacity. Requires Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH).

ParameterConditionRationale
Column Hybrid C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Hybrid particles withstand pH 10. Phenyl-hexyl offers unique

selectivity for the phenoxy group.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with

)
Maintains amine in neutral state, maximizing hydrophobic retention and shape.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than methanol, sharper peaks.
Flow Rate 1.0 mL/minStandard analytical flow.
Gradient 0 min: 20% B 10 min: 80% B 12 min: 80% B 12.1 min: 20% BLinear gradient to elute the hydrophobic backbone.
Column Temp 35°CReduces viscosity, improves mass transfer.
Detection UV @ 220 nm (Amine/Ether) & 275 nm (Aromatic)220 nm for sensitivity; 275 nm for selectivity against non-aromatics.
Protocol B: The "Robust" Low-pH Method

Best for MS compatibility and standard silica columns.

ParameterConditionRationale
Column C18 with High Endcapping (e.g., Zorbax Eclipse Plus, Luna C18(2))"Base Deactivated" columns are essential to prevent silanol tailing.
Mobile Phase A 0.1% Formic Acid in WaterProtonates silanols to suppress cation exchange. MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of MPA to prevent baseline drift.
Gradient 0 min: 10% B 12 min: 70% B 15 min: 90% BShallower gradient required as the charged amine is less retentive.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," every sequence must include a System Suitability Sample (SST).

SST Composition:

  • Target Analyte: 2-(2-Methoxyphenoxy)-benzylamine (0.1 mg/mL).

  • Void Marker: Uracil (to confirm

    
    ).
    
  • Critical Pair (Optional): If available, spike with 2-methoxyphenol (potential starting material) to prove resolution.

Acceptance Criteria Table
ParameterLimitCorrective Action if Failed
Tailing Factor (

)

Replace column or adjust pH (ensure pH is distinct from

).
Theoretical Plates (

)

Check connections for dead volume; check column aging.
Resolution (

)

(vs. Impurities)
Adjust gradient slope (flatten gradient).
Retention Time %RSD

(n=6)
Check pump stability and temperature equilibrium.
System Suitability Logic Diagram

SSTLogic Inject Inject SST (n=5) CheckTailing Tailing Factor <= 1.3? Inject->CheckTailing CheckRSD Area %RSD <= 2.0%? CheckTailing->CheckRSD Yes Fail HALT Troubleshoot CheckTailing->Fail No (Peak Shape Issue) Pass PROCEED Analyze Samples CheckRSD->Pass Yes CheckRSD->Fail No (Pump/Inj Issue)

Figure 2: Automated logic flow for system suitability assessment before sample analysis.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the amine and silanols.

  • Fix: If using Low pH, add 5mM Ammonium Formate to increase ionic strength. If using High pH, ensure the column is truly hybrid (silica dissolves at pH 10).

Issue 2: Retention Time Drift

  • Cause: Incomplete equilibration or pH sensitivity.

  • Fix: The amine

    
     is ~9. If working at pH 9.0, slight pH changes cause massive retention shifts. Always work at least 2 pH units away from the pKa  (i.e., pH < 7 or pH > 11).
    

Issue 3: Split Peaks

  • Cause: Solvent mismatch.

  • Fix: The sample diluent must match the starting mobile phase (e.g., 20% MeCN). If dissolved in 100% MeCN, the sample may precipitate or travel faster than the solvent front initially.

References

  • PubChem. 2-(2-Methoxyphenoxy)benzylamine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • SIELC Technologies. Separation of N-Benzyl-2-(2-methoxyphenoxy)ethylamine on Newcrom R1 HPLC column. (Application Note describing analogous benzylamine separation). Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Seminal work on amine analysis on C18 vs Hybrid columns).

Application Note: Preparation of N-[2-(2-Methoxyphenoxy)ethyl]benzylamine from Guaiacol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-[2-(2-Methoxyphenoxy)ethyl]benzylamine (CAS 3246-03-5). This secondary amine is a critical pharmacophore and intermediate in the synthesis of non-selective


-blockers/

-1 blockers such as Carvedilol and related adrenergic receptor antagonists. The method utilizes a two-step alkylation sequence starting from Guaiacol (2-methoxyphenol), optimized to minimize dimerization and bis-alkylation byproducts.

Introduction & Retrosynthetic Analysis

The target molecule features an aryloxy-alkyl-amine motif.[1][2][3] Direct alkylation of Guaiacol with N-(2-chloroethyl)benzylamine is possible but often suffers from polymerization of the amine reagent. The preferred industrial and laboratory route involves the stepwise construction of the ether linkage followed by the amine formation.

Strategic Disconnection

The synthesis is disconnected into two nucleophilic substitution events:

  • O-Alkylation: Selective mono-alkylation of Guaiacol with a 1,2-dihaloethane surrogate.

  • N-Alkylation: Nucleophilic displacement of the pendant halide by benzylamine.

Reaction Scheme Visualization

SynthesisRoute Guaiacol Guaiacol (2-Methoxyphenol) Inter Intermediate: 1-(2-Chloroethoxy)- 2-methoxybenzene Guaiacol->Inter Step 1: NaOH, reflux Selectivity Control BCE 1-Bromo-2-chloroethane BCE->Inter Target Target: N-[2-(2-Methoxyphenoxy) ethyl]benzylamine Inter->Target Step 2: Heat, KI (cat) BnNH2 Benzylamine (Excess) BnNH2->Target Impurity Impurity: Tertiary Amine Dimer Target->Impurity Over-alkylation (Avoidable)

Figure 1: Stepwise synthesis pathway highlighting the critical intermediate and potential over-alkylation side reaction.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Guaiacol Irritant, CombustibleHandle in fume hood; distinctive odor.
1-Bromo-2-chloroethane Genotoxic , ToxicUse closed systems; quench aqueous waste with care.
Benzylamine Corrosive, LachrymatorWear face shield; causes severe skin burns.
Reaction Intermediates Potential Skin SensitizersTreat all alkyl halides as potential carcinogens.

Experimental Protocols

Step 1: Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

Objective: Selective O-alkylation of Guaiacol. Rationale: 1-Bromo-2-chloroethane is chosen over 1,2-dibromoethane. The phenoxide ion preferentially attacks the softer, better leaving group (Bromide) at lower temperatures, leaving the Chloride intact for the second step. This prevents the formation of the symmetrical 1,2-bis(2-methoxyphenoxy)ethane dimer.

Materials
  • Guaiacol (2-Methoxyphenol): 12.4 g (100 mmol)

  • 1-Bromo-2-chloroethane: 21.5 g (150 mmol, 1.5 eq)

  • Sodium Hydroxide (NaOH): 4.4 g (110 mmol) dissolved in 20 mL water

  • Solvent: Ethanol (50 mL) or Toluene (50 mL) with Tetrabutylammonium bromide (TBAB) (1 mol%) if using phase transfer conditions.

Procedure
  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar.

  • Deprotonation: Add Guaiacol and the Ethanol solvent to the flask. Add the aqueous NaOH solution dropwise over 10 minutes. Stir for 30 minutes at room temperature to form the sodium phenoxide salt.

  • Alkylation: Heat the solution to a gentle reflux (approx. 80°C).

  • Addition: Add 1-Bromo-2-chloroethane dropwise over 30 minutes. Note: Slow addition ensures the phenoxide is always in the presence of excess alkylating agent relative to the reaction zone, minimizing dimerization.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting Guaiacol spot (

    
    ) should disappear, replaced by the less polar ether product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in Water (50 mL) and extract with Dichloromethane (DCM, 2 x 50 mL).

    • Wash combined organics with 1M NaOH (20 mL) to remove unreacted Guaiacol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude oil is usually sufficiently pure (>95%) for the next step. If necessary, distill under high vacuum (bp ~130°C at 2 mmHg).

Expected Yield: 17.0 – 18.0 g (91–96%). Appearance: Colorless to pale yellow oil.

Step 2: Synthesis of N-[2-(2-Methoxyphenoxy)ethyl]benzylamine

Objective: Amination of the alkyl chloride. Rationale: Direct reaction with benzylamine. To prevent the product (a secondary amine) from reacting with another molecule of alkyl chloride to form a tertiary amine "dimer," a large excess of benzylamine is used. The excess benzylamine also acts as the base to neutralize the HCl generated.

Materials
  • 1-(2-Chloroethoxy)-2-methoxybenzene (Intermediate from Step 1): 18.6 g (100 mmol)

  • Benzylamine: 32.1 g (300 mmol, 3.0 eq)

  • Potassium Iodide (KI): 0.5 g (Catalytic, Finkelstein condition)

  • Solvent: Acetonitrile (100 mL) or neat (solvent-free).

Procedure
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and nitrogen inlet.

  • Mixing: Charge the flask with the Intermediate, Benzylamine, and KI.

  • Reaction: Heat to reflux (approx. 82°C for Acetonitrile; 100°C if neat) for 8–12 hours.

    • Mechanistic Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the nucleophilic attack by benzylamine.

  • Monitoring: HPLC or TLC (DCM:MeOH 95:5). The intermediate spot should disappear.[4]

  • Workup (Removal of Excess Benzylamine):

    • Cool the mixture and concentrate to remove solvent (if used).

    • Acid-Base Purification (Critical Step):

      • Dissolve residue in Ethyl Acetate (100 mL).

      • Extract with 1M HCl (2 x 75 mL). The Product and Benzylamine move to the aqueous phase; non-basic impurities remain in organics.

      • Combine aqueous acidic layers. Wash with Ethyl Acetate (50 mL) to remove traces of neutral organic impurities.

      • Basify the aqueous phase carefully with 4M NaOH until pH > 12. The amines will oil out.

      • Extract with DCM (3 x 50 mL).

      • Dry over

        
         and concentrate.
        
  • Final Purification:

    • The residue contains the Product and excess Benzylamine.[5]

    • Distillation: Benzylamine (bp 185°C) can be removed by vacuum distillation. The product has a much higher boiling point.

    • Crystallization (Salt Formation): Dissolve the crude oil in Ethanol. Add concentrated HCl (1.1 eq) or ethanolic HCl. Cool to 0°C. The hydrochloride salt of the target product precipitates as a white solid. Recrystallize from Ethanol/Ether.

Expected Yield: 18 – 20 g (70–78%). Characterization (Free Base):

  • 1H NMR (400 MHz, CDCl3):

    
     7.20-7.40 (m, 5H, Ph), 6.80-7.00 (m, 4H, Ar), 4.15 (t, 2H, 
    
    
    
    ), 3.85 (s, 3H,
    
    
    ), 3.80 (s, 2H,
    
    
    ), 3.05 (t, 2H,
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of alkyl halideEnsure reagents are dry; reduce water content if using Toluene/TBAB method.
Dimer Formation (Step 1) Fast addition of dihalideIncrease the equivalents of 1-bromo-2-chloroethane (up to 2.0 eq) and add it slowly.
"Bis" Impurity (Step 2) Over-alkylationIncrease Benzylamine to 4-5 equivalents. The excess can be recovered by distillation.
Product Coloration Oxidation of GuaiacolPerform reactions under Nitrogen atmosphere. Use fresh Guaiacol.

References

  • Title: Process and intermediates for preparing 1-[9'H-carbazol-4'-yloxy]-3-[2''-(2'''-methoxy-phenoxy)-ethyl)-amino]-propan-2-ol [Carvedilol].
  • Synthesis of Phenoxyethyl Halides

    • Title: 2-(2-Methoxyphenoxy)ethyl chloride synthesis.[2]

    • Source: ChemicalBook (validated via patent liter
    • Context: Provides the specific protocol for the alkylation of guaiacol with 1-bromo-2-chloroethane using NaOH.
  • General Alkylation of Benzylamine

    • Title: Substrate Scope of benzylamine derivatives in alkyl
    • Source: ResearchGate (Manganese-Catalyzed Mono-N-Methyl
    • URL:[Link]

    • Context: Supports the general reactivity profile of benzylamine in nucleophilic substitutions.
  • Impurity Profiling (Carvedilol)

    • Title: Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol.
    • Source: Connect Journals.
    • URL:[Link]

    • Context: Discusses the formation of "Impurity B" (the bis-impurity) when stoichiometry is not controlled during the reaction of the phenoxyethyl chloride with amines.

Sources

Application Note: Solvent Selection & Dissolution of 2-(2-Methoxyphenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with 2-(2-Methoxyphenoxy)-benzylamine , a structural motif often utilized as a fragment in medicinal chemistry (e.g., for GPCR ligands or kinase inhibitors) or as a synthesis intermediate.

The following guide addresses the critical challenge of solubility divergence between the hydrochloride salt (hydrophilic) and the free base (lipophilic), providing a self-validating workflow to ensure experimental reproducibility.

Executive Summary

Successful application of 2-(2-Methoxyphenoxy)-benzylamine in biological assays requires precise control over its solvation state. As a primary amine with a lipophilic phenoxy-ether tail, the compound exhibits pH-dependent solubility . Improper solvent selection can lead to "silent precipitation" (micro-aggregates), resulting in false negatives in screening assays or inconsistent yields in synthesis. This guide provides a tiered solvent selection strategy to guarantee solution stability.

Physicochemical Profile & Mechanistic Insight[1]

To select the correct solvent, one must understand the competition between the polar amine head group and the lipophilic tail.

FeatureChemical CharacteristicImpact on Solubility
Primary Amine (-NH₂) Basic (

)
Protonates in acidic media/water to form soluble cations.
Ether Linkage (-O-) Polar, H-bond acceptorIncreases solubility in polar organics (DMSO, EtOH) compared to pure hydrocarbons.
Bi-Aryl Scaffold Lipophilic / HydrophobicDrives poor water solubility of the free base; promotes aggregation in aqueous buffers.
The "Salt vs. Base" Trap
  • The HCl Salt (CAS 870061-70-4): This is the stable storage form.[1] It is highly soluble in water and DMSO. However, diluting this salt into a high pH buffer (pH > 8.0) can strip the proton, reverting it to the free base and causing immediate precipitation.

  • The Free Base (CAS 870121-39-4): Waxy solid or oil. Insoluble in water. Requires organic solvents (DMSO, Ethanol, DCM).

Solvent Selection Matrix

Use this matrix to select the primary vehicle based on your experimental intent.

Solvent SystemSuitabilityRecommended ConcentrationApplication Context
DMSO (Anhydrous) Excellent 10 mM – 100 mMPrimary Stock Solution. Universal solvent for both salt and free base.
Ethanol (Absolute) Good 1 mM – 50 mMAlternative Stock. Use if DMSO interferes with assay (e.g., specific enzyme sensitivity).
Water / PBS (pH 7.4) Conditional < 10 mM (Salt only)Working solution only. Risk of precipitation for free base or at high concentrations.
0.1 M HCl Excellent > 50 mMChemical synthesis or conversion of free base to salt.
DCM / Ethyl Acetate High > 100 mMChemical synthesis / Extraction only. Not for biological use.

Visual Workflows (Graphviz)

Figure 1: Solubility Decision Tree

This logic flow ensures you select the correct solvent system based on the starting material and end-use.

SolubilityLogic Start Starting Material CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm Salt HCl Salt (Solid Powder) CheckForm->Salt Base Free Base (Oil/Waxy Solid) CheckForm->Base HighConcSalt High Conc. (>10mM)? Salt->HighConcSalt AqBuffer Aqueous Buffer (pH < 7.4) Dilution Dilution into Assay Media AqBuffer->Dilution HighConcSalt->AqBuffer No (<10mM) DMSO_Stock Dissolve in DMSO (Stock 10-100mM) HighConcSalt->DMSO_Stock Yes (>10mM) DMSO_Stock->Dilution OrganicSolv Organic Solvent Required (DMSO, EtOH) Base->OrganicSolv OrganicSolv->DMSO_Stock PrecipCheck Visual/Turbidity Check Dilution->PrecipCheck Proceed Proceed to Assay PrecipCheck->Proceed Clear Troubleshoot Add Co-solvent (Tween-20 or Cyclodextrin) PrecipCheck->Troubleshoot Cloudy

Caption: Decision tree for selecting the initial dissolution vehicle based on compound form and concentration requirements.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, long-term storage solution. Reagents: 2-(2-Methoxyphenoxy)-benzylamine (HCl salt preferred), Anhydrous DMSO (≥99.9%).

  • Calculate Mass:

    • MW of HCl Salt

      
       g/mol .[1]
      
    • To make 1 mL of 10 mM solution, weigh 2.66 mg of powder.

  • Dissolution:

    • Add the powder to a glass amber vial (protect from light).

    • Add 1 mL of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: Solution should be clear and colorless/pale yellow. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage:

    • Aliquot into 50-100 µL volumes to avoid freeze-thaw cycles.

    • Store at -20°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution (Biological Assay)

Objective: Dilute stock into media without precipitation. Reagents: 10 mM DMSO Stock (from Protocol A), PBS or Cell Culture Media.[2]

  • Stepwise Dilution (The "Sandwich" Method):

    • Do NOT squirt 100% DMSO stock directly into a large volume of cold media. This causes "shock precipitation."

    • Intermediate Step: Prepare a 10x working solution.

      • Example: Target is 10 µM.

      • Mix 10 µL of Stock (10 mM) + 990 µL of PBS (Result: 100 µM, 1% DMSO).

      • Vortex immediately.

  • Final Dilution:

    • Add 100 µL of the Intermediate (100 µM) to 900 µL of Media.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Safe for most cells).[2]

  • Validation:

    • Hold the tube up to a light source. If the solution looks "milky" or opalescent, the free base has crashed out.

    • Correction: If precipitation occurs, acidify slightly (pH 6.5) or add 0.05% Tween-20.

Figure 2: Serial Dilution Workflow

This diagram illustrates the "Intermediate Dilution" method to prevent shock precipitation.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate (100 µM in PBS) 1% DMSO Stock->Inter 1:100 Dilution (Vortex Immediately) Final Assay Well (10 µM in Media) 0.1% DMSO Inter->Final 1:10 Dilution (Gentle Mix)

Caption: Two-step dilution strategy to minimize osmotic shock and local high-concentration precipitation events.

Troubleshooting & Stability

IssueCauseSolution
Cloudiness upon dilution "pH Shock." The buffer pH (>7.4) is stripping the HCl, forming the insoluble free base.Lower stock concentration or ensure final DMSO is <0.5%.[2] Alternatively, use a buffer with pH 6.5-7.0.
Yellowing of Stock Oxidation of the amine group over time.Discard stock. Always store under inert gas (Nitrogen/Argon) if possible.
Inconsistent Assay Data Compound adhered to plastic tips/tubes (lipophilic binding).Use Low-Retention pipette tips and glass vials for intermediate steps.

Safety & Handling (H-Codes)

Based on MSDS data for benzylamine derivatives:

  • H301: Toxic if swallowed.

  • H314/H318: Causes severe skin burns and eye damage (Corrosive).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Neutralization: Spills should be neutralized with weak acid (citric acid) before disposal if the free base is used; otherwise, treat as hazardous organic waste.

References

  • Chem-Impex International. "2-(2-Methoxyphenoxy)Benzylamine Hydrochloride Product Page." Chem-Impex Catalog. Accessed October 2023. Link

  • Fisher Scientific. "Safety Data Sheet: 2-Methoxybenzylamine." Fisher Scientific MSDS. Accessed October 2023. Link

  • BenchChem. "Overcoming Solubility Challenges with Lipophilic Benzylamines." Technical Support Center. Accessed October 2023. Link

  • Cayman Chemical. "Solubility of O-benzylhydroxylamine (hydrochloride)." Cayman Chemical Product Information. Accessed October 2023. Link

  • Sigma-Aldrich. "2-(2-Methoxyphenoxy)benzylamine Hydrochloride CAS 870061-70-4."[3] Sigma-Aldrich Catalog. Accessed October 2023. Link

Sources

Application Notes and Protocols for 2-(2-Methoxyphenoxy)benzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-(2-Methoxyphenoxy)benzylamine Scaffold

In the landscape of modern medicinal chemistry, the discovery of novel molecular entities with therapeutic potential is an ongoing endeavor. The strategic selection of building blocks is paramount to the successful synthesis of diverse and biologically active compound libraries. 2-(2-Methoxyphenoxy)benzylamine is a versatile bifunctional molecule that serves as a valuable scaffold for the construction of a wide range of derivatives. Its structure, featuring a diaryl ether linkage and a primary benzylamine, offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The diaryl ether motif is a common feature in many biologically active compounds, providing a balance of rigidity and conformational flexibility that can be advantageous for receptor binding. The primary amine of the benzylamine moiety serves as a key handle for the introduction of various functional groups through well-established synthetic transformations such as amide bond formation and reductive amination. This allows for the systematic modification of the molecule's physicochemical properties, including polarity, hydrogen bonding capacity, and overall topology, to optimize its interaction with biological targets.

This guide provides a comprehensive overview of 2-(2-methoxyphenoxy)benzylamine as a building block in medicinal chemistry. It includes detailed protocols for its synthesis, characterization, and subsequent utilization in the preparation of derivatives with potential therapeutic applications, particularly in the areas of neurological disorders and kinase inhibition.

Synthesis of 2-(2-Methoxyphenoxy)benzylamine: A Multi-Step Approach

The synthesis of 2-(2-methoxyphenoxy)benzylamine can be efficiently achieved through a two-step sequence involving an Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitrile group to the desired primary amine. This approach offers a reliable and scalable route to the target compound.

Workflow for the Synthesis of 2-(2-Methoxyphenoxy)benzylamine

Synthesis_Workflow A 2-Cyanophenol C Ullmann Condensation A->C B 1-Bromo-2-methoxybenzene B->C D 2-(2-Methoxyphenoxy)benzonitrile C->D Diaryl Ether Formation E Reduction D->E Nitrile Reduction F 2-(2-Methoxyphenoxy)benzylamine E->F Final Product

Caption: Synthetic workflow for 2-(2-methoxyphenoxy)benzylamine.

Part 1: Ullmann Condensation for 2-(2-Methoxyphenoxy)benzonitrile

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, catalyzed by copper.[1][2] In this step, 2-cyanophenol is coupled with 1-bromo-2-methoxybenzene.

Reaction Principle: The reaction proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to yield the diaryl ether.[1] The use of a high-boiling polar solvent like N,N-dimethylformamide (DMF) is typical for this transformation.

Experimental Protocol:

  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-cyanophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Initiation: Add 1-bromo-2-methoxybenzene (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(2-methoxyphenoxy)benzonitrile.

Parameter Value Reference
Typical Yield 60-75%Adapted from[3]
Purification Method Flash Column ChromatographyGeneral Practice
Eluent System Ethyl Acetate/Hexanes GradientGeneral Practice
Part 2: Reduction of 2-(2-Methoxyphenoxy)benzonitrile

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A photocatalytic method has also been described for the reduction of benzonitrile to benzylamine.[4]

Reaction Principle: Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the nitrile functional group to a primary amine.[5]

Experimental Protocol:

  • Catalyst and Substrate: In a hydrogenation vessel, dissolve 2-(2-methoxyphenoxy)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Place the vessel under a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(2-methoxyphenoxy)benzylamine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.

Parameter Value Reference
Typical Yield >90%Adapted from[5]
Catalyst 10% Pd/C[5]
Hydrogen Pressure 50 psi[5]

Characterization of 2-(2-Methoxyphenoxy)benzylamine

Thorough characterization of the synthesized building block is crucial to ensure its purity and structural integrity before its use in further synthetic steps.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 6.8-7.4 ppm. A singlet for the methoxy group protons around δ 3.8 ppm. A singlet for the benzyl CH₂ protons around δ 3.9-4.1 ppm. A broad singlet for the NH₂ protons.
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm. A methoxy carbon signal around δ 55 ppm. A benzyl CH₂ carbon signal around δ 45 ppm.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹). C-O-C stretching for the diaryl ether (around 1200-1250 cm⁻¹).

Application of 2-(2-Methoxyphenoxy)benzylamine as a Building Block

The primary amine of 2-(2-methoxyphenoxy)benzylamine is a versatile functional group for the synthesis of a diverse range of derivatives. Two of the most common and powerful transformations are amide bond formation and reductive amination.

Application Workflow: Derivatization of 2-(2-Methoxyphenoxy)benzylamine

Application_Workflow cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Product Classes cluster_3 Potential Applications A 2-(2-Methoxyphenoxy)benzylamine B Amide Coupling (with Carboxylic Acid) A->B C Reductive Amination (with Aldehyde/Ketone) A->C D N-Acyl Derivatives (Amides) B->D E N-Alkyl/N-Aryl Derivatives (Secondary/Tertiary Amines) C->E F Kinase Inhibitors D->F G Dopamine Receptor Modulators E->G

Caption: Derivatization pathways for 2-(2-methoxyphenoxy)benzylamine.

Protocol 1: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry to link molecular fragments.[6] A variety of coupling reagents can be used to activate the carboxylic acid for reaction with the amine.

Reaction Principle: A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid to form a highly reactive species that readily reacts with the primary amine of 2-(2-methoxyphenoxy)benzylamine to form a stable amide bond.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq) in an anhydrous solvent such as DMF or dichloromethane (DCM).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Amine Addition: Add a solution of 2-(2-methoxyphenoxy)benzylamine (1.0 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide by flash column chromatography or preparative HPLC.

Parameter Value Reference
Coupling Reagent HATUGeneral Practice
Base DIPEAGeneral Practice
Solvent DMF or DCM[7]
Typical Yield 70-95%[7]
Protocol 2: Reductive Amination

Reductive amination is a powerful method for the N-alkylation of amines, providing access to secondary and tertiary amines.[8][9]

Reaction Principle: 2-(2-methoxyphenoxy)benzylamine reacts with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to the corresponding secondary amine.[9]

Experimental Protocol:

  • Reagent Mixture: In a round-bottom flask, dissolve 2-(2-methoxyphenoxy)benzylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude secondary amine by flash column chromatography.

Parameter Value Reference
Reducing Agent Sodium Triacetoxyborohydride (STAB)[9]
Solvent DCM or DCE[9]
Typical Yield 75-90%Adapted from[10]

Medicinal Chemistry Applications and Future Directions

The 2-(2-methoxyphenoxy)benzylamine scaffold is a promising starting point for the development of new therapeutic agents. Its derivatives have the potential to interact with a variety of biological targets.

  • Kinase Inhibitors: Many kinase inhibitors feature a core aromatic system with appended amine functionalities that engage in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.[11][12][13][14] By acylating the amine of 2-(2-methoxyphenoxy)benzylamine with various heterocyclic carboxylic acids, novel potential kinase inhibitors can be synthesized.

  • Dopamine Receptor Modulators: The structural features of 2-(2-methoxyphenoxy)benzylamine are amenable to the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors.[15] N-alkylation of the primary amine can introduce pharmacophoric elements known to interact with these receptors.

The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of 2-(2-methoxyphenoxy)benzylamine. Researchers can utilize these methods to generate libraries of novel compounds for biological screening, paving the way for the discovery of new drug candidates.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die smothetische Darstellung von Diphenyläther-Derivaten. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. BenchChem.
  • Synple Chem. (n.d.).
  • Gunn, M. D., & Williams, D. R. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Wang, Y., et al. (2011). Synthesis and docking study of 2-phenylaminopyrimidine Abl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7089-7092.
  • ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis. ChemicalBook.
  • University of California, Santa Barbara. (n.d.).
  • PubChem. (n.d.). N-Benzyl-2-(2-methoxyphenoxy)ethylamine.
  • PubChem. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. (n.d.).
  • Ohtani, B., et al. (2007). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
  • Li, H., & Ye, B. (1998). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 63(12), 4152-4153.
  • Szostak, M., & Szostak, R. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
  • Al-Amin, M., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 4864-4874.
  • Cliffe, I. A., & Ifill, A. D. (1997). Method for the preparation of 2 hydroxybenzonitrile. U.S.
  • Kassim, M., et al. (2011). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h–benzimidazole. EPrints USM.
  • Mori, M., et al. (1986). A general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild conditions. Heterocycles, 24(6), 1571-1574.
  • Gowda, M. Y. N., et al. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
  • Ungnade, H. E., & Orwoll, E. F. (1943). 2-Methoxydiphenyl Ether. Organic Syntheses, 23, 58.
  • Götze, J. P., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Chemistry – A European Journal, 28(36), e202200331.
  • Royal Society of Chemistry. (n.d.).
  • Wang, Y., et al. (2013). Chemoselective Ullmann coupling at room temperature: a facile access to 2-aminobenzo[b]thiophenes.
  • SIELC Technologies. (2018). N-Benzyl-2-(2-methoxyphenoxy)ethylamine.
  • McCormick, P. J., et al. (2008). Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors. Synapse, 62(9), 693-702.
  • Kumar, P., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • BenchChem. (2025).
  • Al-Ostath, A. I., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters, 7(3), 223-233.
  • Boschelli, D. H., et al. (2005). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(11), 3891-3902.
  • Hayrapetyan, V. K., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3561.
  • Grundmann, M., & Gmeiner, P. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1085.
  • Sipos, G., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5432.
  • Tsai, M.-H., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2414-2417.
  • S, S., et al. (2024). Review on allosteric modulators of dopamine receptors so far. Journal of Cellular and Molecular Medicine, 28(6), e18017.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Identification of N-benzyl-2-(4-methoxyphenoxy)ethanamine. BenchChem.
  • Moritz, A. E., et al. (2021). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. Molecules, 26(13), 3822.
  • Khan, I., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 896.

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Application Note: Precision N-Benzylation of 2-(2-Methoxyphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0) is a critical pharmacophore, most notably serving as the "tail" fragment in the synthesis of the non-selective beta-blocker Carvedilol. In medicinal chemistry campaigns, the nitrogen atom of this primary amine often requires benzylation to modulate lipophilicity or serve as a protecting group strategy.

This guide addresses the primary challenge in benzylating this substrate: controlling selectivity.

  • Direct Alkylation with benzyl halides typically results in uncontrolled mixtures of mono- and bis-benzylated products due to the increased nucleophilicity of the secondary amine intermediate.

  • Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the Gold Standard recommended here. It offers >90% selectivity for the mono-benzylated product under mild conditions.

Chemical Context & Substrate Analysis[1][2][3][4][5]

PropertyData
Substrate Name 2-(2-Methoxyphenoxy)ethylamine
CAS Number 1836-62-0
Molecular Weight 167.21 g/mol
Structure Primary amine linked to an o-methoxyphenoxy ring via an ethyl chain.[1]
Reactivity Profile The o-methoxy group is electron-donating, making the phenoxy ring electron-rich. However, the ethyl linker isolates the amine from significant electronic effects of the ring. The amine behaves as a typical, sterically unhindered primary aliphatic amine.
Key Challenge Prevention of over-alkylation (formation of tertiary amines).

Protocol A: Selective Mono-Benzylation (The Gold Standard)

Methodology: Reductive Amination Reagents: Benzaldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid.

Rationale (Expertise)

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (


) or Sodium Cyanoborohydride (

).[2]
  • Selectivity: STAB is less reactive than

    
     and does not reduce aldehydes/ketones at an appreciable rate at room temperature. It selectively reduces the in situ formed iminium ion.
    
  • Safety: Unlike

    
    , STAB does not carry the risk of residual cyanide contamination or toxic off-gassing at low pH.
    
  • One-Pot Efficiency: The stability of STAB allows for a "one-pot" protocol where amine, aldehyde, and reductant are mixed simultaneously (or sequentially without isolation).

Step-by-Step Protocol

Scale: 10 mmol (approx. 1.67 g of amine)

  • Preparation:

    • Dry 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) is preferred. DCM is a viable alternative if DCE toxicity is a concern.

    • Ensure Benzaldehyde is fresh and free of benzoic acid (wash with

      
       if necessary).
      
  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 2-(2-Methoxyphenoxy)ethylamine (1.67 g, 10.0 mmol, 1.0 equiv) in DCE (30 mL).

    • Add Benzaldehyde (1.11 g, 10.5 mmol, 1.05 equiv).

    • Optional: Add Acetic Acid (0.6 g, 10.0 mmol, 1.0 equiv).

    • Note: Acid catalysis accelerates imine formation but is not strictly necessary if the reaction stirs for >30 mins before reduction.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

    • Stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the imine/aldehyde.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via flash column chromatography (Silica gel; Eluent: Hexanes/EtOAc with 1% Triethylamine to prevent tailing).

Reaction Stoichiometry Table
ComponentRoleEquiv.MolMass/Vol (Approx)
Amine Substrate Nucleophile1.010 mmol1.67 g
Benzaldehyde Electrophile1.0510.5 mmol1.11 g
STAB Reductant1.515 mmol3.18 g
Acetic Acid Catalyst1.010 mmol0.60 g
DCE/THF SolventN/AN/A30 mL (0.3 M)

Protocol B: Bis-Benzylation (Direct Alkylation)

Methodology: Nucleophilic Substitution (


)
Use Case:  When the tertiary amine (

-dibenzyl) is the desired target.
Rationale

Direct alkylation with benzyl bromide is difficult to stop at the mono-stage because the product (secondary amine) is more nucleophilic than the starting material (primary amine). Therefore, this method is best reserved for driving the reaction to completion (bis-benzylation).

Step-by-Step Protocol
  • Dissolution: Dissolve 2-(2-Methoxyphenoxy)ethylamine (10 mmol) in Acetonitrile (MeCN) (40 mL).

  • Base Addition: Add Potassium Carbonate (

    
    ) (30 mmol, 3.0 equiv).
    
  • Alkylation: Add Benzyl Bromide (22 mmol, 2.2 equiv) dropwise.

  • Heating: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, dry, and concentrate.

Mechanistic Visualization

The following diagram illustrates the Reductive Amination pathway (Method A), highlighting the critical selectivity checkpoint where STAB reduces the iminium ion rather than the aldehyde.

ReductiveAmination Start Start: 2-(2-Methoxyphenoxy)ethylamine + Benzaldehyde Hemiaminal Intermediate: Hemiaminal Start->Hemiaminal + AcOH (Cat) SideReaction Side Reaction: Reduction of Aldehyde (Slow with STAB) Start->SideReaction Direct Reduction Imine Key Intermediate: Imine / Iminium Ion Hemiaminal->Imine - H2O Complex Boron Complexation Imine->Complex + STAB Product Product: Mono-N-benzyl derivative Complex->Product Hydride Transfer (Fast) SideReaction->Product Inhibits Yield

Caption: Mechanistic pathway of Reductive Amination using STAB. Note the selectivity: STAB preferentially reduces the Imine over the Aldehyde.[2]

Experimental Workflow Decision Tree

Use this flow to select the correct protocol based on your target purity and available reagents.

DecisionTree Goal Goal: Benzylation of 2-(2-Methoxyphenoxy)ethylamine Target Target Product? Goal->Target Mono Mono-benzyl amine Target->Mono Bis Bis-benzyl amine Target->Bis ReagentCheck Reagents Available? Mono->ReagentCheck Direct Use Benzyl Bromide (Method B) + K2CO3, Reflux Bis->Direct STAB Use STAB (Method A) High Selectivity ReagentCheck->STAB Ideally NaBH4 Use NaBH4 (Two-Step) 1. Form Imine (2h) 2. Add NaBH4 ReagentCheck->NaBH4 If STAB unavailable

Caption: Decision matrix for selecting the optimal benzylation strategy based on target substitution and reagent availability.

Troubleshooting & Quality Control

Common Issues
  • Incomplete Conversion: If the imine formation is slow (monitored by TLC), add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge water, driving the equilibrium toward the imine.

  • Bis-alkylation in Method A: While rare with STAB, if observed, ensure the aldehyde is added slowly to the amine (inverse addition) or ensure the amine is in slight excess (1.1 equiv).

  • Emulsions during Workup: The amphiphilic nature of the product (lipophilic benzyl + hydrophilic amine/ether) can cause emulsions. Use saturated Brine and, if necessary, a small amount of Methanol in the organic layer to break the emulsion.

Analytical Validation
  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.8 ppm). The ethyl chain protons will shift slightly upfield compared to the starting material.

  • Mass Spectrometry:

    
     peak at 258.15 (Calculated for 
    
    
    
    ).

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile."

  • BenchChem. "Application Notes: Catalytic Reductive Amination with Sodium Triacetoxyborohydride."

  • PubChem. "2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0) Compound Summary."

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Selectivity."

Sources

Application Note: Crystallization & Salt Formation of 2-(2-Methoxyphenoxy)-benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for process chemists and pharmaceutical engineers optimizing the solid-state isolation of 2-(2-Methoxyphenoxy)-benzylamine hydrochloride .

Introduction & Compound Profile

2-(2-Methoxyphenoxy)-benzylamine hydrochloride (CAS: 870061-70-4) is a critical bi-aryl ether building block used in the synthesis of neuroactive pharmaceutical ingredients and cardiovascular agents. Structurally, it consists of a benzylamine core substituted at the ortho-position with a 2-methoxyphenoxy group.

The isolation of this compound presents specific challenges common to lipophilic amine salts:

  • Oiling Out: The high lipophilicity of the bi-aryl ether tail often leads to liquid-liquid phase separation (LLPS) before crystallization occurs.

  • Impurity Occlusion: Unreacted phenols (starting materials) can become trapped in the crystal lattice, leading to discoloration.

  • Hygroscopicity: The hydrochloride salt can exhibit hygroscopic tendencies if residual solvent or amorphous content remains.

Physicochemical Profile
PropertyValue / Description
Chemical Name 2-(2-Methoxyphenoxy)benzylamine hydrochloride
Molecular Formula C₁₄H₁₅NO₂ · HCl
Molecular Weight 265.74 g/mol (Free Base) / 302.20 g/mol (Salt)
Appearance White to off-white crystalline solid
Solubility (Salt) High: Methanol, Water, DMSOModerate: Ethanol, Isopropanol (Hot)Low: Ethyl Acetate, Toluene, Hexanes
Melting Point Typically 150–170°C (Dependent on polymorph)

Crystallization Strategy: The "Dual-Solvent" Approach

To circumvent the "oiling out" phenomenon, this protocol utilizes a Reactive Crystallization coupled with an Anti-Solvent Cooling strategy.

  • Primary Solvent (Good Solvent): Isopropanol (IPA) or Ethanol. These protic solvents solubilize the hydrochloride salt effectively at elevated temperatures and support proton transfer.

  • Secondary Solvent (Anti-Solvent): Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). These reduce the solubility of the salt, driving high yield, while keeping non-polar impurities (like unreacted phenols) in solution.

Mechanistic Logic

The ether linkage in the molecule is stable to acid, but the ortho-substitution creates steric bulk. Using a solvent system with moderate polarity (IPA/EtOAc) ensures that the salt forms a defined crystal lattice rather than an amorphous gum.

Detailed Experimental Protocol

Phase 1: Reactive Salt Formation (From Free Base)

Objective: Convert the crude oily free base into a crude crystalline hydrochloride salt.

  • Dissolution:

    • Charge 10.0 g of Crude 2-(2-Methoxyphenoxy)-benzylamine (Free Base) into a reactor.

    • Add 60 mL of Ethyl Acetate (EtOAc) . Stir at 25°C until a clear, homogeneous solution is obtained.

    • Note: If the free base contains significant colored impurities, treat with activated carbon (5 wt%) at this stage, stir for 30 mins, and filter over Celite.

  • Acid Addition (Critical Step):

    • Prepare a solution of HCl in Isopropanol (5-6 N) .

    • Adjust reactor temperature to 0–5°C .

    • Slowly add 1.1 equivalents of HCl/IPA dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately. If an oil forms ("oiling out"), increase agitation speed and add seed crystals immediately.

  • Maturation:

    • Warm the slurry to 20–25°C and stir for 2 hours. This "anneals" the crystals, converting metastable amorphous material into the stable crystalline form.

  • Isolation:

    • Filter the solids using a Buchner funnel.

    • Wash the cake with 20 mL of cold EtOAc .

    • Dry under vacuum at 45°C for 12 hours.

Phase 2: Recrystallization (Polymorph & Purity Control)

Objective: Remove occluded impurities and target the thermodynamically stable polymorph.

  • Solubilization:

    • Suspend the crude HCl salt in Isopropanol (IPA) (approx. 5-7 volumes).

    • Heat to 75–80°C (reflux). The solution should become clear.

    • Troubleshooting: If haze persists, perform a hot filtration to remove inorganic salts.

  • Controlled Cooling & Seeding:

    • Cool the solution to 60°C .

    • Seeding: Add 0.5 wt% of pure seed crystals (if available) to induce nucleation.

    • Hold at 60°C for 30 minutes to establish a crystal bed.

  • Anti-Solvent Addition:

    • Slowly add Ethyl Acetate (approx. 3-5 volumes) over 1 hour while maintaining temperature at 55–60°C.

    • Why? Adding anti-solvent hot prevents "crash cooling" which traps impurities.

  • Final Cooling:

    • Cool the slurry to 0°C at a rate of 10°C/hour.

    • Hold at 0°C for 2 hours.

  • Harvesting:

    • Filter the purified crystals.

    • Wash with a 1:1 mixture of IPA/EtOAc (cold).

    • Dry under vacuum at 50°C.

Process Workflow Visualization

The following diagram illustrates the critical decision nodes and impurity rejection pathways in the crystallization process.

CrystallizationWorkflow Start Crude Free Base (Oil/Solid) Dissolution Dissolve in EtOAc (Optional Carbon Treat) Start->Dissolution AcidAddition Add HCl/IPA (0-5°C, Slow Addition) Dissolution->AcidAddition CheckState Check State: Precipitate or Oil? AcidAddition->CheckState Oiling Oiling Out Detected (Liquid-Liquid Phase Separation) CheckState->Oiling Sticky Gum Slurry Crystalline Slurry (Maturation at 25°C) CheckState->Slurry White Solid Remedy Remedy: 1. Heat to redissolve 2. Add Seed Crystals 3. Slow Cool Oiling->Remedy Remedy->Slurry Filtration Filtration & Wash (Rejects Phenolic Impurities) Slurry->Filtration Recryst Recrystallization Solvent: Hot IPA Anti-Solvent: EtOAc Filtration->Recryst If Purity < 98% FinalProduct Pure HCl Salt (>99.5% Purity) Filtration->FinalProduct If Purity > 99% Recryst->FinalProduct

Figure 1: Decision logic for the isolation and purification of 2-(2-Methoxyphenoxy)-benzylamine HCl.

Critical Process Parameters (CPPs)

ParameterRangeScientific Rationale
Acid Equivalents 1.05 – 1.10 eqExcess acid degrades the ether linkage over time; insufficient acid leaves oily free base which lowers melting point.
Water Content < 0.5%Water in the solvent system drastically increases solubility, leading to yield loss. Use anhydrous IPA/EtOAc.
Cooling Rate 5–10°C / hourRapid cooling traps mother liquor inclusions. Slow cooling promotes large, filterable laths.
Agitation Moderate (Low Shear)High shear can break the fragile needles/laths often formed by benzylamine salts, causing filtration bottlenecks.

Troubleshooting Guide

Issue: "The product turned into a sticky gum (Oiling Out)."
  • Cause: The crystallization temperature was too high, or the solvent polarity was too low (too much EtOAc).

  • Solution: Re-heat the mixture until the gum dissolves. Add 10% more Isopropanol. Cool very slowly and add seed crystals at the cloud point.

Issue: "The product is colored (Pink/Brown)."
  • Cause: Oxidation of the phenol moiety or presence of trace starting material.

  • Solution: The free base is easier to clean than the salt. Neutralize a small sample back to free base, pass through a silica plug or treat with charcoal, then re-form the salt.

Issue: "Low Yield."
  • Cause: Product is too soluble in the alcohol.

  • Solution: Increase the ratio of Anti-Solvent (EtOAc) to 3:1 or 4:1. Ensure final cooling reaches 0°C or -5°C.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Methoxyphenoxy)benzylamine hydrochloride (CAS 870061-70-4). Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53401312, Benzyl-N-(2-(2-methoxy-phenoxy)-ethyl)amine hydrochloride. Retrieved from . (Note: Structural analogue reference for physicochemical properties).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Chem-Impex International. 2-(2-Methoxyphenoxy)Benzylamine Hydrochloride Product Data. Retrieved from .

Handling air-sensitive benzylamine derivatives in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylamine derivatives occupy a critical space in medicinal chemistry and catalysis. While the parent benzylamine is relatively robust, electron-rich derivatives (e.g., p-methoxybenzylamine), secondary amines, and their metallated counterparts (lithium benzylamides) exhibit significant sensitivity to atmospheric components. The two primary degradation vectors are oxidative dehydrogenation (forming imines/aldehydes) and carboxylation (reacting with atmospheric CO₂ to form carbamate salts).

This guide provides a rigorous, field-proven framework for manipulating these species to prevent the "white crust" formation (carbamates) and yellowing (oxidation) that plague high-purity synthesis.

The Chemistry of Instability

To handle these compounds effectively, one must understand the failure modes.

Carboxylation (The "White Crust" Phenomenon)

Primary and secondary benzylamines are nucleophilic enough to attack the electrophilic carbon of CO₂. This reaction is reversible but thermodynamically favored at ambient temperatures, forming solid carbamate salts that clog needles and lower yield.

  • Mechanism:

    
    
    
  • Observation: White precipitate forms on the threads of caps or inside syringes.

  • Mitigation: This is reversible. Heating or treating with strong base (

    
    ) releases the free amine, but prevention via inert gas blanketing is superior.
    
Oxidative Dehydrogenation

Benzylic C-H bonds are weaker (~85-90 kcal/mol) than standard alkyl C-H bonds. In the presence of light and


, a radical abstraction occurs, leading to the imine (Schiff base), which hydrolyzes to the aldehyde (smelling of almonds).
  • Mechanism:

    
    
    
  • Observation: Liquid turns yellow/brown; "almond" odor develops.

Visualizing the Degradation Pathways

Degradation Amine Benzylamine Derivative (Liquid/Solid) Carbamate Carbamate Salt (White Solid Crust) Amine->Carbamate Nucleophilic Attack (Reversible) Imine Imine (Schiff Base) (Yellow Oil) Amine->Imine Radical Oxidation (-2H) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->Imine Aldehyde Benzaldehyde Deriv. (Impurity) Imine->Aldehyde Hydrolysis (+H2O)

Figure 1: Primary degradation pathways for benzylamine derivatives upon exposure to air.

Synthesis & Manipulation Protocols

The Inert Gas Choice
  • Nitrogen (

    
    ):  Acceptable for general use.
    
  • Argon (

    
    ): Mandatory  for highly sensitive derivatives. Argon is denser than air, creating a "blanket" over the liquid surface in flasks, whereas Nitrogen can mix more easily with air in open vessels.
    
Syringe Transfer Protocol (The "Positive Pressure" Technique)

Objective: Transfer amine from a storage vessel to a reaction flask without CO₂ ingress.

  • Vessel Prep: Ensure the source bottle is sealed with a fresh septum (e.g., Sure/Seal™) and under positive Argon pressure (balloon or Schlenk line).

  • Syringe Prep: Use a glass gas-tight syringe or an all-polypropylene syringe (rubber-free plungers are preferred as amines can swell rubber).

  • The Purge:

    • Insert needle into the headspace of the source bottle.

    • Pull Argon into the syringe, then expel it. Repeat 3x.

  • The Draw:

    • Lower needle into the liquid.

    • Draw slightly more than the required volume.

    • Lift needle to headspace. Bend the needle slightly (if flexible) or tap to dislodge bubbles. Expel excess liquid back into the bottle.

  • The Transfer:

    • Withdraw needle.[1][2] Do not pull the plunger back (this draws air in).

    • Immediately insert into the destination flask's septum.

Purification Strategies

Purifying amines is notoriously difficult due to their interaction with acidic silanol groups on silica gel, causing "streaking" and loss of material.

Method A: Distillation (For Liquids)

Best for: High-purity isolation of volatile benzylamines.

  • Setup: Short-path distillation head connected to a vacuum manifold.

  • Key Step: Pre-flush the receiver flask with Argon.

  • Process: Distill under reduced pressure. Once collected, backfill the system with Argon, not air.

Method B: The "Neutralized Silica" Column (For Solids/Oils)

Best for: Complex derivatives requiring chromatography.

Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with the eluent solvent (e.g., Hexane/EtOAc).

  • The Neutralizer: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide to the slurry.

    • Why? The base binds to the acidic sites on the silica, preventing the benzylamine from sticking/degrading.

  • Packing: Pour the slurry. Flush with 2 column volumes of the eluent (containing the 1% TEA).

  • Elution: Run the column using the TEA-doped solvent system.

  • Post-Process: Rotovap the fractions immediately. Note: TEA has a low boiling point and will be removed during concentration, leaving the pure amine.

Decision Matrix for Purification

Purification Start Crude Benzylamine Derivative State Physical State? Start->State Liquid Liquid/Oil State->Liquid Solid Solid State->Solid Boiling Boiling Point < 200°C? Liquid->Boiling Column Flash Chromatography Solid->Column Low MP / Impure Recryst Recrystallization (Degassed Solvent) Solid->Recryst High MP Distill Vacuum Distillation (Argon Backfill) Boiling->Distill Yes Boiling->Column No / Unstable SilicaType Stationary Phase? Column->SilicaType Neutral Silica + 1% Et3N SilicaType->Neutral Standard Basic Basic Alumina SilicaType->Basic Highly Acid-Sensitive

Figure 2: Purification workflow based on physical properties and stability.

Quality Control: Non-Aqueous Titration

Standard NMR is often insufficient to quantify exact purity regarding water content or carbonate salts. Non-aqueous titration is the industry standard for determining the precise "Amine Value."

Protocol:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (The acetic acid protonates the amine, enhancing its basicity relative to the solvent).

  • Indicator: Crystal Violet (transitions from violet to blue/green).[3]

  • Procedure:

    • Dissolve ~0.2g of amine derivative in 20 mL Glacial Acetic Acid.

    • Titrate with

      
       to the blue-green endpoint.
      
    • Calculation:

      
      
      
      • 
         = Volume of titrant (mL)
        
      • 
         = Normality of titrant
        
      • 
         = Molecular Weight of amine
        
      • 
         = Weight of sample (g)
        

Storage Recommendations

ParameterRecommendationRationale
Vessel Amber Glass with Sure/Seal™ or Teflon-lined capBlocks UV light (prevents radical oxidation); Teflon prevents leaching.
Atmosphere Argon (Headspace purge required)Heavier than air; prevents CO₂ re-entry after opening.
Temperature 2°C to 8°CSlows kinetic rate of oxidation.
Desiccant Activated 4Å Molecular SievesOptional. Removes trace water that catalyzes hydrolysis of imines.
Tape Parafilm or Electrical TapeSecondary seal to prevent cap loosening due to thermal contraction.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on purification of specific amines including benzylamine).

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1] (Standard industrial protocols for syringe transfer and inert gas handling).

  • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for carbon dioxide removal from gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239–249. (Mechanistic details on amine-CO2 reaction kinetics).

  • Metrohm AG. (n.d.). Nonaqueous titration of weak bases with perchloric acid.[4][5] Application Note. (Protocol for amine quantification).[3][4]

  • Ogawa, A., et al. (2010).[6][7] Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation.[7] Tetrahedron Letters, 51(18). (Details the oxidative instability of benzylamines).

Sources

Troubleshooting & Optimization

Carvedilol Synthesis Support Center: Benzylamine & N-Benzyl Impurity Remediation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Remediation of Benzyl-based Impurities in Carvedilol API Synthesis Reference Standards: EP Impurity C (N-Benzylcarvedilol), USP Related Compound C

Welcome to the Technical Support Interface

You are likely here because your HPLC profile for Carvedilol shows a persistent peak at RRT ~1.2-1.3 (hydrophobic region) or you are struggling with the deprotection step in the N-benzyl synthetic route.

In high-purity Carvedilol synthesis, "Benzylamine impurities" typically refer to two distinct chemical species:

  • The Intermediate: N-Benzylcarvedilol (EP Impurity C), resulting from incomplete hydrogenolysis.

  • The Reagent: Residual N-benzyl-2-(2-methoxyphenoxy)ethylamine or simple benzylamine used during side-chain synthesis.

This guide provides root-cause analysis and remediation protocols for both.

Part 1: Diagnostic Hub

Before attempting remediation, confirm the identity of your impurity using the decision matrix below.

Diagnosis Start Identify Impurity Peak RRT_Check Check RRT (Relative Retention Time) Start->RRT_Check Low_RRT RRT < 0.5 (Polar) RRT_Check->Low_RRT Early Elution High_RRT RRT > 1.0 (Non-polar) RRT_Check->High_RRT Late Elution Impurity_A Likely Amine Side Chain (2-(2-methoxyphenoxy)ethylamine) Low_RRT->Impurity_A Impurity_C Likely N-Benzylcarvedilol (Incomplete Hydrogenolysis) High_RRT->Impurity_C Action_A Go to Protocol A: Acid/Base Extraction Impurity_A->Action_A Action_C Go to Protocol B: Catalytic Debenzylation Impurity_C->Action_C

Figure 1: Diagnostic logic for distinguishing amine reagents from benzylated intermediates.

Part 2: Troubleshooting Guides
Issue 1: High Levels of N-Benzylcarvedilol (Impurity C)

Context: You utilized the N-benzyl protection strategy to prevent Bis-Carvedilol (Impurity B) formation, but the final deprotection step (hydrogenolysis) stalled, leaving >0.1% of the benzylated intermediate.

Root Cause:

  • Catalyst Poisoning: The amine nitrogen in Carvedilol can coordinate with Pd, reducing catalytic activity.

  • Solvent Effects: Protic solvents are required to stabilize the transition state, but solubility issues can hinder contact.

Remediation Protocol: Enhanced Hydrogenolysis

ParameterStandard ConditionOptimized Condition (Troubleshooting)
Catalyst 5% Pd/C (50% wet)10% Pd/C (Type 39 or equivalent)
Loading 5-10% w/w15-20% w/w (if stalling persists)
Solvent Methanol or EthanolEthyl Acetate : Methanol (1:1) or Acetic Acid spiked
Promoter NoneAcetic Acid (1-2 eq)
Temp/Press 40°C / 40 psi50-55°C / 60 psi

Step-by-Step Optimization:

  • Acid Promotion: Add 1.0 equivalent of Acetic Acid to the reaction mixture. This protonates the amine, reducing its affinity for the Pd surface and preventing catalyst poisoning.

  • Catalyst Refresh: If the reaction stalls at 90% conversion, do not just add more time. Filter the mixture (remove spent catalyst) and add fresh 5% Pd/C (5% w/w loading).

  • Workup: After completion, neutralize the acetic acid with mild base (NaHCO3) during the aqueous workup to liberate the Carvedilol free base.

Technical Note: N-benzyl cleavage is structure-sensitive. If using recycled catalyst, efficiency drops exponentially. Always use fresh catalyst for the final deprotection step.

Issue 2: Residual Benzylamine / Amine Side Chain

Context: You have unreacted N-benzyl-2-(2-methoxyphenoxy)ethylamine or simple benzylamine reagents contaminating the crude oil.

Remediation Protocol: pH-Swing Extraction Since Carvedilol is a secondary amine and the impurities are often primary or secondary amines with different pKa values and lipophilicities, a specific pH wash is effective.

  • Dissolution: Dissolve crude Carvedilol in Ethyl Acetate (10 volumes).

  • Acid Wash (Removal of highly basic amines):

    • Wash with water adjusted to pH 5.5 - 6.0 (using dilute acetic acid).

    • Mechanism:[1][2] At this weak acidic pH, highly basic simple amines (like benzylamine) partition into water, while Carvedilol (being more lipophilic and less basic due to the carbazole moiety) remains largely in the organic layer.

  • Brine Wash: Wash organic layer with 10% brine to remove trapped water.

  • Crystallization: Proceed immediately to crystallization (see below) to remove non-basic impurities.

Issue 3: Final Purification (Polishing)

Context: Chemical methods reduced the impurity to <0.5%, but you need to meet the ICH limit (<0.10%).

Remediation Protocol: Ethyl Acetate Recrystallization Carvedilol has a specific solubility profile in Ethyl Acetate that excludes N-benzyl impurities upon slow cooling.

StepActionCritical Control Point
1. Reflux Suspend crude in Ethyl Acetate (3-4 volumes). Heat to reflux (77°C).Solution must be clear. If hazy, hot filter.
2. Seeding Cool to 50°C. Add pure Carvedilol Form II seeds (0.1%).Prevents oiling out.
3. Cooling Ramp cool to 0-5°C over 4 hours.Slow cooling is vital. Rapid cooling traps Impurity C.
4. Slurry Hold at 0-5°C for 2 hours.Ensures maximum yield.
5. Wash Filter and wash with chilled Ethyl Acetate (1 vol).Displaces mother liquor containing impurities.
Part 3: Mechanism of Action (Visualized)

Understanding the competition between the desired pathway and the impurity retention is critical.

Chemistry Epoxide Carbazole Epoxide Intermediate N-Benzyl Carvedilol (Impurity C) Epoxide->Intermediate Alkylation Amine N-Benzyl Amine Reagent Amine->Intermediate H2_Pd H2 / Pd/C (Hydrogenolysis) Intermediate->H2_Pd Carvedilol Carvedilol API H2_Pd->Carvedilol Successful Cleavage Toluene Toluene (Byproduct) H2_Pd->Toluene Stall Reaction Stalls (Catalyst Poisoning) H2_Pd->Stall No Acetic Acid Stall->Intermediate Impurity Remains

Figure 2: The Hydrogenolysis Pathway. Failure at the H2/Pd step results in the persistence of Impurity C.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel instead of Pd/C for the debenzylation? A: It is not recommended. While Raney Nickel is cheaper, it requires higher pressures and temperatures (often >60°C/100psi) to cleave N-benzyl groups. These harsh conditions can lead to the reduction of the carbazole ring or ether cleavage, generating new, unknown impurities. Stick to Pd/C with acetic acid promotion.

Q: My Impurity C is at 0.15% after crystallization. How do I get it lower? A: If single-solvent crystallization fails, switch to a Salt Formation Strategy . Convert the free base to Carvedilol Phosphate using phosphoric acid in acetone/water. The crystal lattice of the phosphate salt is highly selective and typically rejects the bulky N-benzyl impurity more efficiently than the free base lattice. You can then neutralize back to the free base.

Q: Why is Toluene appearing in my residual solvents? A: Toluene is the natural byproduct of the debenzylation of N-benzylcarvedilol. Ensure your drying step is sufficient. Carvedilol holds solvents tightly; vacuum drying at 50-60°C for >12 hours is usually required.

References
  • European Pharmacopoeia (Ph. Eur.) . Carvedilol Monograph 1745. (Defines Impurity C as N-Benzylcarvedilol).[1][2][3]

  • Lonza Ltd . Process for the preparation of Carvedilol. European Patent EP1741700B1. (Describes the N-benzyl route and purification via salt formation).

  • Reddy, K., et al. (2010). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. Asian Journal of Chemistry. (Details the synthesis and isolation of Impurity C).

  • Teva Pharmaceutical Industries . Purification process of Carvedilol. Czech Patent CZ302357B6. (Describes specific crystallization techniques to remove Impurity N/C).

Sources

Technical Guide: Stability & Handling of 2-(2-Methoxyphenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 2-(2-Methoxyphenoxy)-benzylamine , a critical pharmacophore often utilized as a building block in medicinal chemistry (e.g., in the synthesis of GPCR ligands and kinase inhibitors).

This guide is structured to provide actionable, field-proven solutions for researchers encountering stability issues in solution.

Core Stability Profile

2-(2-Methoxyphenoxy)-benzylamine is a primary benzylamine derivative. While the diaryl ether backbone is chemically robust, the primary amine functionality renders the compound susceptible to specific environmental degradation pathways—primarily oxidative deamination and atmospheric carboxylation .

Physicochemical Summary
ParameterValue / CharacteristicImplication for Stability
CAS (HCl Salt) 870061-70-4Preferred for long-term storage due to higher stability.
CAS (Free Base) 870121-39-4Prone to oiling out and rapid CO₂ absorption.
pKa (Calculated) ~9.2 - 9.5 (Amine)Ionized at physiological pH; highly soluble in acidic media.
Hygroscopicity Moderate to High (HCl salt)Must be stored in desiccated conditions to prevent hydrolysis artifacts.
CO₂ Sensitivity Critical Reacts rapidly with atmospheric CO₂ to form insoluble carbamates.

Troubleshooting & FAQs

Q1: My clear stock solution in DMSO turned cloudy after 24 hours at room temperature. What happened?

Diagnosis: Atmospheric Carboxylation (Carbamate Formation) Primary amines are nucleophilic and react with atmospheric carbon dioxide to form carbamate salts (zwitterions), which are often insoluble in organic solvents like DMSO or Acetonitrile.

  • Mechanism:

    
    
    
  • Correction: This reaction is reversible under acidic conditions. Acidifying the solution (e.g., adding 0.1% Formic Acid) can sometimes redissolve the precipitate, but the best practice is prevention.

  • Prevention: Always purge headspace with Argon or Nitrogen. Use septum-sealed vials for storage.

Q2: The solution has developed a yellow tint. Is the compound degraded?

Diagnosis: Oxidative Deamination (Schiff Base Formation) Benzylamines are susceptible to air oxidation, leading to the formation of imines (Schiff bases) which eventually hydrolyze to the corresponding benzaldehyde (2-(2-methoxyphenoxy)benzaldehyde). These aldehydes and their oligomers are often yellow/orange chromophores.

  • Impact: Loss of potency and generation of reactive aldehyde impurities that can interfere with downstream biology.

  • Action: Discard the solution if the color change is significant (>10% intensity). For minor yellowing in non-critical applications, verify purity via LC-MS.

Q3: I see "Ghost Peaks" in my LC-MS chromatogram at M+12 and M+42.

Diagnosis: Solvent Adduct Formation

  • M+12 (Formaldehyde Schiff Base): If methanol is used as a solvent and contains trace formaldehyde (common in lower grades), the amine reacts to form the imine (

    
     Da).
    
  • M+42 (Acetylation): If Ethyl Acetate or Acetone was used in workups, or if Acetonitrile is contaminated with acetic acid, acetylation can occur over time.

  • Recommendation: Use LC-MS grade solvents. Avoid Acetone completely, as it forms stable ketimines with primary amines.

Q4: Can I store the free base in water?

Diagnosis: Solubility & pH Mismatch The free base is lipophilic and likely insoluble in neutral water. It may form an oil or emulsion.

  • Protocol: Convert to the hydrochloride salt for aqueous studies. Dissolve the free base in a minimal amount of DMSO or Ethanol, then dilute into aqueous buffer. Ensure the final pH is < 7.0 to maintain the protonated (soluble) state.

Degradation Pathways & Visualization

The following diagram illustrates the primary instability pathways for 2-(2-Methoxyphenoxy)-benzylamine in solution. Understanding these pathways is essential for interpreting stability data.

StabilityPathways Compound 2-(2-Methoxyphenoxy)- benzylamine (Active) Carbamate Insoluble Carbamate (White Precipitate) Compound->Carbamate Carboxylation (Rapid in Air) Imine Imine Intermediate (Unstable) Compound->Imine Oxidation (-2H) CO2 Atmospheric CO2 CO2->Carbamate Oxygen Atmospheric O2 (Light/Heat) Oxygen->Imine Aldehyde 2-(2-Methoxyphenoxy)- benzaldehyde (Yellow Oil) Imine->Aldehyde Hydrolysis (+H2O) Ammonia NH3 Imine->Ammonia

Figure 1: Primary degradation pathways: Rapid carboxylation (precipitate) and oxidative deamination (aldehyde formation).

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or alcohols for long-term stock.

  • Weighing: Weigh the HCl salt (CAS 870061-70-4) quickly to minimize moisture uptake. If using Free Base, handle in a glovebox or under a nitrogen funnel.

  • Dissolution:

    • Add DMSO to achieve 10 mM concentration.

    • Vortex for 30 seconds. The HCl salt may require mild sonication (water bath, <30°C) for 1-2 minutes.

  • Inerting: Gently bubble Argon gas through the solution for 30 seconds to strip dissolved oxygen and CO₂.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Seal with Parafilm. Store at -20°C or -80°C.

Protocol B: Quality Control via HPLC

Objective: Validate compound integrity before biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Acidic pH prevents peak tailing of the amine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic rings) and 280 nm (Phenoxy group).

  • Pass Criteria:

    • Main peak purity > 95%.[1]

    • Absence of peak at RT corresponding to the aldehyde (usually elutes later due to loss of polar amine).

References

  • Royal Society of Chemistry. Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link]

  • PubChem. 2-Methoxybenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimizing reductive alkylation conditions for phenoxyethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reductive Alkylation Conditions

Status: Operational | Lead Scientist: [AI Technical Lead]

Introduction

Welcome to the technical support hub for the synthesis of phenoxyethylamine derivatives. This structural motif is a cornerstone in medicinal chemistry, serving as the scaffold for alpha-blockers (e.g., Tamsulosin) and various CNS-active agents.

The critical challenge in synthesizing these compounds via reductive alkylation is chemoselectivity . The electron-donating phenoxy group increases the nucleophilicity of the primary amine, making it prone to dialkylation (over-alkylation) if reaction kinetics are not rigorously controlled.

This guide moves beyond basic textbook recipes to provide field-tested optimization strategies, troubleshooting logic, and self-validating protocols.

Module 1: Critical Parameter Optimization

The Reducing Agent: Why STAB is the Gold Standard

For phenoxyethylamines, Sodium Triacetoxyborohydride (STAB) is superior to traditional reagents like Sodium Cyanoborohydride (


) or Sodium Borohydride (

).
  • The Mechanism of Control: STAB is sterically bulky and electron-deficient. It coordinates weakly with the carbonyl oxygen but reacts rapidly with the protonated imine (iminium ion). Crucially, it reacts negligibly with the aldehyde/ketone itself at room temperature.

  • Safety & Toxicity: Unlike

    
    , STAB does not generate toxic cyanide byproducts or require rigorous pH control to prevent HCN formation.
    
  • Causality:

    
     is too aggressive; it reduces the aldehyde to an alcohol (competitive reduction) before the imine can form. STAB allows "one-pot" mixing because it ignores the aldehyde and waits for the imine.
    
Solvent Effects & Water Management
  • Preferred Solvent: 1,2-Dichloroethane (DCE) .[1][2]

    • Why: DCE promotes the formation of the iminium species and solubilizes the STAB reagent effectively.

  • Alternative: Tetrahydrofuran (THF) (anhydrous).

    • Note: Avoid Methanol (

      
      ) when using STAB, as it reacts slowly with the reagent to form less selective borohydrides. However, 
      
      
      
      is required if using
      
      
      .
  • Water Scavenging: The formation of the imine releases one equivalent of water. In reversible equilibria, this water can hydrolyze the imine back to the starting materials.

    • Optimization: Add activated 4Å Molecular Sieves or Magnesium Sulfate (

      
      )  to the reaction vessel to drive the equilibrium forward (
      
      
      
      ).

Module 2: Troubleshooting & FAQs

Q1: I am observing significant amounts of tertiary amine (dialkylated product). How do I stop this?

Diagnosis: The secondary amine product is more nucleophilic than the starting primary phenoxyethylamine. Once formed, it competes for the aldehyde. Corrective Actions:

  • Stoichiometry Inversion: Do not use 1:1 equivalents. Use a 1.2 – 1.5 excess of the amine relative to the aldehyde. This statistically favors the primary amine attacking the carbonyl.[3]

  • Stepwise Addition: Do not add the reducing agent immediately. Stir the Amine + Aldehyde + Drying Agent for 1–2 hours first to maximize imine formation, then add the STAB.

  • Solvent Volume: Dilute the reaction. High concentrations favor intermolecular side reactions like dialkylation.

Q2: The reaction has stalled. TLC shows starting material and aldehyde, but no product.

Diagnosis: The imine is not forming, or the imine is hydrolyzing. Corrective Actions:

  • Acid Catalysis: Phenoxyethylamines are moderately basic, but if the aldehyde is sterically hindered, you may need a catalyst. Add 1–2 equivalents of Acetic Acid (AcOH) . This protonates the carbinolamine intermediate, facilitating water elimination to form the iminium ion.

  • Check Reagent Integrity: STAB decomposes in moist air. If your reagent smells strongly of acetic acid and is clumpy, it may be hydrolyzed. Use fresh reagent.

Q3: My product is trapped in the aqueous layer during workup.

Diagnosis: Phenoxyethylamines form soluble hydrochloride salts. Corrective Actions:

  • pH Swing: The product is likely protonated (

    
    ). You must basify the aqueous layer to pH > 10 using 1M NaOH or saturated 
    
    
    
    to generate the free base (
    
    
    ).
  • Extraction Solvent: Once basified, extract with Dichloromethane (DCM) or Ethyl Acetate . The free base will migrate to the organic layer.

Module 3: Standard Operating Procedure (SOP)

Protocol: Reductive Alkylation of 2-Phenoxyethylamine using STAB

Reagents:

  • 2-Phenoxyethylamine (1.2 equiv)

  • Aldehyde/Ketone (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (anhydrous)

Workflow:

  • Imine Formation (Pre-complexation):

    • In a flame-dried flask under Nitrogen (

      
      ), dissolve 2-Phenoxyethylamine  (1.2 eq) and the Aldehyde  (1.0 eq) in DCE (0.1 M concentration relative to aldehyde).
      
    • Add Acetic Acid (1.0 eq).[3]

    • Optional: Add activated 4Å Molecular Sieves.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.4 eq) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.

  • Quench & Workup:

    • Quench reaction by adding saturated aqueous

      
       (gas evolution will occur). Stir for 15 minutes.
      
    • Separate layers.[4] Extract the aqueous layer 2x with DCM.

    • Combine organic layers and wash with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Module 4: Visualization & Logic Mapping

Figure 1: Reaction Mechanism & Competitive Pathways

This diagram illustrates the "Fork in the Road" where dialkylation occurs, highlighting why pre-formation of the imine and steric bulk of STAB are crucial.

ReductiveAmination Start Phenoxyethylamine (Primary Amine) Carbinol Carbinolamine Intermediate Start->Carbinol + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinol Alcohol Alcohol (Aldehyde Reduction) Aldehyde->Alcohol + NaBH4 (Avoid!) Imine Imine / Iminium Ion (Target Intermediate) Carbinol->Imine - H2O (Acid Cat.) Product Secondary Amine (Desired Product) Imine->Product + STAB (Hydride Transfer) Dialkyl Tertiary Amine (Over-Alkylation Byproduct) Product->Dialkyl + Aldehyde + STAB (If Product > Start Nucleophilicity)

Caption: Fig 1. Mechanistic pathway showing the critical imine intermediate. Red nodes indicate failure modes (dialkylation or direct aldehyde reduction).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or impurities.

Troubleshooting Problem Start: Identify Issue CheckTLC Analyze Reaction Mixture (TLC/LCMS) Problem->CheckTLC Result1 Starting Material Remains (No Reaction) CheckTLC->Result1 Result2 Aldehyde Gone, No Product (Alcohol Formed) CheckTLC->Result2 Result3 Multiple Spots (Dialkylation) CheckTLC->Result3 Sol1 Action: Add Acid Catalyst (AcOH) & Molecular Sieves Result1->Sol1 Sol2 Action: Switch Reagent to STAB (NaBH4 is too strong) Result2->Sol2 Sol3 Action: Increase Amine Equiv (1.5x) & Dilute Reaction Result3->Sol3

Caption: Fig 2. Diagnostic flowchart for common reductive alkylation failures.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3][6][7] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404.

Sources

Technical Support Center: Controlling Dimer Formation in 2-(2-Methoxyphenoxy)-benzylamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Overview 2-(2-Methoxyphenoxy)-benzylamine is a highly versatile primary amine utilized in pharmaceutical synthesis and as a precursor for advanced materials, including corrosion inhibitors[1]. However, researchers frequently encounter significant challenges with over-alkylation and dimerization when attempting to synthesize secondary amines from this starting material. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to control chemoselectivity and maximize your yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-(2-Methoxyphenoxy)-benzylamine readily form dimers during standard N-alkylation? A1: This phenomenon is caused by the "runaway train" effect inherent to amine alkylation[2]. When the primary amine reacts with an alkyl halide, the resulting secondary amine product is actually more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl group[2]. Consequently, the secondary amine outcompetes the primary amine for the remaining electrophile, leading to the rapid formation of tertiary amines (dimers)[2].

Q2: Can I just use a large stoichiometric excess of the primary amine to prevent dimerization? A2: While using a large excess of the starting amine (e.g., 10-15 equivalents) statistically favors mono-alkylation, it is highly inefficient[2]. It complicates downstream purification, reduces atom economy, and often still results in unacceptably low yields of the pure secondary amine[3].

Q3: What is the most reliable alternative to direct alkylation? A3: Reductive amination is the industry standard for controlled mono-alkylation[4]. By first forming an imine intermediate with an aldehyde or ketone, and subsequently reducing it, you bypass the runaway nucleophilicity problem entirely[4]. Imines only form once per primary amine group, inherently capping the reaction at the secondary amine stage[4].

Part 2: Mechanistic Visualization

G A Primary Amine 2-(2-Methoxyphenoxy)benzylamine C Mono-alkylated Product (Secondary Amine) A->C SN2 Reaction B Alkyl Halide Electrophile B->C E Dimer / Over-alkylated (Tertiary Amine) B->E D Increased Nucleophilicity (Inductive Effect) C->D Rapid Deprotonation D->E Competes for Reagent

Caption: The runaway train mechanism of amine over-alkylation leading to dimer formation.

Part 3: Troubleshooting Guide

Issue: High dimer/tertiary amine formation during reductive amination.

  • Root Cause: The reducing agent is too strong (e.g., NaBH₄) and is reducing the carbonyl before the imine fully forms, or the reaction is being run at elevated temperatures causing side reactions[4].

  • Solution: Switch to a milder, chemoselective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[4]. These reagents selectively reduce the protonated imine without affecting the unreacted carbonyl[4].

Issue: Reaction stalls at the imine intermediate; poor secondary amine yield.

  • Root Cause: Imine condensation releases water, which can push the equilibrium backward, preventing complete conversion[5].

  • Solution: Introduce a dehydrating agent into the reaction mixture. Adding anhydrous magnesium sulfate (MgSO₄) or activated molecular sieves during the initial stirring phase will drive the imine formation to completion[5].

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes a two-step, one-pot reductive amination strategy. The causality behind this design is the temporal separation of imine formation and reduction, which acts as a self-validating checkpoint: if the imine does not form completely (verifiable by TLC), the reduction step is withheld, preventing mixed product formation.

Protocol: Controlled Mono-Alkylation via Reductive Amination

Reagents:

  • 2-(2-Methoxyphenoxy)-benzylamine (1.0 eq)

  • Target Aldehyde/Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.2 - 1.5 eq)[5]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[5]

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-Methoxyphenoxy)-benzylamine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in anhydrous DCM[5].

  • Imine Condensation: Stir the mixture at room temperature for 1-2 hours[5]. Causality: Allowing time for condensation before adding the reductant prevents premature reduction of the aldehyde to an alcohol. Add a catalytic amount of acetic acid if the carbonyl is sterically hindered[5].

  • Validation Check: Monitor by TLC or LC-MS to confirm the complete disappearance of the primary amine and the formation of the less polar imine intermediate[5].

  • Chemoselective Reduction: Once imine formation is verified, add NaBH(OAc)₃ (1.2-1.5 eq) portion-wise[5]. Causality: Portion-wise addition controls the exothermic nature of the reduction, preventing thermal degradation of the methoxyphenoxy moiety[5].

  • Completion & Work-up: Stir for 2-24 hours until completion[5]. Quench slowly with saturated aqueous NaHCO₃ to neutralize the mixture[5]. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

Workflow Step1 1. Imine Condensation Amine + Carbonyl in DCM Step2 2. Equilibrium Shift Stir 1-2h (Add MgSO4) Step1->Step2 Step3 3. TLC Validation Confirm Imine Formation Step2->Step3 Step4 4. Chemoselective Reduction Add NaBH(OAc)3 portion-wise Step3->Step4 Step5 5. Quench & Isolate NaHCO3 (aq) Work-up Step4->Step5

Caption: Self-validating workflow for one-pot reductive amination.

Part 5: Quantitative Data Summary

The following table summarizes the expected outcomes of different synthetic strategies when attempting to mono-alkylate 2-(2-Methoxyphenoxy)-benzylamine, highlighting why reductive amination is the superior choice for controlling dimer formation.

Synthesis StrategyReagents UsedExpected Mono-Alkylated YieldDimer/Over-Alkylation %Scalability & Control
Direct Alkylation Alkyl Halide, K₂CO₃, DMF20 - 35%40 - 60%Poor; runaway nucleophilicity
Direct Alkylation (Excess Amine) Alkyl Halide, 10x Amine50 - 60%10 - 20%Moderate; poor atom economy
Reductive Amination (NaBH₄) Aldehyde, NaBH₄, MeOH60 - 75%15 - 25%Moderate; competing reduction
Reductive Amination (NaBH(OAc)₃) Aldehyde, NaBH(OAc)₃, DCE85 - 95% < 5% Excellent; chemoselective
References
  • Effect of inhibition by "2-(2-methoxyphenoxy) benzylamine hydrochloride" for corrosion of mild Steel in HCl media - ResearchGate.[Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry.[Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of N-[2-(2-Methoxyphenoxy)ethyl]benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for the purification of N-[2-(2-Methoxyphenoxy)ethyl]benzylamine . This secondary amine is a critical intermediate in the synthesis of non-selective beta-blockers (e.g., Carvedilol) and alpha-antagonists.

Purifying this molecule presents a classic "lipophilic amine" challenge: the molecule is non-polar enough to require organic solvents but basic enough to interact strongly with the acidic silanol groups on silica gel. This guide addresses the specific physicochemical hurdles of this separation, moving beyond generic advice to provide protocol-driven solutions.

Module 1: The "Tailing" Phenomenon

Q: Why does my product streak across the column, resulting in broad peaks and poor separation?

A: The issue is Uncontrolled Silanol Activity.

The Mechanism: Silica gel (


) is not inert; its surface is covered in acidic silanol groups (

, pKa ~5-7). Your target molecule is a secondary amine (pKa ~9-10). As the amine travels down the column, it protonates upon contact with silanols, forming reversible ionic bonds. This "stick-and-slip" mechanism causes the band to broaden (tailing), preventing sharp separation from impurities like unreacted benzylamine.

The Solution: Mobile Phase Modification You must introduce a "sacrificial base" to the mobile phase. Triethylamine (TEA) or Ammonium Hydroxide (


) will compete for the silanol sites, effectively shielding them from your product.
Visualizing the Interaction

SilanolInteraction Silica Acidic Silanol (Si-OH) Interaction Ionic Bonding (Tailing) Silica->Interaction + Blocked Shielded Silanol Silica->Blocked Amine Target Amine (Free Base) Amine->Interaction Elution Sharp Elution Profile Amine->Elution No Interaction TEA Modifier (TEA/NH3) TEA->Silica Preferential Binding Blocked->Elution

Figure 1: Mechanism of amine tailing and the shielding effect of mobile phase modifiers.

Module 2: Protocol & Solvent Systems

Q: What is the optimal solvent system to separate the product from excess benzylamine?

A: Use a DCM/MeOH/TEA gradient or a Hexane/EtOAc/TEA gradient.

Benzylamine (starting material) is structurally similar to your product but less lipophilic. However, because both are amines, they will both tail without a modifier.

Standard Operating Procedure (SOP):

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the starting mobile phase containing the modifier (TEA). This pre-saturates the silica.

  • Solvent System A (Lipophilic Impurities): If your main impurities are non-polar (e.g., alkyl halides from synthesis), use Hexane/Ethyl Acetate.

  • Solvent System B (Polar Impurities): If your main impurity is benzylamine or polar byproducts, use Dichloromethane (DCM)/Methanol.

Recommended Gradients:

Solvent SystemComposition (v/v)ModifierTarget RfApplication
System A Hexane : EtOAc (3:1 to 1:1)+ 1% Triethylamine (TEA)0.25 - 0.35Removing non-polar halides/ethers.
System B DCM : MeOH (98:2 to 95:5)+ 1% TEA0.30 - 0.40Separating from excess Benzylamine.
System C DCM : MeOH : NH4OH95 : 5 : 0.50.30 - 0.40Alternative if TEA is difficult to remove.

Critical Note: Do not exceed 10% Methanol in DCM when using standard silica, as silica can dissolve slightly, contaminating your product.

Module 3: Post-Column Workup

Q: I see Triethylamine (TEA) peaks in my NMR spectrum. How do I remove it?

A: TEA (b.p. 89°C) can be persistent. Use azeotropic removal.

Simply evaporating on a rotovap often leaves TEA residues because it hydrogen-bonds with the amine product.

Troubleshooting Steps:

  • Azeotropic Distillation: Add Toluene or DCM to your combined fractions and evaporate. Repeat 2-3 times. The solvent co-evaporates with the TEA.[1][2]

  • High Vacuum: Dry the product under high vacuum (< 1 mbar) at 40-50°C for 4 hours.

  • Acid/Base Wash (If TEA persists):

    • Dissolve product in DCM.[1][2]

    • Wash with dilute

      
       (removes TEA salts).
      
    • Note: Do not use strong acid washes, or you will extract your product into the water layer.

Module 4: Solubility & Loading

Q: My sample precipitates when I try to load it onto the column.

A: This is a solubility mismatch. Switch to Dry Loading.

N-[2-(2-Methoxyphenoxy)ethyl]benzylamine is likely soluble in DCM but insoluble in Hexane. If you try to liquid-load a DCM solution onto a Hexane-equilibrated column, the product will crash out at the top, ruining the resolution.

Dry Loading Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM or MeOH.[1]

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.

  • Load this powder carefully onto the top of your pre-packed column.

Experimental Workflow Visualization

Workflow Crude Crude Reaction Mixture (Product + Benzylamine + Halide) TLC TLC Analysis (DCM/MeOH 95:5 + 1% TEA) Crude->TLC Decision Select Solvent System TLC->Decision Pretreat Pre-treat Column (Flush with 1% TEA Eluent) Decision->Pretreat System Selected Load Dry Load on Silica Pretreat->Load Run Run Gradient (Collect Fractions) Load->Run Workup Azeotrope with Toluene (Remove TEA) Run->Workup Final Pure Product (Oil or Solid) Workup->Final

Figure 2: End-to-end purification workflow for N-[2-(2-Methoxyphenoxy)ethyl]benzylamine.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage. (2023).[3] Is there an easy way to purify organic amines? Biotage Knowledge Blog. Link

  • BenchChem. (2025).[4][5] Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem Technical Guides. Link

  • Google Patents. (1999). Process and intermediates for preparing Carvedilol (EP0918055A1). European Patent Office. Link

  • ResearchGate. (2021). Best way to remove triethylamine from a column fraction? Community Forum. Link

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Nature of 2-(2-Methoxyphenoxy)ethylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support guide for 2-(2-Methoxyphenoxy)ethylamine HCl (CAS: 64464-07-9). This document provides researchers, scientists, and drug development professionals with expert insights and field-proven protocols to overcome the challenges associated with the hygroscopic nature of this valuable compound. Adherence to these guidelines is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with 2-(2-Methoxyphenoxy)ethylamine HCl.

Q1: What does it mean that 2-(2-Methoxyphenoxy)ethylamine HCl is "hygroscopic" and why is it a problem?

A: "Hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3] In the case of 2-(2-Methoxyphenoxy)ethylamine HCl, the hydrochloride salt form is particularly susceptible. Amine hydrochloride salts can form hydrogen bonds with water molecules, causing the solid material to adsorb water from the air.[4][5]

This poses several significant problems in a laboratory setting:

  • Inaccurate Weighing: The absorbed water adds to the measured mass, leading to an overestimation of the actual amount of the compound. This directly impacts reaction stoichiometry and the calculation of yields and concentrations.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other unwanted side reactions, compromising the purity and stability of the compound.[5][6][7]

  • Physical Changes: Moisture absorption leads to clumping, caking, and eventually, the formation of a sticky or syrupy material, which is difficult to handle and dispense accurately.[2][3][8]

Q2: My container of 2-(2-Methoxyphenoxy)ethylamine HCl has been on the shelf for a while. How can I tell if it has absorbed moisture?

A: Visual inspection is the first step. A pure, dry sample should be a free-flowing crystalline powder.[9] Signs of moisture absorption include:

  • Clumping: The powder no longer flows freely and forms clumps or aggregates.

  • Caking: The material has solidified into a hard mass.

  • "Wet" or "Melted" Appearance: In advanced stages, the solid may appear damp, sticky, or even deliquesce into a viscous liquid.[10]

  • Drifting Balance Reading: When weighing the substance on an analytical balance, a continuous, unidirectional increase in the reading indicates that the sample is actively absorbing moisture from the air.[11]

Q3: What is the correct way to store this compound to prevent moisture uptake?

A: Proper storage is the most critical preventative measure. The goal is to minimize the exposure of the compound to atmospheric moisture at all times.[1][2]

Storage MethodDescriptionBest For
Tightly Sealed Container The original manufacturer's container, sealed tightly. For extra protection, the cap can be wrapped with Parafilm®.Short-term storage of new, unopened containers.
Desiccator A sealed enclosure containing a desiccant (e.g., silica gel, calcium sulfate). The compound is placed inside the desiccator in its primary container.[10]Routine, long-term storage of opened containers that are accessed intermittently.
Inert Atmosphere Glovebox A sealed chamber filled with an inert gas like nitrogen or argon, maintaining a very low-humidity environment.[12][13][14]Ideal for long-term storage and for handling the compound during experiments. Essential for highly sensitive applications.[15][16]

Q4: Can I dry my 2-(2-Methoxyphenoxy)ethylamine HCl if it has already absorbed water?

A: Yes, it is often possible to remove absorbed moisture, but it must be done carefully to avoid thermal degradation.[1][2] The recommended method is drying under vacuum at a mild temperature. Place the material in a suitable flask or dish in a vacuum oven or a vacuum desiccator. Apply vacuum and gently heat (typically 40-50°C) for several hours or until a constant weight is achieved. It is crucial to verify that the drying temperature is well below the compound's melting or decomposition point.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to specific experimental problems arising from the hygroscopic nature of 2-(2-Methoxyphenoxy)ethylamine HCl.

Issue 1: Inconsistent and Drifting Weighing Measurements

Causality: The compound is rapidly absorbing atmospheric moisture on the balance pan, causing the mass reading to continuously increase. This is a common issue in environments with high relative humidity.[11][17]

Solution: Protocol for Accurate Weighing by Difference

This protocol minimizes air exposure and ensures the dispensed amount is known accurately, regardless of moisture absorption during the process.

  • Preparation: Place a clean, dry vial with a screw cap containing more of the compound than you need onto the balance.

  • Taring: Close the balance doors and tare the mass of the vial and its contents.

  • Dispensing: Remove the vial from the balance. Working quickly, use a clean spatula to transfer an approximate amount of the solid from the vial directly into your reaction flask.

  • Resealing: Immediately and securely recap the stock vial.

  • Re-weighing: Place the capped vial back onto the balance and close the doors.

  • Calculation: The negative reading on the balance represents the exact mass of the compound you transferred to your reaction flask. Record this value.

Issue 2: Compromised Sample Integrity (Clumping or Caking)

Causality: The compound has been improperly stored or handled, leading to significant water absorption. Using the material in this state will lead to inaccurate measurements and potential reaction failures.

Solution: Decision Workflow for Sample Assessment and Remediation

This workflow guides the user through a logical process to handle a potentially compromised sample.

G A Start: Assess Sample (Visual Inspection) B Is the powder free-flowing? A->B C Proceed with caution. Use Weighing by Difference Protocol. B->C Yes D Is the powder clumped, caked, or sticky? B->D No E Is the experiment highly sensitive to water? D->E Yes F Protocol: Dry Sample (Vacuum Oven / Desiccator) D->F No E->F No H Discard sample and use a new, unopened lot. E->H Yes G Verify Dryness: Weigh to a constant mass. F->G I Proceed with Dried Material. Handle in Glovebox or Dry Air. G->I G cluster_0 Outside Glovebox cluster_1 Inside Glovebox (Inert Atmosphere) A 1. Place sealed reagent and dry glassware in antechamber. B 2. Purge antechamber (3x vacuum/N₂ cycles). A->B C 3. Transfer items into main chamber. B->C F 6. Seal reaction flask and remove from glovebox. D 4. Weigh reagent directly into reaction flask. C->D E 5. Add solvents and other reagents. D->E E->F

Sources

Validation & Comparative

2-(2-Methoxyphenoxy)-benzylamine reference standard for impurity profiling

[1]

Structural Identity & Critical Disambiguation

In impurity profiling, structural misidentification is a primary source of analytical error.[1] Before establishing a reference standard, one must verify the regio-chemistry.[1]

FeatureTarget Standard Common Confusant (Carvedilol Impurity)
Chemical Name 2-(2-Methoxyphenoxy)benzylamine N-Benzyl-2-(2-methoxyphenoxy)ethylamine
CAS Number 870061-70-4 (HCl) 3246-03-5
Formula C14H15NO2[1] · HClC16H19NO2
Linker Amine attached directly to benzyl carbon.[1]Amine separated by ethyl chain.[1][]
Role Key Intermediate (Neurology), Process Impurity.[1]Degradant / Intermediate (Beta-blockers).[1][3]
Visualization: Structural Divergence

The following diagram illustrates the structural difference to prevent critical sourcing errors.

StructureComparisoncluster_0Target Standard (CAS 870061-70-4)cluster_1Common Confusant (CAS 3246-03-5)Target2-(2-Methoxyphenoxy)benzylamine(C14H15NO2)Direct Benzyl-Amine LinkageConfusantN-Benzyl-2-(2-methoxyphenoxy)ethylamine(C16H19NO2)Ethyl Spacer + N-BenzylDecisionImpurityIdentificationDecision->TargetMatches m/z ~229(Free Base)Decision->ConfusantMatches m/z ~257

Caption: Structural differentiation between the target benzylamine standard and the common ethylamine analog.

Comparative Analysis of Reference Standard Grades

When sourcing 2-(2-Methoxyphenoxy)benzylamine for GMP profiling, "purity" alone is insufficient.[1] The standard must be characterized for potency (mass balance) to ensure accurate quantitation of impurities.[1]

Comparison Matrix: Commercial vs. Validated Standards
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard (Commercial) Grade C: Research Chemical (Building Block)
Primary Use Quantitation (Assay/Impurity)Identification (Qualitative)Synthesis Starting Material
Traceability SI Units (via qNMR/Mass Balance)Manufacturer COABatch-dependent
Potency Assignment Explicit (e.g., 99.2% ± 0.5%) "Purity" (Area %) only"Assay" (Titration) or Area %
Water/Solvent Data Measured (KF/TGA) & FactorizedOften omittedOmitted
Recommendation Mandatory for Phase 3/Commercial Acceptable for Early Phase/R&DUnsuitable for Quantitation

Expert Insight: Most commercially available sources for CAS 870061-70-4 (e.g., Chem-Impex, BLD Pharm) supply Grade B or C material [1, 5].[1] For strict impurity profiling (ICH Q3A/B), you must upgrade a Grade B standard to a Secondary Reference Standard by performing full characterization (Structure ID + Mass Balance:

1

Experimental Protocol: Impurity Profiling Workflow

The following protocol is designed for the separation of 2-(2-Methoxyphenoxy)benzylamine from related reaction by-products.

A. Chromatographic Conditions (RP-HPLC)

This method utilizes a charged surface hybrid (CSH) phenyl-hexyl or C18 column to maximize selectivity between the electron-rich phenoxy rings.[1]

  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV at 215 nm (Amine/Aromatic) and 275 nm (Phenoxy specificity).[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
2.0 5 Isocratic Hold
20.0 90 Linear Gradient
25.0 90 Wash

| 25.1 | 5 | Re-equilibrate |

B. Standard Preparation & Relative Response Factor (RRF)

To accurately quantify this impurity without a dedicated standard for every batch, determine the RRF relative to the parent API.[1]

  • Stock Solution: Dissolve 10.0 mg of 2-(2-Methoxyphenoxy)benzylamine HCl in 10 mL Methanol (1.0 mg/mL).

  • Sensitivity Solution: Dilute to LOQ level (approx. 0.05% of target concentration).[1]

  • Calculation:

    
    
    Note: The phenoxy group provides strong UV absorbance.[1] Expect RRF values close to 1.0-1.5 relative to non-chromophoric APIs, or <1.0 for highly conjugated APIs.
    
C. Self-Validating System Check

Every analytical run must include a System Suitability Test (SST) :

  • Resolution (

    
    ):  > 2.0 between 2-(2-Methoxyphenoxy)benzylamine and the nearest peak (usually the des-methoxy analog or parent).[1]
    
  • Tailing Factor (

    
    ):  < 1.5 (Benzylamines are prone to tailing; ensure acidic pH < 3.0 to keep the amine protonated and minimize silanol interactions).[1]
    

Analytical Workflow Diagram

This flowchart defines the decision process for qualifying the standard and using it in routine analysis.

Workflowcluster_qualStandard Qualificationcluster_profilingImpurity ProfilingSourceSource Material(CAS 870061-70-4)IDStructure ID(H-NMR, MS, IR)Source->IDPurityPotency Assignment(Mass Balance / qNMR)ID->PurityValidStdQualifiedReference StandardPurity->ValidStdHPLCHPLC-UV/MS(Gradient Method)ValidStd->HPLCSpike/External StdSampleAPI BatchSampleSample->HPLCQuantQuantitation(Using RRF)HPLC->QuantReportImpurity ProfileReportQuant->Report

Caption: Workflow for qualifying the reference standard and applying it to batch release testing.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary: N-benzyl-2-(2-methoxyphenoxy)ethanamine (CAS 3246-03-5).[1] Retrieved from [Link]

  • Fouda, A. S., et al. (2020).[1][4] Effect of inhibition by "2-(2-methoxyphenoxy) benzylamine hydrochloride" for corrosion of mild Steel. ResearchGate. Retrieved from [Link]

Advanced Analytical Strategies for the Identification and Quantification of Carvedilol Impurity E

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the impurity profiling of complex active pharmaceutical ingredients (APIs). Carvedilol, a nonselective


-adrenergic and 

-blocking agent, presents a unique analytical challenge due to its susceptibility to degradation and the presence of reactive synthetic precursors.

One of the most critical analytes in this profile is Carvedilol Impurity E (2-(2-Methoxyphenoxy)ethylamine)[1]. Acting as both a primary synthetic building block and a hydrolytic degradation product, Impurity E must be strictly controlled to meet regulatory pharmacopeial standards (typically


)[2].

This guide objectively compares the analytical modalities available for identifying and quantifying Impurity E, providing field-proven, self-validating protocols grounded in mechanistic causality.

Chemical Context & Mechanistic Causality

To design an effective analytical method, we must first understand the structural differences between the API and the impurity. Carvedilol contains a large, highly conjugated carbazole ring system, which absorbs strongly at 240 nm[3].

Impurity E, however, is a primary aliphatic amine lacking this carbazole moiety; it possesses only a methoxyphenoxy chromophore[4]. This structural difference dictates two fundamental analytical choices:

  • Optical Detection: The UV absorption maximum for Impurity E is blue-shifted. Attempting to quantify it at 240 nm will result in poor sensitivity. It must be monitored at 220 nm [5],[3].

  • Chromatographic Retention: As a primary amine (pKa

    
     9), Impurity E is highly susceptible to secondary cation-exchange interactions with residual silanols on silica-based columns. This leads to severe peak tailing. To counteract this, we must use a heavily endcapped column and an aggressively acidic mobile phase (pH 2.0) to fully protonate and neutralize the stationary phase silanols[6],[7].
    

Pathway A Guaiacol Derivatives B Impurity E (2-(2-Methoxyphenoxy)ethylamine) A->B Synthesis C Carvedilol (API) B->C Epoxide Ring Opening D Degradation Products C->D Hydrolytic/ Oxidative Stress D->B Amine Cleavage

Synthesis and degradation pathway of Carvedilol highlighting the role of Impurity E.

Comparative Analysis of Analytical Modalities

While the United States Pharmacopeia (USP) mandates HPLC-UV for batch release[5], drug development often requires orthogonal techniques like LC-MS/MS for trace-level genotoxic profiling. Below is an objective comparison of the primary analytical alternatives.

ParameterHPLC-UV (USP Procedure 1)LC-MS/MS (MRM Mode)GC-MS (Derivatized)
Primary Utility Routine QA/QC, Batch ReleaseTrace Analysis, Genotox ProfilingOrthogonal Confirmation
Sensitivity (LOD)



Specificity Moderate (Retention Time & UV)Extremely High (Precursor/Product m/z)High (Mass fragmentation)
Run Time 60 minutes[2]15 minutes30 minutes
Sample Preparation Direct injection (Dilution)Direct injection (Dilution)Derivatization required
Mechanistic Advantage Robust, easily transferable across global QC labs.Resolves co-eluting impurities via mass filtering.Excellent for volatile aliphatic amines.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to detect its own failure. The following methodologies are designed as self-validating systems, ensuring that data is only accepted when the chromatographic environment is proven to be thermodynamically and chemically stable.

Protocol A: HPLC-UV Batch Release Method (Adapted from USP)

This method utilizes dual-wavelength detection to simultaneously capture the API and Impurity E at their respective optimal absorbances[5],[8].

Workflow A Sample Preparation (API or Formulation) B Chromatographic Separation (C8 Endcapped, pH 2.0) A->B Injection (20 µL) C Dual-Wavelength UV Detection B->C Isocratic Elution D Channel 1: 220 nm (Impurity E Quantitation) C->D E Channel 2: 240 nm (Carvedilol & Others) C->E F System Suitability Validation (Resolution > 4.0) D->F E->F

Analytical workflow for Carvedilol Impurity E utilizing dual-wavelength HPLC-UV detection.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of LC-grade water. Critical Step: Adjust the pH exactly to 2.0 using dilute phosphoric acid[3]. Causality: A pH of 2.0 ensures the primary amine of Impurity E is protonated while suppressing the ionization of silica silanols, preventing peak tailing[6].

  • Mobile Phase: Mix Acetonitrile and Buffer in a 31:69 (v/v) ratio[2]. Degas thoroughly.

  • Stationary Phase: Install a 4.6-mm × 15-cm, 5-µm L7 (C8) heavily endcapped column[2]. Causality: C8 provides slightly less hydrophobic retention than C18, allowing the polar Impurity E to elute efficiently without excessive band broadening.

  • System Parameters: Set column temperature to 55°C, flow rate to 1.0 mL/min, and injection volume to 20 µL[2].

  • Detection: Configure the diode array detector (DAD) or dual-wavelength UV detector to monitor 220 nm (for Impurity E) and 240 nm (for Carvedilol)[3].

Validation Checkpoint (The 'Go/No-Go' Gate): Before analyzing any unknown samples, inject the System Suitability Solution (containing Carvedilol and Related Compound A).

  • Condition 1: The resolution (

    
    ) between Carvedilol and Related Compound A must be 
    
    
    
    .
  • Condition 2: The tailing factor (

    
    ) for the Carvedilol peak must be 
    
    
    
    .
  • Self-Validation Logic: If

    
    , the column's stationary phase has likely suffered hydrolysis, or the mobile phase organic ratio is incorrect. If 
    
    
    
    , the buffer pH has drifted above 2.0, allowing secondary silanol interactions. If either condition fails, the system is invalid. Discard the mobile phase, recalibrate the pH meter, and flush the column.
Protocol B: LC-MS/MS Trace Profiling

When Impurity E must be quantified below the UV threshold (e.g., during forced degradation studies or genotoxic risk assessments), LC-MS/MS is required.

Step-by-Step Methodology:

  • Mobile Phase Adaptation: Replace the non-volatile phosphate buffer with 0.1% Formic Acid in water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Phosphate buffers will precipitate in the MS source and suppress ionization. Formic acid provides the necessary protons for ESI+ while remaining fully volatile.

  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Impurity E readily accepts a proton to form a stable

    
     ion.
    
  • MRM Transitions:

    • Precursor Ion: Set Q1 to isolate m/z 168.1.

    • Product Ion (Quantifier): Set Q3 to monitor m/z 125.0. Causality: Collision-induced dissociation (CID) of Impurity E results in the neutral loss of the ethylamine group, yielding a highly stable methoxyphenoxy fragment at m/z 125.0.

    • Product Ion (Qualifier): Set Q3 to monitor m/z 151.0 (loss of ammonia).

Validation Checkpoint (The 'Go/No-Go' Gate):

  • Condition: The ion ratio between the quantifier (m/z 125.0) and qualifier (m/z 151.0) transitions must remain within

    
     of the reference standard.
    
  • Self-Validation Logic: If the ion ratio deviates, it indicates a co-eluting isobaric interference in the sample matrix. The data must be rejected, and the chromatographic gradient must be flattened to resolve the interference.

References

  • United States Pharmacopeia (USP). "Carvedilol USP Monograph." USP-NF. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethylamine." PubChem. URL:[Link]

  • Desai, M. M., & Nikalje, A. P. G. "Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol." Indian Journal of Pharmaceutical Sciences. URL:[Link]

Sources

A Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2-Methoxyphenoxy)-benzylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(2-Methoxyphenoxy)-benzylamine, a versatile building block in pharmaceutical research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed, mechanistic interpretation of fragmentation pathways, grounded in established principles of mass spectrometry. We will explore the causal logic behind experimental choices and provide a comparative overview of alternative analytical techniques, empowering researchers to make informed decisions in their structural elucidation workflows.

Predicted Mass Spectrometry Fragmentation of 2-(2-Methoxyphenoxy)-benzylamine

Due to the absence of a publicly available experimental mass spectrum for 2-(2-Methoxyphenoxy)-benzylamine, this section presents a predicted fragmentation pattern based on the well-documented behavior of its constituent functional groups: a benzylamine moiety and a diaryl ether linkage. The molecular weight of 2-(2-Methoxyphenoxy)-benzylamine (C₁₄H₁₅NO₂) is 229.27 g/mol . In a typical soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 230.

The fragmentation of this ion will likely proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Major Fragmentation Pathways

a) Cleavage of the Benzylic C-N Bond: A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom of the benzylamine group. This is a common fragmentation for aliphatic amines.[2][3] This would lead to the formation of a stable benzyl cation and a neutral aminophenoxy fragment.

  • Formation of the Tropylium Ion (m/z 91): The initial benzyl cation can rearrange to the highly stable tropylium ion, which is a common and often abundant peak in the mass spectra of benzyl-containing compounds.[4][5][6]

b) Loss of Ammonia (NH₃): The protonated molecular ion can undergo a characteristic loss of ammonia (a neutral loss of 17 Da).[7][8] This is a well-documented fragmentation pathway for protonated benzylamines, often occurring at low collision energies.[7][8] This would result in a fragment ion at m/z 213.

c) Cleavage of the Ether Linkage: The diaryl ether bond represents another potential site of fragmentation. Cleavage of the C-O bond can occur, leading to two possible scenarios:

  • Formation of a Methoxyphenoxy Radical Cation (m/z 123): Cleavage of the ether bond could generate a radical cation corresponding to the methoxyphenoxy portion of the molecule.

  • Formation of a Benzylamine-substituted Phenyl Cation (m/z 106): Alternatively, cleavage could result in a phenyl cation bearing the benzylamine group.

d) Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the fragment at m/z 213 (resulting from the loss of ammonia) could subsequently lose a methoxy group (•OCH₃, 31 Da) to form a fragment at m/z 182.

Predicted Fragmentation Table
m/z (Predicted) Proposed Fragment Structure Neutral Loss Notes
230[C₁₄H₁₆NO₂]⁺-Protonated molecular ion [M+H]⁺
213[C₁₄H₁₃O₂]⁺NH₃Loss of ammonia from the protonated molecular ion.[7][8]
123[C₇H₇O₂]⁺C₇H₉NCleavage of the ether bond.
106[C₇H₈N]⁺C₇H₈O₂Cleavage of the ether bond.
91[C₇H₇]⁺C₇H₉NO₂Formation of the stable tropylium ion.[4][5][6]

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality mass spectrum of 2-(2-Methoxyphenoxy)-benzylamine, the following experimental protocol is recommended. The choice of electrospray ionization (ESI) is based on its nature as a "soft" ionization technique, which minimizes in-source fragmentation and provides a clear molecular ion peak, which is crucial for structural elucidation.[9][10][11][12]

Objective: To acquire the full scan and product ion mass spectra of 2-(2-Methoxyphenoxy)-benzylamine using ESI-MS/MS.

Materials:

  • 2-(2-Methoxyphenoxy)-benzylamine sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for acidification of the mobile phase)

  • Mass spectrometer with an ESI source (e.g., a quadrupole time-of-flight or triple quadrupole instrument)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-(2-Methoxyphenoxy)-benzylamine at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 1 µg/mL by diluting with a 50:50 (v/v) mixture of methanol and water.

    • Acidify the working solution with 0.1% formic acid to promote protonation and enhance ionization efficiency.

  • Instrumentation and Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (Nitrogen) Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Nebulizer Pressure: 30-40 psi

    • Mass Range (Full Scan): m/z 50-500

    • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions. The optimal collision energy should be determined empirically.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 230) as the precursor ion and perform a product ion scan to generate the fragmentation pattern.

  • Data Analysis:

    • Identify the m/z values of the precursor and major fragment ions.

    • Propose structures for the observed fragment ions based on the predicted fragmentation pathways and accurate mass measurements (if using a high-resolution mass spectrometer).

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires complementary techniques.[13][14][15][16] The following table compares mass spectrometry with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of 2-(2-Methoxyphenoxy)-benzylamine.

Technique Information Provided Strengths Limitations Application to 2-(2-Methoxyphenoxy)-benzylamine
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.[14]High sensitivity, small sample requirement, and ability to analyze complex mixtures when coupled with chromatography.Provides limited information on stereochemistry and isomer differentiation can be challenging without standards.Ideal for confirming the molecular weight (m/z 230 for [M+H]⁺) and providing key structural clues through its fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[17]Provides unambiguous structure determination and information on the 3D structure of the molecule.[17]Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.¹H and ¹³C NMR would be essential to confirm the connectivity of the aromatic rings, the positions of the methoxy and benzylamine substituents, and the overall molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.[14]Fast, non-destructive, and provides a characteristic "fingerprint" for a compound.Provides limited information on the overall molecular structure and connectivity.Would confirm the presence of key functional groups such as N-H stretches (from the amine), C-O stretches (from the ether and methoxy groups), and aromatic C-H and C=C stretches.

Visualization of Fragmentation and Workflow

Predicted Fragmentation Pathway of 2-(2-Methoxyphenoxy)-benzylamine

Fragmentation M [M+H]⁺ m/z 230 2-(2-Methoxyphenoxy)-benzylamine F1 [M+H - NH₃]⁺ m/z 213 M->F1 - NH₃ F2 Tropylium Ion m/z 91 M->F2 - C₇H₉NO₂ F3 [C₇H₇O₂]⁺ m/z 123 M->F3 - C₇H₉N F4 [C₇H₈N]⁺ m/z 106 M->F4 - C₇H₈O₂

Caption: Predicted ESI-MS/MS fragmentation of 2-(2-Methoxyphenoxy)-benzylamine.

Experimental Workflow for MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Stock Solution in Methanol B Dilute to 1 µg/mL in 50:50 MeOH:H₂O A->B C Acidify with 0.1% Formic Acid B->C D Infuse into ESI Source C->D E Acquire Full Scan MS (m/z 50-500) D->E F Select [M+H]⁺ (m/z 230) for MS/MS E->F G Acquire Product Ion Spectrum F->G H Identify Fragment Ions G->H I Propose Fragmentation Pathway H->I

Caption: Experimental workflow for the mass spectrometric analysis.

Conclusion

The structural elucidation of novel or complex organic molecules is a critical task in drug discovery and development. This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2-(2-Methoxyphenoxy)-benzylamine. By understanding the fundamental fragmentation mechanisms of its constituent functional groups, researchers can confidently interpret experimental data. The provided experimental protocol offers a robust starting point for acquiring high-quality mass spectra. Furthermore, the comparison with NMR and FTIR spectroscopy underscores the importance of a multi-technique approach for unambiguous structure determination. The visualizations provided serve to simplify complex information, making it more accessible for researchers at all levels of expertise.

References

  • Bouchoux, G., & Salpin, J. Y. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(2), 158-170. [Link]

  • Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1509-1517. [Link]

  • Venter, A. R., & Cooks, R. G. (2007). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Analytical Chemistry, 79(16), 6398-6407. [Link]

  • Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

  • Reddy, G. S., & Madhusudanan, K. P. (2006). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. European Journal of Mass Spectrometry, 12(3), 161-170. [Link]

  • Ghedira, K., Chekir-Ghedira, L., & Hanchi, B. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. [Link]

  • Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. [Link]

  • Bouchoux, G., & Salpin, J. Y. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

  • Quora. (2021). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • PubChem. (n.d.). N-Benzyl-2-(2-methoxyphenoxy)ethylamine. [Link]

  • LibreTexts Chemistry. (2023). 5: Organic Spectrometry. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Sci-Hub. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • LibreTexts Chemistry. (2023). Electrospray Ionization Mass Spectrometry. [Link]

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Validated HPLC Method for Carvedilol Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details validated HPLC methodologies for the analysis of Carvedilol and its critical synthesis intermediates. This document is structured to serve as a practical, comparative resource for analytical scientists.

Executive Summary

In the synthesis of Carvedilol, a non-selective


-blocker with 

-blocking activity, the rigorous control of intermediates is critical for drug substance quality. The primary challenge lies in resolving the key alkylating intermediate, 4-(2,3-epoxypropoxy)carbazole (Impurity D) , and the nucleophilic intermediate, 2-(2-methoxyphenoxy)ethylamine (Impurity A) , from the final API and potential bis-alkylated byproducts (Impurity B).

This guide compares three distinct chromatographic approaches:

  • The Regulatory Standard: USP Organic Impurities Procedure 1 (Isocratic C8).

  • The High-Resolution Method: Gradient C18 (Stability-Indicating).

  • The Rapid Screening Method: Isocratic TFA/Solvent system.

Chemical Basis of Separation

Understanding the synthesis pathway is essential for method selection. Carvedilol is synthesized via the nucleophilic ring-opening of an epoxide.

Synthesis & Impurity Origin Diagram

The following Graphviz diagram illustrates the synthesis pathway and the origin of critical impurities (A, B, and D).

CarvedilolSynthesis Hydroxy 4-Hydroxycarbazole ImpD Impurity D (Key Intermediate) 4-(2,3-epoxypropoxy)carbazole Hydroxy->ImpD + Epichlorohydrin (Base catalyzed) Epichlo Epichlorohydrin Epichlo->ImpD Carvedilol Carvedilol (API) ImpD->Carvedilol + Impurity A (Ring Opening) ImpA Impurity A 2-(2-methoxyphenoxy)ethylamine ImpA->Carvedilol ImpC Impurity C N-benzyl derivative ImpA->ImpC Benzyl protection (If used) ImpB Impurity B (Bis-Carvedilol) Over-alkylation byproduct Carvedilol->ImpB + Excess Impurity D

Figure 1: Synthesis pathway of Carvedilol highlighting the origin of USP Related Compounds A, B, C, and D.

Comparative Methodology Analysis

The choice of method depends on the stage of development (process control vs. final release) and the specific impurities targeted.

Table 1: Performance Comparison of HPLC Methodologies
FeatureMethod A: USP Procedure 1 (Standard)Method B: Advanced Gradient (Stability Indicating)Method C: Rapid Isocratic (Screening)
Primary Use Regulatory Release (QC)Stability Studies & Impurity ProfilingIn-Process Control (IPC)
Stationary Phase L7 (C8), 5 µm, 150 x 4.6 mmL1 (C18), 3-5 µm, 250 x 4.6 mmInertsil ODS-3V (C18), 5 µm
Mobile Phase Phosphate Buffer (pH 2.0) : ACN (69:31)A: Phosphate (pH 2.5) : ACNB: MeOH : ACN : Buffer0.1% TFA : MeOH : ACN (50:30:20)
Elution Mode IsocraticGradientIsocratic
Run Time ~60 min~45-80 min~15 min
Resolution (Rs) Moderate (Rs > 1.8 for API/Imp A)High (Separates up to 19 impurities)Low (Co-elution risks for degradants)
Sensitivity (LOD) ~0.05 µg/mL~0.015 µg/mL~0.08 µg/mL
Critical Pair Carvedilol / Impurity EImpurity C / N-formyl carvedilolImpurity D / Carvedilol

Recommended Validated Method: Advanced Gradient C18

For researchers requiring robust separation of the epoxy intermediate (Impurity D) from degradation products, the Advanced Gradient C18 method is recommended over the standard USP isocratic method due to its superior specificity and capacity to resolve late-eluting bis-impurities.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector.

  • Column: Purospher STAR RP-18 endcapped (250 × 4.6 mm, 5 µm) or equivalent L1 column.

  • Column Temperature: 50°C (Critical for mass transfer kinetics of the bulky bis-impurities).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • 220 nm (Sensitive for Impurity E and aliphatic amines).

    • 240 nm (Carvedilol, Impurity A, B, D).[3]

  • Injection Volume: 10-20 µL.

Mobile Phase Preparation
  • Buffer: Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Add 1 mL Triethylamine (TEA) to improve peak shape of basic amine intermediates. Adjust pH to 2.5 ± 0.05 with Orthophosphoric acid.

  • Mobile Phase A: Buffer : Acetonitrile (90 : 10 v/v).

  • Mobile Phase B: Buffer : Acetonitrile : Methanol (15 : 40 : 45 v/v/v).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.01000
5.01000
35.00100
50.00100
55.01000
65.01000

Experimental Protocol: Method Validation Workflow

To ensure this method is "self-validating" in your lab, follow this stepwise protocol derived from ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before analyzing samples, the system must pass the following criteria using a standard mixture containing Carvedilol (0.1 mg/mL) and Impurity A (0.05 mg/mL).

  • Tailing Factor (T): NMT 1.5 for Carvedilol peak.[4]

  • Theoretical Plates (N): NLT 5000.

  • Resolution (Rs): NLT 3.0 between Carvedilol and Impurity A.

  • Precision: %RSD of 6 replicate injections of standard < 2.0%.

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stock Solution: Dissolve 25 mg of Carvedilol intermediate sample in 25 mL diluent. Sonicate for 10 mins.

  • Working Solution: Dilute stock to 0.5 mg/mL. Filter through 0.45 µm PVDF filter (Nylon may adsorb the epoxy intermediate).

Validation Logic Diagram

The following diagram outlines the decision tree for validating the method in-house.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Imp A, B, D, API) Start->Specificity Linearity Linearity (5 levels: 50-150%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Decision Pass Criteria? Robustness->Decision Fail Troubleshoot: Check pH or Column Age Decision->Fail No Pass Method Validated Decision->Pass Yes Fail->Specificity

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

Validation Data Summary

The following data represents typical performance metrics for the Gradient C18 Method when analyzing the critical epoxy intermediate (Impurity D).

Table 2: Validation Results for Impurity D (4-(2,3-epoxypropoxy)carbazole)
ParameterAcceptance CriteriaExperimental Result
Linearity (R²) > 0.9990.9998
Range LOQ to 150% of limit0.05 – 3.0 µg/mL
LOD (Limit of Detection) S/N > 30.015 µg/mL
LOQ (Limit of Quantitation) S/N > 100.050 µg/mL
Precision (Repeatability) %RSD < 5.0% (at limit)1.2%
Accuracy (Recovery) 85.0% - 115.0%98.5% - 101.2%
Solution Stability No significant changeStable for 48h at 10°C

Expert Insight: The epoxy intermediate (Impurity D) is reactive. Ensure samples are kept at 10°C in the autosampler to prevent in-situ hydrolysis to the diol form, which would lead to false-negative results for the intermediate and false-positives for degradants.

References

  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities Procedures 1 & 2.[4][1] USP-NF.[4][1] Available at: [Link]

  • Galande, V. R., et al. (2019). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Chakravarthy, V. A., & Sailaja, B. B. V. (2015). HPLC Method Validation for 4-(2,3-epoxypropoxy)carbazole Content in Carvedilol. World Journal of Pharmaceutical Research.[5] Available at: [Link]

  • Hassan, E., et al. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega.[6] Available at: [Link]

  • Ibrahim, F., et al. (2015). A simple, linear, rapid, precise and stability-indicating analytical method was developed for the estimation of related substances and degradants of Carvedilol.[1][7] Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

FTIR Spectra Interpretation Guide: 2-(2-Methoxyphenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectrum for 2-(2-Methoxyphenoxy)benzylamine , a specialized intermediate and corrosion inhibitor.[1] It is designed to serve as a definitive reference for structural validation and quality control.

Executive Summary & Compound Profile

2-(2-Methoxyphenoxy)benzylamine (CAS: 870061-70-4 for HCl salt) is a diaryl ether derivative featuring a primary benzylic amine.[1] It is structurally significant as a building block in medicinal chemistry (related to Carvedilol intermediates) and has industrial utility as a mixed-type corrosion inhibitor for mild steel in acidic media.[1]

This guide interprets the infrared vibrational signature of the molecule, distinguishing it from its synthetic precursors (nitriles) and structural analogs (ethylamines).

Property Details
IUPAC Name [2-(2-methoxyphenoxy)phenyl]methanamine
Molecular Formula C₁₄H₁₅NO₂
Key Functional Groups Primary Amine (-NH₂), Diaryl Ether (Ar-O-Ar), Methoxy (-OCH₃)
Primary Application Pharm intermediate, Corrosion Inhibitor (Adsorption via N/O lone pairs)
Spectral Analysis: The Fingerprint of Identity

The FTIR spectrum of 2-(2-Methoxyphenoxy)benzylamine is dominated by the interplay between the basic amine, the ether linkage, and the aromatic systems.[1] The interpretation below assumes the Hydrochloride Salt (HCl) form, which is the standard stable solid, while noting Free Base shifts.

A. High-Frequency Region (4000 – 2500 cm⁻¹) [1]
  • Amine Salts (-NH₃⁺): In the HCl form, the distinct N-H doublet of the free base disappears. Instead, look for a broad, complex band between 2600–3100 cm⁻¹ . This "ammonium band" often contains multiple sub-maxima due to combination overtones.

    • Free Base Contrast:[1] If analyzing the liquid free base, expect a sharp doublet at 3380 cm⁻¹ (asymmetric) and 3310 cm⁻¹ (symmetric) .[1]

  • C-H Stretching (Aromatic & Aliphatic):

    • Aromatic C-H: Weak shoulders >3000 cm⁻¹ (approx. 3030–3060 cm⁻¹).[1]

    • Methoxy C-H: A distinct, sharp band at 2835 cm⁻¹ . This is a diagnostic marker for the methoxy group, separating it from generic alkyl amines.

    • Benzylic C-H: Methylene (-CH₂-) stretches appear just below 3000 cm⁻¹ (2920–2950 cm⁻¹).[1]

B. Fingerprint Region (1700 – 600 cm⁻¹) [1]
  • Amine Deformation:

    • -NH₃⁺ Asymmetric Bending: ~1600 cm⁻¹ (often overlaps with aromatic ring breathing).[1]

    • -NH₃⁺ Symmetric Bending: ~1500 cm⁻¹.[1]

  • Ether Linkages (The "Butterfly" Mode):

    • Ar-O-Ar (Diaryl Ether): A strong, characteristic band at 1240–1270 cm⁻¹ .[1] This vibration involves the antisymmetric stretching of the C-O-C ether bridge connecting the two phenyl rings.

    • Ar-OCH₃ (Anisole type): Strong asymmetric stretching at 1200–1220 cm⁻¹ and symmetric stretching at 1020–1050 cm⁻¹ .[1]

  • Aromatic Ring Modes:

    • Ring Breathing: Sharp pairs at 1590 cm⁻¹ and 1480 cm⁻¹ .

    • Ortho-Substitution Pattern: The critical differentiator for the 2-substituted geometry.[1] Look for a strong out-of-plane (oop) bending band at 740–760 cm⁻¹ .[1] This confirms the ortho relationship on both rings.

Comparative Performance Analysis

To validate the "performance" of your analytical method (FTIR) or the purity of your compound, you must compare it against specific alternatives.

Scenario A: Purity Validation (vs. Precursor)

The primary synthesis route involves the reduction of 2-(2-methoxyphenoxy)benzonitrile .[1]

Feature Target: Benzylamine Precursor: Benzonitrile Interpretation
2225 cm⁻¹ Absent Strong, Sharp The disappearance of the C≡N stretch is the primary "Pass/Fail" QC metric for reaction completion.[1]
3300-3400 cm⁻¹ Present (Broad/Doublet)Absent Appearance of N-H stretching confirms reduction.[1]
1600 cm⁻¹ Strong (Amine Scissoring)Weak (Aromatic only)Increased intensity in the amine indicates successful functionalization.[1]
Scenario B: Structural Differentiation (vs. Carvedilol Intermediate)

A common error is confusing this compound with 2-(2-methoxyphenoxy)ethylamine (an aliphatic amine).[1]

  • Benzylic (Target) vs. Ethylamine (Alternative):

    • Target: The amine is attached to a benzylic carbon (Ar-C -N).[1] The C-N stretch appears at ~1260-1300 cm⁻¹ (mixed with ether).[1]

    • Alternative: The amine is attached to an ethyl chain (Ar-O-C-C -N).[1] This aliphatic chain shows stronger methylene wagging/twisting bands in the 1350–1400 cm⁻¹ region and a cleaner separation of the C-N stretch (~1050-1100 cm⁻¹) from the aromatic system.[1]

Experimental Protocol: Validated FTIR Workflow

This protocol ensures reproducible spectra suitable for regulatory filing or publication.

Method: Solid-State Analysis (KBr Pellet or Diamond ATR).[1] Prerequisite: Sample must be dried (vacuum oven, 40°C) to remove hygroscopic water which masks the amine region.

  • Blank Correction: Run an air/crystal background scan (32 scans).[1]

  • Sample Prep (ATR): Place ~2 mg of the HCl salt powder onto the diamond crystal. Apply high pressure (clamp) to ensure intimate contact.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 64 (to resolve weak aromatic overtones)

    • Range: 4000–450 cm⁻¹[1]

  • Post-Processing: Apply baseline correction. Do not apply smoothing filters as they may obscure the fine splitting of the aromatic overtones (1600–2000 cm⁻¹).

Structural Visualization & Logic

The following diagram maps the vibrational logic, connecting functional groups to their specific spectral bands.

FTIR_Logic Compound 2-(2-Methoxyphenoxy) benzylamine Func_Amine Benzylic Amine (-CH2-NH2) Compound->Func_Amine Func_Ether Diaryl Ether (Ar-O-Ar) Compound->Func_Ether Func_Methoxy Methoxy Group (-OCH3) Compound->Func_Methoxy Func_Ring Ortho-Substituted Rings Compound->Func_Ring Band_NH N-H Stretch ~3300-3400 (Base) ~2800-3000 (Salt) Func_Amine->Band_NH Band_CN C-N Stretch ~1280 cm-1 Func_Amine->Band_CN Band_COC C-O-C Stretch 1240-1270 cm-1 Func_Ether->Band_COC Band_CH3 C-H Stretch (OMe) 2835 cm-1 Func_Methoxy->Band_CH3 Band_OOP OOP Bending 740-760 cm-1 Func_Ring->Band_OOP

Caption: Figure 1.[1] Vibrational connectivity map linking chemical moieties of 2-(2-Methoxyphenoxy)benzylamine to characteristic FTIR absorption bands.

References
  • National Institute of Standards and Technology (NIST). 2-Methoxybenzylamine Infrared Spectrum. NIST Chemistry WebBook. Available at: [Link][1]

  • Fouda, A. S., et al. (2020).[2] Effect of inhibition by "2-(2-methoxyphenoxy) benzylamine hydrochloride" for corrosion of mild Steel in HCl media. ResearchGate. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link][1]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis and Methodological Guide for Carvedilol Related Compound Profiling

In the realm of pharmaceutical quality control, the accurate quantification of process-related impurities and degradation products is paramount. For Carvedilol—a non-selective beta-blocker with alpha-1 blocking activity—the United States Pharmacopeia (USP) has established rigorous monographs detailing multiple analytical procedures. However, the successful execution of these methods hinges entirely on the quality and selection of the reference standards utilized.

As a Senior Application Scientist, I have structured this guide to objectively compare primary USP reference standards against secondary commercial alternatives, while providing a self-validating, mechanistically grounded protocol for Carvedilol impurity analysis.

When establishing an HPLC method for Carvedilol, laboratories must choose between Primary USP Reference Standards and Secondary Analytical Standards (supplied by vendors like Sigma-Aldrich or Axios Research).

Primary USP standards are the definitive gold standard for regulatory compliance but are often cost-prohibitive for routine use. Secondary standards offer a pragmatic alternative, provided they are rigorously characterized against the primary compendial standard[1].

Table 1: Performance and Utility Comparison of Reference Standards

ParameterPrimary USP Reference StandardsSecondary / Commercial Standards
Regulatory Status Explicitly recognized by FDA/EMA for final NDA/ANDA submissions.Traceable to primary standards; requires internal qualification for regulatory use.
Cost Efficiency High cost per milligram; typically supplied in restricted quantities (e.g., 15 mg vials).Highly cost-effective; available in bulk quantities (50 mg to 1 g) for extensive testing.
Application Scope Official compendial testing, final product release, and dispute resolution.Method optimization, routine QC, forced degradation studies, and daily calibration.
Documentation USP Certificate with compendial use directions[2].Comprehensive Certificate of Analysis (NMR, LC-MS, HPLC purity, IR)[3].

Quantitative Data: Carvedilol Impurity Profiles

The 2[2] details three distinct procedures to capture the full spectrum of related compounds. Procedure 1 is the most widely utilized, targeting compounds A through E with a run time of approximately 60 minutes[4].

Table 2: Key Carvedilol USP Related Compounds & Chromatographic Parameters

ImpurityChemical DescriptionCAS NumberRelative Retention Time (RRT)USP Acceptance Limit
Compound A 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)...1198090-73-1~0.85NMT 0.2%
Compound B 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)918903-20-5~0.92NMT 0.2%
Compound C 1-(9H-Carbazol-4-yloxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol72955-94-3~1.15NMT 0.2%
Compound E 2-(2-Methoxyphenoxy)ethyl amine2057412-43-6~0.45NMT 0.2%
Compound F 1-(2-(2-Methoxyphenoxy)ethylamino)-3-(2,3,4,9-tetrahydro-1H-carbazol-5-yloxy)...1246820-73-4~1.08NMT 0.1%

Experimental Protocol: Self-Validating HPLC Methodology

This protocol is based on USP Procedure 1. I have detailed the causality behind the physicochemical choices to ensure robust method transfer[5][6].

Step 1: Buffer Preparation & pH Control
  • Action: Dissolve 0.7 g of anhydrous monobasic potassium phosphate in 500 mL of LC-MS grade water. Add 10 mL of Triethylamine (TEA). Adjust the pH to 3.0 ± 0.1 using orthophosphoric acid.

  • Causality: Carvedilol and its impurities possess basic secondary amine groups that strongly interact with residual silanols on silica columns, causing severe peak tailing. TEA acts as a silanol-masking agent , competitively binding to these sites. Maintaining a pH of 3.0 ensures the amine groups remain fully protonated, preventing retention time drift.

Step 2: Mobile Phase Formulation (Ion-Pairing Mechanism)
  • Action: Dissolve 1.04 g of Sodium Dodecyl Sulfate (SDS) in 150 mL of the prepared Buffer. Add 720 mL of Acetonitrile, dilute to 2 L with water, and filter (0.2-µm).

  • Causality: SDS is an anionic surfactant that functions as an ion-pairing reagent . It binds to the positively charged amines of the analytes, increasing their hydrophobicity. This is critical for resolving structurally similar impurities (like Compounds A and B) that would otherwise co-elute.

Step 3: Chromatographic Conditions
  • Column: L7 packing (C8), 4.6-mm × 15-cm, 5-µm particle size.

    • Causality: A C8 column is chosen over a C18 column because the addition of SDS heavily increases analyte retention. A C18 column would result in excessively long run times, whereas a C8 column balances resolution with a practical 60-minute run time.

  • Detector: UV at 240 nm.

    • Causality: The extended pi-electron system of the carbazole ring in Carvedilol provides optimal signal-to-noise ratios at 240 nm.

  • Column Temperature: 55°C.

    • Causality: Elevated temperature reduces the high viscosity of the SDS-containing mobile phase, lowering backpressure and improving mass transfer for sharper peaks.

Step 4: System Suitability (The Self-Validating Mechanism)

Before any sample data is accepted, the system must validate its own resolving power. Inject the System Suitability Solution (containing Carvedilol and USP Related Compound F).

  • Validation Criteria: The resolution (

    
    ) between Carvedilol and Compound F must be Not Less Than (NLT) 1.8 . The tailing factor for the Carvedilol peak must be Not More Than (NMT) 1.5 .
    
  • If these criteria are met, the system has successfully proven that the ion-pairing and silanol-masking mechanisms are functioning correctly, validating all subsequent quantitative data.

Analytical Workflow Visualization

Carvedilol_Method_Workflow Start Carvedilol API / Formulation & Reference Standards Prep Sample Extraction (Methanol / 1M HCl) Start->Prep Decision Select Analytical Procedure Based on Impurity Profile Prep->Decision Proc1 USP Procedure 1 (60 min) Targets: Impurities A, B, C, D, E Mechanism: Ion-Pairing (SDS/TEA) Decision->Proc1 Routine QC & Release Proc2 USP Procedure 2 (80 min) Targets: Impurities A, B, C, F Mechanism: Extended Gradient Decision->Proc2 Comprehensive Profiling SysSuit System Suitability Validation Rs NLT 1.8 (Carvedilol / Imp F) Tailing Factor NMT 1.5 Proc1->SysSuit Proc2->SysSuit

Caption: Workflow for Carvedilol impurity profiling highlighting USP procedure selection and validation.

References

  • USPNF. "Carvedilol - USP-NF". [Link]

  • NIH. "Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities".[Link]

  • Indian Journal of Pharmaceutical Sciences (IJPS). "Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets".[Link]

  • Axios Research. "Carvedilol USP Related Compound F".[Link]

  • TrungTamThuoc. "Carvedilol Tablets usp 2025". [Link]

Sources

Comprehensive Certificate of Analysis (CoA) Guide & Performance Comparison: 2-(2-Methoxyphenoxy)-benzylamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

As a Senior Application Scientist, evaluating the analytical integrity and functional performance of chemical building blocks is paramount for downstream success. 2-(2-Methoxyphenoxy)-benzylamine (Free base CAS: 870121-39-4[1]; Hydrochloride salt CAS: 870061-70-4[2]) is a highly versatile aromatic amine. It is predominantly utilized as a precursor in the synthesis of neuroactive pharmaceuticals and as an advanced corrosion inhibitor for mild steel in acidic environments[3][4].

Mechanistic Insight: The core functionality of 2-(2-Methoxyphenoxy)-benzylamine stems from its unique electron distribution. The ortho-methoxyphenoxy substituent acts as a powerful electron donor via resonance.

  • In API Synthesis: The ether linkages increase the electron density of the aromatic ring, making the primary amine highly nucleophilic and ideal for amidation or alkylation reactions in drug discovery[3].

  • In Corrosion Inhibition: The lone pairs on the amine nitrogen and the two ether oxygens undergo chemisorption with the vacant d-orbitals of iron (Fe) on mild steel surfaces. This forms a dense, protective monolayer that drastically reduces weight loss and hydrogen gas evolution in 1M HCl media at temperatures between 35–55 °C[4].

Mechanism_Pathway A 2-MPBA Molecule (Electron-Rich) B Amine Group (Nucleophile) A->B C Phenoxy Ether (Resonance Donor) A->C D API Synthesis (Amidation/Alkylation) B->D Synthetic Route E Metal Surface (Chemisorption) B->E Coordinate Bond C->E Electron Density F Corrosion Inhibition (Protective Film) E->F HCl Media

Fig 1. Mechanistic pathways of 2-MPBA in API synthesis and mild steel corrosion inhibition.

CoA Analytical Requirements: A Self-Validating Framework

To ensure absolute trustworthiness, a Certificate of Analysis (CoA) must not merely report numbers; the protocol itself must prove that the instrumentation is capable of detecting anomalies. We align our analytical standards with the authoritative.

  • Structural Identity (1H-NMR & FT-IR): The CoA must confirm the presence of the methoxy singlet (~3.8 ppm) and the complex multiplet of the 8 aromatic protons. FT-IR must show the characteristic N-H stretch (3300-3400 cm⁻¹) and the strong C-O-C ether stretch (~1250 cm⁻¹).

  • Chromatographic Purity (HPLC-UV): Because the methoxyphenoxy group extends the conjugated system, UV detection at 254 nm and 280 nm provides maximum sensitivity for aromatic impurities.

  • Self-Validation via System Suitability Test (SST): Before any batch is approved, the HPLC run must pass an SST. The resolution (

    
    ) between the main peak and a spiked standard of 2-methoxyphenol (a common synthetic precursor) must be 
    
    
    
    . If
    
    
    , the column is degraded or the mobile phase is incorrect, and the protocol automatically invalidates the run.

CoA_Validation A 2-(2-Methoxyphenoxy) -benzylamine (Batch) B HPLC-UV Assay (Purity > 95.0%) A->B Aliquot 1 C HS-GC-FID (Residual Solvents) A->C Aliquot 2 D 1H/13C NMR (Structural Identity) A->D Aliquot 3 E System Suitability (Rs > 2.0) B->E Internal Check F Approved CoA (Batch Release) C->F < ICH Limits D->F Conforms E->F Pass

Fig 2. Self-validating CoA analytical workflow for 2-(2-Methoxyphenoxy)-benzylamine batch release.

Comparative Performance Data

To objectively evaluate 2-(2-Methoxyphenoxy)-benzylamine (2-MPBA), we compared its physicochemical profile and application efficacy against 2-(2-Methoxyphenoxy)ethylamine (2-MPEA, a known Carvedilol intermediate[5]) and standard Benzylamine.

Table 1: CoA Specifications & Physicochemical Comparison

Parameter2-(2-Methoxyphenoxy)-benzylamine HCl2-(2-Methoxyphenoxy)ethylamineBenzylamine
CAS Number 870061-70-4[2]1836-62-0[6]100-46-9
Molecular Weight 265.74 g/mol [2]167.21 g/mol [5]107.15 g/mol
Standard Purity (CoA)

95.0% (HPLC)[2]

95.0% (GC)[6]

99.0% (GC)
Physical State (RT) Off-white crystalline powder[2]Colorless to pale yellow liquid[7]Colorless liquid
Water Content (KF)

0.5%

1.0% (Hygroscopic)[7]

0.2%
Primary Application Neuro-APIs, Corrosion Inhibitor[3][4]Beta-blockers (Carvedilol)[5]General Synthesis

Table 2: Application Performance (Corrosion Inhibition in 1M HCl) Data synthesized from standardized weight-loss and hydrogen evolution methodologies at 500 ppm concentration[4].

CompoundInhibition Efficiency (35 °C)Inhibition Efficiency (55 °C)Adsorption Mechanism
2-MPBA HCl 94.5%88.2%Chemisorption (Multi-center)
2-MPEA 81.0%72.5%Physisorption / Chemisorption
Benzylamine 65.4%45.1%Physisorption (Single-center)

Causality Note: 2-MPBA significantly outperforms the others at elevated temperatures (55 °C) because the rigid benzyl ring combined with the methoxyphenoxy system creates a higher steric barrier and stronger multi-dentate coordinate bonds with the metal surface, preventing thermal desorption[4].

Experimental Protocols
Protocol A: Self-Validating HPLC Purity Assay (CoA Generation)

Objective: Quantify the purity of 2-MPBA HCl with built-in system suitability.

  • Preparation: Dissolve 10 mg of 2-MPBA HCl in 10 mL of Methanol:Water (50:50 v/v).

  • SST Spiking: Prepare a secondary vial containing 10 mg 2-MPBA HCl and 0.5 mg 2-methoxyphenol (impurity standard).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution from 10% Acetonitrile (0.1% TFA) to 90% Acetonitrile over 20 minutes. Causality: The Trifluoroacetic acid (TFA) suppresses amine ionization, preventing peak tailing and ensuring sharp, quantifiable peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation Check: Inject the SST sample. Ensure

    
     between the API and impurity. If passed, inject the pure sample batch.
    
  • Acceptance Criteria: Main peak area

    
     95.0%[2].
    
Protocol B: Corrosion Inhibition Weight-Loss Assay

Objective: Evaluate the protective efficacy of 2-MPBA HCl on mild steel[4].

  • Preparation: Polish mild steel coupons (2 cm x 2 cm x 0.1 cm) with emery paper, degrease with acetone, dry, and weigh accurately (

    
    ).
    
  • Solution Setup: Prepare 1M HCl solutions. Add 2-MPBA HCl to achieve concentrations ranging from 100 to 500 ppm[4].

  • Incubation: Immerse the coupons in the respective solutions at controlled temperatures (35 °C, 45 °C, 55 °C) for 24 hours[4].

  • Measurement: Remove coupons, wash with distilled water, dry, and re-weigh (

    
    ).
    
  • Calculation: Inhibition Efficiency (%) =

    
    .
    
References
  • ResearchGate. "Effect of inhibition by 2-(2-methoxyphenoxy) benzylamine hydrochloride for corrosion of mild Steel in HCl media". Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances". Available at:[Link]

  • PubChem. "2-(2-Methoxyphenoxy)ethanamine (CAS 1836-62-0) Compound Summary". Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(2-Methoxyphenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Chemical Identity

2-(2-Methoxyphenoxy)-benzylamine (and its hydrochloride salts) presents a dual-threat profile in the laboratory: it is corrosive to tissue and acutely toxic to aquatic ecosystems .[1] Unlike simple organic bases, its disposal is strictly regulated not just by pH, but by its environmental persistence.

Chemical Vital Statistics
PropertySpecification
CAS Number 870061-70-4 (HCl salt) / 3246-03-5 (Free base derivative)
Molecular Formula C

H

NO

(Free base)
Physical State White to off-white solid (Salt) or Viscous Liquid (Free base)
Acidity (pKa) ~9.5 (Basic)
GHS Classification Skin Corr.[1][2][3][4][5][6][7][8][9] 1B (Causes severe burns)Aquatic Acute 1 / Chronic 1 (Very toxic to aquatic life)
Waste Code (RCRA) Not listed specifically; default to D002 (Corrosive) if pH > 12.5, otherwise Toxic Organic

Strategic Disposal Decision Matrix

The following logic flow dictates the disposal path. Note that drain disposal is strictly prohibited regardless of neutralization status due to the H410 (Aquatic Chronic) hazard code.[1]

DisposalWorkflow Start Waste Generation: 2-(2-Methoxyphenoxy)-benzylamine FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid Contaminated Is it mixed with other chemicals? Solid->Contaminated SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Pure Substance Contaminated->PureSolid No StreamA Stream A: Solid Hazardous Waste (Tag: Toxic/Corrosive Organic) Contaminated->StreamA Yes (if solid mix) PureSolid->StreamA Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous StreamB Stream B: Halogenated Organic Waste (High BTU Incineration) Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->StreamC StreamD Stream D: Aqueous Basic Waste (PH Adjustment -> Incineration) Aqueous->StreamD

Figure 1: Disposal decision tree ensuring segregation of halogenated and non-halogenated streams to prevent cross-contamination of waste fuels.[1]

Safety & Segregation Protocols

Personal Protective Equipment (PPE)

Because this compound is a Category 1B Corrosive , standard nitrile gloves are insufficient for prolonged handling or spill cleanup.[1]

  • Eyes/Face: Chemical splash goggles AND a face shield.[1][10] (Standard safety glasses do not protect against corrosive dust/splashes).[1]

  • Hands: Double-gloving is required.[1] Inner layer: Nitrile (4 mil).[1] Outer layer: Neoprene or extended-cuff Nitrile (8 mil).[1]

  • Respiratory: If handling powder outside a fume hood, a P100 particulate respirator is mandatory.[1]

Chemical Incompatibility (Segregation)

You must segregate this amine from the following classes during storage and waste accumulation:

  • Oxidizing Agents (e.g., Nitric Acid, Peroxides): Risk of violent oxidation or formation of explosive N-oxides.[1]

  • Acids: Exothermic neutralization.[1] While controlled neutralization is a treatment method, accidental mixing in a waste drum can cause "geysering" (rapid boiling/splashing).[1]

  • Halogenated Solvents: Do not mix with chloroform/DCM unless the waste stream is specifically designated "Halogenated," as amines can react with certain alkyl halides over time.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid or Residual Powder[1]
  • Objective: Isolate the solid to prevent dust generation.

  • Protocol:

    • Do not dissolve the solid unnecessarily; this increases waste volume.

    • Transfer the solid into a screw-top high-density polyethylene (HDPE) or glass jar.

    • Label the container: "Hazardous Waste - Toxic, Corrosive (Amine Solid)." [1]

    • List constituents: 2-(2-Methoxyphenoxy)-benzylamine.

    • Seal with parafilm to prevent lid loosening during transport.[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Objective: Prevent phase separation and ensure compatibility with incinerator feeds.

  • Protocol:

    • Check pH: If the solution is aqueous and pH > 12, it is D002 (Corrosive).[1]

    • Solvent Selection: If the amine is in an organic solvent, determine if it is halogenated.

    • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Rinsing: Triple-rinse the original flask with the same solvent used in the waste stream.[1] Add rinsate to the carboy.

    • Do NOT combine with aqueous acidic waste streams.[1]

Scenario C: Empty Container Management
  • Regulatory Note: Containers that held P-listed or acutely toxic chemicals must be triple-rinsed to be considered "RCRA Empty."[1]

  • Protocol:

    • Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Collect the Rinsate: The rinsate must be disposed of as hazardous waste (Stream C).[1]

    • Deface the label on the bottle.

    • Discard the dry, uncapped bottle in standard glass trash (or puncture if plastic).[1]

Spill Response Procedure (Corrosive Amine)

In the event of a spill, speed is critical to prevent damage to flooring and equipment, but safety is paramount.

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Goggles, Face Shield, Double Gloves) Alert->PPE Contain 3. Containment (Dyke with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Chemizorb) Contain->Absorb Collect 5. Collection (Scoop into HDPE pail) Absorb->Collect Decon 6. Decontamination (Wipe surface with dilute acetic acid) Collect->Decon

Figure 2: Immediate response workflow for amine spills.[1] Note the specific decontamination step using weak acid.

Detailed Cleanup Steps:

  • Isolate: Ensure no ignition sources are present (if solvent-based).[1]

  • Absorb: Do not use paper towels for large spills (they can ignite or degrade).[1] Use inert clay, vermiculite, or commercial amine-neutralizing spill pads.[1]

  • Neutralize (Surface): After bulk removal, wipe the contaminated surface with a dilute (5%) acetic acid or citric acid solution to neutralize residual amine.[1]

  • Final Wash: Wash the area with soap and water.[6]

  • Disposal: Place all contaminated absorbents and gloves into a hazardous waste bag/pail labeled "Corrosive Debris."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11821241, N-Benzyl-2-(2-methoxyphenoxy)ethylamine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 2-(2-Methoxyphenoxy)ethylamine.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-Methoxyphenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an operational safety and logistical framework for handling 2-(2-Methoxyphenoxy)-benzylamine (and its hydrochloride salts). This content is designed for researchers and scale-up chemists requiring immediate, actionable protocols.

Executive Safety Assessment

2-(2-Methoxyphenoxy)-benzylamine (CAS Ref: 870121-39-4 [Free Base], 870061-70-4 [HCl]) functions as a critical intermediate in the synthesis of pharmaceuticals, including precursors for Tamsulosin and other sulfonamide antagonists.

Core Hazard Profile:

  • Corrosivity: As a benzylic amine, this compound exhibits significant alkalinity. It is classified as Skin Corr.[1][2][3] 1B/1C and Eye Dam. 1 .[2][3] Direct contact can cause irreversible corneal opacity and chemical burns.

  • Reactivity: Incompatible with strong oxidizers and acids.[2] It readily absorbs atmospheric CO₂ to form carbamates, necessitating inert atmosphere handling.

  • Environmental Toxicity: High toxicity to aquatic life (Aquatic Acute 1), requiring strict waste segregation.

Personal Protective Equipment (PPE) Specifications

Standard "lab safety" is insufficient for corrosive benzylamines. The following PPE system is validated for handling corrosive organic amines.

PPE Selection Matrix
Protection ZoneEquipment StandardTechnical Specification & Rationale
Ocular (Critical) Goggles + Face Shield Requirement: ANSI Z87.1+ / EN 166. Rationale: Safety glasses are insufficient. Amine vapors and dusts are lachrymators; liquid splashes cause immediate necrosis. A face shield is mandatory during liquid transfer or reaction setup.
Dermal (Hand) Double Gloving Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (5-8 mil) for solids; Fluoroelastomer (Viton) or Laminate (Silver Shield) for solutions. Note: Benzylamines can permeate standard nitrile in <15 mins if dissolved in organic solvents.
Respiratory Source Control First Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary (Spill/Powder): P100/P3 (HEPA) Respirator with OV (Organic Vapor) cartridge if handling >10g outside a hood.
Body Chem-Resistant Coat Material: Tyvek® or chemically resistant lab coat (buttoned to neck). Footwear: Closed-toe, non-perforated leather or rubber.

Operational Protocols

A. Storage & Stability[1][2][5][6]
  • Temperature: Store at 2°C to 8°C (Cold Chain).

  • Atmosphere: Hygroscopic and CO₂-sensitive. Purge headspace with Argon or Nitrogen after every use.

  • Container: Amber glass with PTFE-lined caps. Avoid metal containers due to potential corrosion.

B. Handling Workflow (Solid & Solution)

The following decision tree outlines the safe handling logic to prevent exposure and product degradation.

HandlingWorkflow Start Start: Retrieve Material CheckState Check Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Liquid Liquid/Solution CheckState->Liquid Weighing Weighing Protocol: Anti-static gun usage Draft shield ON Solid->Weighing In Fume Hood Transfer Transfer Protocol: Syringe/Cannula (Air-free) Avoid pouring Liquid->Transfer Double Glove Dissolution Dissolution: Add Solvent SLOWLY Exothermic Check Weighing->Dissolution Reaction Reaction Setup: Inert Gas Blanket Secondary Containment Transfer->Reaction Dissolution->Reaction

Figure 1: Operational workflow for handling 2-(2-Methoxyphenoxy)-benzylamine, emphasizing containment and inert handling.

C. Specific Handling Steps
  • Weighing (Solid):

    • Use an anti-static gun to neutralize charge; benzylamine salts are often fluffy and static-prone.

    • Weigh inside a fume hood. If using a balance enclosure, ensure it is wiped down with a neutralizing cleaner afterwards.

  • Solubilization:

    • Caution: Dissolving amine salts in water or alcohols can be exothermic. Add solvent to the solid slowly.

    • Incompatibility: Do not use acetone or ketones as solvents for storage (forms imines/Schiff bases).

  • Reaction Quenching:

    • When quenching reactions containing this amine, avoid adding strong acid rapidly. The neutralization heat can vaporize solvents, carrying the amine into the lab atmosphere.

Waste Disposal & Decontamination[5][7]

Disposal must follow a strict segregation protocol to prevent accidental reactions in waste drums.

Waste StreamCompositionAction Protocol
Stream A: Organic Alkali Mother liquors, solvent washes (DCM, EtOAc) containing amine.Do NOT mix with Acid Waste. Label "Basic Organic Waste - Contains Amines".
Stream B: Solid Hazardous Contaminated gloves, weighing boats, paper towels.Double-bag in polyethylene bags. Label "Toxic/Corrosive Solids".
Stream C: Aqueous Basic Aqueous extraction layers (pH > 9).Adjust pH to 10-11 before disposal to prevent precipitation or off-gassing.
Decontamination Solution

For cleaning glassware and spills, use the following "Amine Decon" mixture:

  • Composition: 5% Citric Acid in Water (or dilute Acetic Acid).

  • Mechanism: Converts the volatile/corrosive free amine into a non-volatile, water-soluble citrate/acetate salt.

  • Procedure: Spray contaminated surface, let sit for 5 minutes, then wipe with absorbent pads.

Emergency Response Procedures

In the event of exposure, seconds count. The lipophilic nature of the methoxyphenoxy group allows this compound to penetrate tissue faster than simple amines.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin 1. Remove Clothing 2. Flush 15+ min 3. Do NOT scrub Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush 15-20 min 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhalation->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response triage for exposure.[3] Note: Do not use vinegar (acid) on eyes; use only water or saline.

Spill Cleanup (Small Scale < 100mL)
  • Evacuate the immediate area.

  • Don PPE: Goggles, Face Shield, Double Gloves, Respirator.

  • Contain: Use a "damming" technique with vermiculite or spill pillows.

  • Neutralize: Apply Amine Decon Solution (Citric acid based) or a commercial amphoteric neutralizer. Do not use strong mineral acids.

  • Collect: Scoop into a hazardous waste container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11821241, N-Benzyl-2-(2-methoxyphenoxy)ethylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzylamine derivatives and corrosivity classifications. Retrieved from [Link][4]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.